molecular formula C8H9ClF3NO B1427419 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride CAS No. 254435-23-9

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1427419
CAS No.: 254435-23-9
M. Wt: 227.61 g/mol
InChI Key: CNTQCFDXOLDZIM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3NO and its molecular weight is 227.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTQCFDXOLDZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is an aromatic amine that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on an aniline ring, imparts unique electronic properties that are highly valued in medicinal chemistry.[3][4] The hydrochloride salt of this compound is also available under the CAS number 254435-23-9.[5][6] This guide provides an in-depth overview of the properties, synthesis, applications, and safety considerations of 2-Methoxy-5-(trifluoromethyl)aniline.

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][7] Conversely, the methoxy group acts as an electron-donating group through resonance, further modulating the electronic environment of the aromatic ring.[1][4] This unique combination of functional groups makes 2-Methoxy-5-(trifluoromethyl)aniline a versatile intermediate for creating complex, biologically active molecules.[1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline is provided in the table below.

PropertyValueSource(s)
CAS Number 349-65-5[1][2][8][9]
Molecular Formula C8H8F3NO[1][9][10]
Molecular Weight 191.15 g/mol [1][9][10][11]
Appearance White to light yellow or green crystalline powder[1][2]
Melting Point 58-62 °C[1][9]
Boiling Point 235-237 °C[2]
Purity ≥98% (GC)[1][5]
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone.[2][3]
Storage Store at 2-8 °C.[1]

Synthesis

A common and efficient method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of a nitro-substituted precursor.[9][10]

Experimental Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

Step 1: Preparation of the Reaction Mixture A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is prepared. To this solution, a 10% Palladium on carbon (Pd/C) catalyst is added.[9][10]

Step 2: Hydrogenation The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere.[9][10]

Step 3: Filtration and Concentration Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.[9][10]

Step 4: Drying The concentrated product is dried under a vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid with a reported yield of 99%.[9][10]

SynthesisWorkflow reagents 4-methoxy-3-nitrobenzotrifluoride, 10% Pd/C, Methanol, H2 reaction Stir overnight at room temperature reagents->reaction Hydrogenation filtration Filter through diatomaceous earth reaction->filtration concentration Concentrate under reduced pressure filtration->concentration drying Dry under vacuum concentration->drying product 2-Methoxy-5-(trifluoromethyl)aniline drying->product

Caption: Workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

Applications in Drug Discovery and Development

2-Methoxy-5-(trifluoromethyl)aniline is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique structural features are leveraged to enhance the efficacy and pharmacokinetic properties of drug candidates.[7]

Key Application Areas:

  • Pharmaceutical Development: This compound is a crucial building block for synthesizing drugs targeting neurological disorders, metabolic diseases, and central nervous system conditions.[1][12] It is also used in the development of antihistamines and antipsychotics.[2]

  • Agrochemicals: It serves as a precursor for the formulation of herbicides, fungicides, and insecticides, contributing to improved crop yields.[1][2]

  • Material Science: The compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1][2]

Safety and Handling

2-Methoxy-5-(trifluoromethyl)aniline is a hazardous substance and requires careful handling in a laboratory setting.[6][13] The following table summarizes its hazard classifications and precautionary statements.

Hazard InformationDetailsSource(s)
GHS Pictograms GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[6][13]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[13][16]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[13][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13][16]

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[14][16]

  • Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[16]

Spectral Information

Detailed spectral data for 2-Methoxy-5-(trifluoromethyl)aniline, including 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra, are available from various public and commercial databases.[11][17] This information is crucial for quality control and characterization of the compound in a research setting.

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and material science. Its unique electronic and physicochemical properties, derived from the strategic placement of methoxy and trifluoromethyl groups, make it an attractive building block for creating novel and effective molecules. Researchers and scientists working with this compound must adhere to strict safety protocols to mitigate potential hazards.

References

  • Ningbo Inno Pharmchem Co., Ltd. Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. [Link]

  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride: A Key Building Block in Modern Chemistry

Introduction

2-Methoxy-5-(trifluoromethyl)aniline and its hydrochloride salt are advanced chemical intermediates of significant interest to researchers in drug discovery, agrochemical synthesis, and materials science. The molecule's unique substitution pattern, featuring a trifluoromethyl group, a methoxy group, and an aniline core, provides a powerful platform for developing complex, high-value target compounds. The aniline moiety serves as a versatile scaffold, a common starting point in the synthesis of new drug therapies[1]. This guide offers a detailed examination of the compound's properties, the strategic importance of its functional groups, a validated synthesis protocol, and its primary applications.

Physicochemical Properties and Identifiers

Precise characterization is the foundation of reproducible science. The properties of 2-Methoxy-5-(trifluoromethyl)aniline and its hydrochloride salt are summarized below. The hydrochloride salt is often preferred in experimental settings for its increased stability and solubility in certain solvent systems.

Property2-Methoxy-5-(trifluoromethyl)aniline (Free Base)2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride
Molecular Formula C₈H₈F₃NO[2][3][4]C₈H₉ClF₃NO[5]
Molecular Weight 191.15 g/mol [2][3]227.61 g/mol [6]
CAS Number 349-65-5[2][3][4]254435-23-9
Appearance White to beige-greyish crystalline powder[7][8]Data not widely available, typically a solid
Melting Point 58-60 °C[9]Not specified
Synonyms 3-Amino-4-methoxybenzotrifluoride, 6-Methoxy-α,α,α-trifluoro-m-toluidine[10]Not applicable

The Strategic Role of Key Functional Groups in Drug Design

The utility of this compound in medicinal chemistry is not coincidental; it is a direct result of the deliberate combination of its functional groups, which are known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates[11][12].

The Trifluoromethyl (CF₃) Group: A Bioisostere for Metabolic Stability and Potency

The trifluoromethyl group is a cornerstone of modern drug design[13][14]. Its incorporation into a molecular scaffold is a well-established strategy for several reasons:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes in the liver[12][15]. Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block these pathways, increasing the drug's half-life and bioavailability[15][16].

  • Increased Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88)[12]. This property can improve a compound's ability to cross cellular membranes, which is critical for reaching intracellular targets or penetrating the blood-brain barrier[15].

  • Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF₃ group can alter the pKa of nearby functionalities and influence the electronic distribution of the entire molecule[13][16]. This can lead to stronger binding interactions with target proteins and enzymes, thereby increasing potency and selectivity[11][15].

The Methoxy (OCH₃) and Aniline (NH₂) Groups: Versatile Handles for Synthesis

The methoxy and aniline groups provide the synthetic versatility required to build more complex molecules. The aniline's primary amine is a key nucleophile and a common precursor for forming amides, sulfonamides, and for participating in various coupling reactions. The methoxy group is an electron-donating group that influences the reactivity of the aromatic ring, facilitating reactions such as nucleophilic substitutions[17].

Synthesis and Purification Protocol

The most common and efficient synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic hydrogenation of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This process is a foundational reaction in industrial and laboratory settings.

Protocol: Catalytic Hydrogenation of 4-methoxy-3-nitrobenzotrifluoride

Objective: To reduce the nitro group of the starting material to a primary amine, yielding the desired product with high efficiency.

Materials:

  • 4-methoxy-3-nitrobenzotrifluoride

  • Methanol (MeOH), reagent grade

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) supply

  • Celite® or diatomaceous earth for filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a suitable reaction vessel, dissolve 4-methoxy-3-nitrobenzotrifluoride in methanol.

  • Catalyst Addition : Carefully add 10% Pd/C catalyst to the solution. The amount is typically 5-10% by weight relative to the starting material.

    • Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the hydrogenation of nitro groups. It provides a surface for the reaction between hydrogen gas and the organic substrate, allowing the reaction to proceed at room temperature and with high selectivity.

  • Hydrogenation : Seal the vessel and place it under a hydrogen atmosphere (typically via a balloon or a controlled hydrogenation apparatus).

  • Reaction Monitoring : Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal : Upon completion, the reaction mixture will be a black slurry. The solid Pd/C catalyst must be removed. This is achieved by filtering the mixture through a pad of Celite®[2][8].

    • Causality: Celite is an inert filter aid that prevents the fine palladium particles from clogging the filter paper and ensures complete removal of the catalyst, which is crucial as residual palladium can interfere with subsequent reactions.

  • Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Final Product : The resulting residue is dried under vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white or beige solid, often in high yield (>99%)[2][8].

Formation of the Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid (HCl) in the same or a compatible solvent. The salt will typically precipitate out of the solution and can be collected by filtration.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification Start 4-methoxy-3-nitrobenzotrifluoride in Methanol Reaction Stir under H₂ Atmosphere (Room Temp, Overnight) Start->Reaction Catalyst 10% Pd/C Catalyst Catalyst->Reaction Filter Filter through Celite® to remove Pd/C Reaction->Filter Evaporate Concentrate Filtrate (Rotary Evaporation) Filter->Evaporate Dry Dry under Vacuum Evaporate->Dry Product 2-Methoxy-5-(trifluoromethyl)aniline Dry->Product

Caption: Synthesis workflow for 2-Methoxy-5-(trifluoromethyl)aniline.

Applications in Research and Drug Development

This compound is not an end-product but a critical starting material. Its primary value lies in its role as a versatile building block.

  • Pharmaceuticals : It is a key intermediate in the synthesis of a wide range of pharmaceuticals. It is particularly noted for its use in developing drugs targeting metabolic disorders and conditions of the central nervous system (CNS)[18]. Its structure is also found in precursors to antihistamines and antipsychotic agents[7].

  • Agrochemicals : In the agrochemical industry, it serves as a foundational component for producing advanced herbicides, fungicides, and insecticides, where the trifluoromethyl group contributes to the potency and stability of the final active ingredient[7][17].

  • Materials Science : The compound is used to create specialized polymers and coatings. The presence of the fluorinated group imparts desirable properties such as enhanced thermal stability and chemical resistance to the resulting materials[7][17].

Safety and Handling

Based on available data for the free base, 2-Methoxy-5-(trifluoromethyl)aniline should be handled with care in a laboratory setting.

  • GHS Hazard Classification : Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2; Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system).

  • Signal Word : Warning.

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Use in a well-ventilated area or a chemical fume hood is essential. A dust mask (e.g., N95) is recommended when handling the solid powder.

References

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

  • Ferreira, V. G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(15), 3485. Available from: [Link]

  • Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 19, 2026, from [Link]

  • Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. (n.d.). Chem-Space. Retrieved January 19, 2026, from [Link]

  • 2-Methoxy-5-(trifluoromethyl)aniline (96%). (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Technical Guide: Structural Elucidation of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride via FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural analysis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We delineate field-proven protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), moving beyond procedural steps to explain the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into sample preparation, data acquisition, spectral interpretation, and validation to ensure robust and reliable characterization of this fluorinated aromatic amine.

Introduction: The Analytical Challenge

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative whose unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthetic building block.[2] Its hydrochloride salt form ensures stability and enhances solubility in certain solvents, but also introduces specific considerations for analytical characterization. Accurate structural confirmation is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide details the synergistic application of FT-IR and Mass Spectrometry, two cornerstone techniques in molecular analysis. FT-IR provides a molecular fingerprint by probing the vibrational modes of functional groups, while Mass Spectrometry offers precise mass information and structural clues through controlled fragmentation.[3] Together, they provide an unambiguous confirmation of the molecule's identity and purity.

Part 1: Molecular Fingerprinting with FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For 2-Methoxy-5-(trifluoromethyl)aniline HCl, our focus is on identifying the characteristic vibrations of the amine salt, the aromatic ring, the ether linkage, and the trifluoromethyl group.

Causality in Sample Preparation: ATR vs. KBr Pellet

The choice of sample preparation is the most critical variable for acquiring a high-quality FT-IR spectrum. As a solid powder, two primary methods are viable: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.[5]

  • Attenuated Total Reflectance (ATR): This is the preferred method for its speed and simplicity. A small amount of the solid sample is pressed directly onto a high-refractive-index crystal (typically diamond). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[5] This technique minimizes sample preparation artifacts and is insensitive to sample thickness.

  • KBr Pellet: This classic method involves grinding the sample to a fine powder (1-2% concentration) with dry KBr and pressing the mixture into a transparent pellet.[6][7] While capable of producing excellent spectra, it is susceptible to issues such as moisture contamination (KBr is hygroscopic) and scattering effects if the sample is not ground finely enough.[6]

Expert Recommendation: For routine identification and quality control, ATR is superior due to its reproducibility and minimal sample manipulation. KBr pellets should be reserved for situations requiring high-resolution transmission data, provided stringent anhydrous conditions are maintained.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable background.

  • Background Acquisition: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[8]

  • Data Acquisition: Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.

Data Interpretation: Decoding the Spectrum

The FT-IR spectrum provides a rich tapestry of information. The key is to systematically identify the absorptions corresponding to each part of the molecule. The presence of the hydrochloride salt significantly influences the N-H stretching region.

Wavenumber (cm⁻¹) Vibrational Mode Interpretation & Rationale
~3200 - 2800N-H Stretch (Ammonium Salt)The broad, strong absorptions in this region are characteristic of the N⁺-H stretching vibrations in an amine hydrochloride salt. This is a key indicator that the compound is in its salt form, distinguishing it from the free amine.
~3000 - 2840C-H Stretch (Aliphatic & Aromatic)Peaks in this region correspond to the C-H stretching of the methoxy (-OCH₃) group and the aromatic ring.
~1600 & ~1500C=C Stretch (Aromatic Ring)These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring, confirming the aromatic core.
~1340 - 1100C-F Stretch (Trifluoromethyl Group)The C-F bonds in the -CF₃ group produce very strong, characteristic absorption bands. This is a primary identifier for the trifluoromethyl substituent. The symmetric and anti-symmetric stretches often result in multiple strong peaks in this region.[9][10]
~1250Asymmetric C-O-C Stretch (Aryl Ether)This strong absorption is indicative of the aryl-alkyl ether linkage (Ar-O-CH₃).
~1030Symmetric C-O-C Stretch (Aryl Ether)A second, often weaker, band confirming the presence of the methoxy group.

Self-Validation: The presence of both the broad N⁺-H stretch (~3000 cm⁻¹) and the intense C-F stretches (~1340-1100 cm⁻¹) provides a high-confidence validation of the 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride structure.

Part 2: Mass and Fragmentation Analysis with Mass Spectrometry

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the analyte and structural details derived from its fragmentation pattern.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and common technique for analyzing volatile and semi-volatile compounds like aniline derivatives.[12]

Causality in Ionization Method: Electron Ionization (EI)

For small, relatively stable organic molecules, Electron Ionization (EI) is the method of choice.[13][14] In the EI source, the sample molecule is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, M⁺•, known as the molecular ion.[15] The excess energy imparted during this "hard" ionization technique causes the molecular ion to fragment in predictable ways, providing a reproducible fragmentation pattern that serves as a structural fingerprint.[13][14]

Expert Rationale: While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for preserving the molecular ion, they provide minimal fragmentation.[16] For unambiguous structural elucidation of an unknown or for confirming the identity of a synthesized compound like this one, the rich fragmentation data from EI is invaluable.

Workflow & Experimental Protocol: GC-MS Analysis

The analysis of an amine hydrochloride by GC-MS requires a crucial sample preparation step to convert the non-volatile salt into the volatile free amine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Analyte (HCl Salt) Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Neutralize Neutralize with Base (e.g., aq. NaOH) to pH > 11 Dissolve->Neutralize Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Neutralize->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate Sample Dry->Concentrate Inject Inject into GC Concentrate->Inject Separate Separation on Capillary Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Data Mass Spectrum Detect->Data

Caption: GC-MS workflow for aniline derivative analysis.[12]

  • Sample Preparation (Basification & Extraction):

    • Dissolve a small amount (~1 mg) of the hydrochloride salt in deionized water or methanol.

    • Add 1M sodium hydroxide (NaOH) dropwise to raise the pH to >11.[12] This deprotonates the ammonium salt to the free amine (2-Methoxy-5-(trifluoromethyl)aniline).

    • Perform a liquid-liquid extraction using an organic solvent like dichloromethane or ethyl acetate. The neutral free amine will partition into the organic layer.

    • Collect the organic layer and dry it over anhydrous sodium sulfate to remove residual water.

    • The dried solution is now ready for injection.

  • GC Parameters (Typical):

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injection: 1 µL split injection.

    • Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.

  • MS Parameters (Typical):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation: Assembling the Puzzle from Fragments

The mass spectrum must be analyzed for two key features: the molecular ion peak (M⁺•) and the major fragment ions. The molecular weight of the free amine (C₈H₈F₃NO) is 191.15 g/mol .[17]

Expected Mass Spectrum Features:

m/z (mass-to-charge) Proposed Fragment Interpretation & Rationale
191 [M]⁺• Molecular Ion Peak. Its presence confirms the molecular weight of the free amine. Aromatic compounds often show a prominent molecular ion peak due to the stability of the ring system.[18]
176[M - CH₃]⁺Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for aryl ethers.[19][20]
162[M - CHO]⁺•Loss of a formyl radical, a less common but possible rearrangement.
148[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment is a characteristic fragmentation for phenols and aryl ethers, leading to a stable cyclopentadienyl cation structure.[19][20]
122[M - CF₃]⁺Loss of the trifluoromethyl radical. This indicates the presence of the -CF₃ group and results in a methoxy-aniline cation.
94[C₆H₆O]⁺•A peak at m/z 94 can arise from hydrogen migration and cleavage, characteristic of aromatic ethers.[18][20]

Trustworthiness through Isotopic Pattern: High-resolution mass spectrometry can confirm the elemental composition. For C₈H₈F₃NO, the exact mass is 191.0558. A high-resolution instrument should measure the molecular ion within a few parts-per-million (ppm) of this value, providing definitive confirmation of the molecular formula.[16]

Part 3: Integrated Analysis - The Power of Synergy

Neither technique in isolation provides a complete picture. It is the combination of FT-IR and MS that delivers an unassailable structural proof.

Integrated_Analysis cluster_ftir FT-IR Evidence cluster_ms MS Evidence FTIR FT-IR Data NH_salt N⁺-H Stretch (Salt Form) FTIR->NH_salt CF_stretch C-F Stretches (-CF₃ Group) FTIR->CF_stretch COC_stretch C-O-C Stretches (Methoxy Group) FTIR->COC_stretch Aromatic C=C Stretches (Aromatic Ring) FTIR->Aromatic MS MS Data MW Molecular Weight (m/z = 191) MS->MW Loss_CH3 Loss of -CH₃ (m/z = 176) MS->Loss_CH3 Loss_CF3 Loss of -CF₃ (m/z = 122) MS->Loss_CF3 Loss_CO Loss of CO (m/z = 148) MS->Loss_CO Conclusion Structural Confirmation: 2-Methoxy-5-(trifluoromethyl)aniline HCl NH_salt->Conclusion CF_stretch->Conclusion COC_stretch->Conclusion Aromatic->Conclusion MW->Conclusion Loss_CH3->Conclusion Loss_CF3->Conclusion Loss_CO->Conclusion

Caption: Logical workflow for integrated structural analysis.

The FT-IR data confirms the presence of all key functional groups and, critically, identifies the compound as a hydrochloride salt. The GC-MS data confirms the molecular weight of the corresponding free amine and provides a fragmentation map that is perfectly consistent with the proposed structure, showing characteristic losses of the methoxy and trifluoromethyl substituents. This dual-pronged approach leaves no ambiguity as to the identity and form of the material.

References

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  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. PubChem.
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  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline 96%. Sigma-Aldrich.
  • NIST. (n.d.). Experimental data for CF3 (Trifluoromethyl radical). Computational Chemistry Comparison and Benchmark Database.
  • CymitQuimica. (n.d.). CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline. CymitQuimica.
  • Smolecule. (2023). Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5. Smolecule.
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A Senior Application Scientist's Guide to 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride: Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-(trifluoromethyl)aniline and its hydrochloride salt are pivotal intermediates in the synthesis of high-value organic molecules. The presence of both a methoxy and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and steric influences, making it a valuable building block in medicinal chemistry and agrochemical development.[1][2] Specifically, it is a key component in the synthesis of various pharmaceuticals, including those targeting metabolic and central nervous system disorders.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the commercial availability of high-purity 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is of paramount importance to researchers and drug development professionals. Impurities introduced from this starting material can propagate through a synthetic sequence, leading to final products with undesirable toxicological profiles, reduced efficacy, or difficulties in purification. This guide provides an in-depth overview of the commercial landscape for this compound and a technical discussion of the analytical methodologies required to ensure its purity and, by extension, the integrity of the research and development process.

Commercial Availability and Supplier Landscape

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is available from a range of chemical suppliers who specialize in research and development chemicals, as well as bulk manufacturing. It's important to note the distinction between the free amine (CAS No. 349-65-5) and its hydrochloride salt (CAS No. 254435-23-9). The hydrochloride salt is often preferred for its improved stability and handling characteristics as a solid.

The compound is typically supplied at purities ranging from 95% to over 98%, with the specific grade being dictated by the intended application. For early-stage discovery and research, a lower purity grade may be acceptable, whereas for later-stage development and manufacturing, a higher purity of >98% is often required.

Below is a summary of representative commercial suppliers and their typical product offerings. Note that availability and purity may vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).

Supplier Product Name CAS Number Offered Purity
Sigma-Aldrich 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride254435-23-995%
Apollo Scientific 2-Methoxy-5-(trifluoromethyl)aniline hydrochlorideNot specified>98%[3]
TCI America 2-Methoxy-5-(trifluoromethyl)aniline349-65-5Not specified[4]
Chem-Impex 2-Methoxy-5-(trifluoromethyl)aniline349-65-5≥ 98% (by GC)[2]

This table is for illustrative purposes and is not an exhaustive list. Researchers should verify current specifications with suppliers.

These products are intended for professional laboratory, manufacturing, and industrial use only and are not for medical or consumer applications.[4]

The Critical Role of Purity: Impurity Profiling

In the context of pharmaceutical synthesis, the adage "garbage in, garbage out" holds particularly true. The purity of starting materials directly impacts the quality of the final API. Impurities in 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride can be broadly categorized as follows:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of the compound. They can include unreacted starting materials (e.g., 4-methoxy-3-nitrobenzotrifluoride), intermediates, and by-products from side reactions.[5] For instance, incomplete reduction of the nitro group during synthesis could leave residual nitro-aromatic compounds.[6]

  • Degradation Impurities: These arise from the decomposition of the compound during storage or handling. Anilines are susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone.[5]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloroethane) may be present in trace amounts.[5][7]

  • Elemental Impurities: Trace metals from catalysts, such as Palladium used in the reduction of the nitro group (e.g., Pd/C), can be present.[5][6]

A study on the impurity profiling of a similar compound, 3-bromo-5-(trifluoromethyl)aniline, successfully utilized LC-SPE/NMR to identify di-bromo derivatives as major impurities.[8][9] This underscores the importance of having robust analytical methods to identify and quantify such structurally related impurities.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is often necessary to fully characterize the purity of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. The choice of method depends on the information required, from routine purity checks to comprehensive impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination of non-volatile organic compounds. For substituted anilines, a reverse-phase HPLC (RP-HPLC) method with a C18 column is highly effective due to its ability to separate compounds based on polarity.[10]

Rationale for Method Selection: The combination of a non-polar stationary phase (C18) and a polar mobile phase (typically a gradient of acetonitrile and water) allows for the separation of the main aniline compound from both more polar and less polar impurities. UV detection is well-suited for aromatic compounds like anilines, which exhibit strong chromophores.

Experimental Protocol: HPLC Purity Analysis

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and Water (Gradient elution)

    • Gradient: Start with 30% Acetonitrile, ramp to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The retention times of the peaks in the sample chromatogram should be compared to the standard to confirm the identity of the main component.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (1 mg/mL stock -> 0.1 mg/mL) Injection Inject into HPLC System Std_Prep->Injection Sample_Prep Sample Preparation (~0.1 mg/mL) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and certain process-related impurities.[5] For aniline analysis, a capillary column with a mid-polarity phase like VF-1701ms can be effective, coupled with a Flame Ionization Detector (FID) or a more specific Nitrogen-Phosphorus Detector (NPD).[11][12]

Rationale for Method Selection: GC offers high resolution and is excellent for separating compounds with different boiling points. While derivatization is sometimes required for polar compounds like anilines to improve their thermal stability and peak shape, direct injection is often feasible.[13]

Complementary Analytical Techniques

While HPLC and GC are excellent for quantification, they do not provide definitive structural information on their own. For comprehensive characterization, especially of unknown impurities, other techniques are essential.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS) or LC (LC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for elucidating the precise chemical structure of the main component and any isolated impurities. Techniques like LC-SPE/NMR allow for the separation of impurities by LC, followed by their trapping and subsequent analysis by NMR.[8][9]

Analytical_Methods cluster_quant Quantitative Purity cluster_qual Structural Identification Title Purity Assessment of 2-Methoxy-5-(trifluoromethyl)aniline HCl HPLC HPLC (Primary Method) Title->HPLC GC GC (Volatile Impurities) Title->GC MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS LC-MS NMR NMR Spectroscopy (Definitive Structure) HPLC->NMR LC-SPE-NMR GC->MS GC-MS

Caption: Comparison of Analytical Methods.

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a commercially accessible and vital building block for the pharmaceutical and agrochemical industries. The integrity of research and development outcomes hinges on the purity of this starting material. Therefore, a robust quality control strategy is not merely a recommendation but a necessity. While various suppliers offer this compound, it is incumbent upon the researcher to verify its purity using appropriate analytical techniques. A combination of chromatographic methods like HPLC and GC for quantitative analysis, supplemented by spectroscopic methods such as MS and NMR for structural elucidation of impurities, provides a comprehensive framework for ensuring the quality and consistency required for successful drug development and chemical synthesis.

References

  • Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem. 10

  • 1,2-Diphenylethane-1,2-diol. Apollo Scientific. 14

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride | 254435-23-9. Sigma-Aldrich.

  • 2-Methoxy-5-(trifluoromethyl)aniline. Nordmann.

  • (+/-)-Hydrobenzoin | 655-48-1. Tokyo Chemical Industry Co., Ltd.

  • CAS 655-48-1: Hydrobenzoin (racemic). CymitQuimica.

  • (+/-)-HYDROBENZOIN | 655-48-1. ChemicalBook.

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. Cymit Química S.L.

  • CAS Number 655-48-1 | (+ -)-Hydrobenzoin. Spectrum Chemical.

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  • method 8131 aniline and selected derivatives by gas chromatography. EPA.

  • 2-Methoxy-5-(trifluoromethyl)aniline, 5g, Each. TCI America.

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synthesis route and mechanism for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Mechanism of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

This guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group enhances the metabolic stability and binding affinity of target molecules, making this compound a valuable building block in medicinal chemistry.[2] This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices.

Strategic Approach to Synthesis: The Reduction Pathway

The most direct and industrially scalable route to 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This method is favored for its high efficiency, selectivity, and the use of readily available reagents. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that enhances the compound's stability and handling properties.

The overall transformation proceeds in two distinct stages:

  • Catalytic Hydrogenation : The selective reduction of the nitro group to an amine.

  • Salt Formation : The reaction of the resulting aniline with hydrochloric acid to yield the stable hydrochloride salt.

Part A: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

This section details the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.

Reaction Scheme & Mechanism

The core of this synthesis is the reduction of a nitro group to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4]

Mechanism of Catalytic Hydrogenation: The reaction mechanism on the surface of the palladium catalyst is a complex heterogeneous process. It can be summarized in the following key steps:

  • Adsorption : Both hydrogen gas (H₂) and the nitro compound, 4-methoxy-3-nitrobenzotrifluoride, adsorb onto the active sites of the palladium catalyst.

  • Hydrogen Activation : The H-H bond in the hydrogen molecule is cleaved, forming reactive hydrogen atoms on the palladium surface.

  • Stepwise Reduction : The nitro group (-NO₂) is sequentially reduced. This process involves several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, which are ultimately reduced to the final amino group (-NH₂).

  • Desorption : The final product, 2-Methoxy-5-(trifluoromethyl)aniline, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
4-Methoxy-3-nitrobenzotrifluoride394-25-2C₈H₆F₃NO₃221.14Starting Material
Palladium on Carbon (10% Pd)7440-05-3Pd/C106.42 (Pd)Catalyst
Methanol (Anhydrous)67-56-1CH₄O32.04Solvent
Hydrogen Gas (H₂)1333-74-0H₂2.02Reducing Agent
Celite® (Diatomaceous Earth)61790-53-2SiO₂60.08Filtration Aid

Procedure:

  • Reaction Setup : To a hydrogenation flask, add 4-methoxy-3-nitrobenzotrifluoride.

  • Solvent Addition : Add anhydrous methanol to dissolve the starting material completely. A typical concentration is a 0.1 M to 0.5 M solution.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the starting material.

  • Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr shaker can be used) at room temperature.

  • Reaction Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process typically takes several hours to overnight.[3][4]

  • Catalyst Removal : Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution : The Pd/C catalyst can be pyrophoric when dry; ensure it remains wet during filtration and disposal.

  • Product Isolation : Wash the Celite® pad with additional methanol to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Drying : Dry the resulting solid under vacuum to afford 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid.[3][4]

Expected Results:

ParameterValueReference
Yield~99%[3][4]
AppearanceOff-white to beige crystalline powder[3][4]
Melting Point58-60 °C[4]
Rationale for Experimental Choices
  • Catalyst Selection (10% Pd/C) : Palladium on carbon is the catalyst of choice for nitro group reductions due to its high activity, selectivity, and cost-effectiveness. It efficiently catalyzes the reaction under mild conditions (room temperature and atmospheric pressure), minimizing the risk of side reactions.

  • Solvent (Methanol) : Methanol is an excellent solvent for the starting nitro compound and the resulting aniline. Its polarity facilitates the reaction, and its low boiling point allows for easy removal during product isolation.

  • Filtration Aid (Celite®) : The fine particles of the Pd/C catalyst can pass through standard filter paper. Celite®, a diatomaceous earth, forms a porous filter bed that effectively traps the fine catalyst particles, ensuring a clean filtrate free of palladium contamination.

Part B: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

The conversion of the free base aniline to its hydrochloride salt is a standard procedure to improve the compound's physical properties.

Reaction Scheme & Mechanism

This is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a base, accepting a proton from hydrochloric acid. This forms a stable ammonium salt.

G cluster_reactants Reactants cluster_product Product Aniline 2-Methoxy-5-(trifluoromethyl)aniline (Free Base) Salt 2-Methoxy-5-(trifluoromethyl)aniline HCl (Hydrochloride Salt) Aniline->Salt + HCl HCl Hydrochloric Acid (HCl) caption Acid-Base Reaction for Salt Formation

Acid-Base Reaction for Salt Formation
Experimental Protocol

Procedure:

  • Dissolution : Dissolve the purified 2-Methoxy-5-(trifluoromethyl)aniline in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification : While stirring the solution, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid. The HCl can be added as a solution in a compatible solvent (e.g., HCl in isopropanol) or by bubbling anhydrous HCl gas through the solution.

  • Precipitation : The hydrochloride salt is typically insoluble in the chosen organic solvent and will precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the collected salt with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying : Dry the white to off-white solid under vacuum to yield the final 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire synthesis process, from the starting material to the final hydrochloride salt.

workflow Start Start: 4-Methoxy-3-nitrobenzotrifluoride Reaction1 Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) Start->Reaction1 Workup1 Filtration (remove Pd/C) & Solvent Evaporation Reaction1->Workup1 Intermediate Intermediate: 2-Methoxy-5-(trifluoromethyl)aniline Reaction2 Acidification (HCl in Solvent) Intermediate->Reaction2 Workup1->Intermediate Workup2 Filtration & Drying Reaction2->Workup2 FinalProduct Final Product: 2-Methoxy-5-(trifluoromethyl)aniline HCl Workup2->FinalProduct caption Overall Synthesis Workflow Diagram

Overall Synthesis Workflow Diagram

Safety and Handling

  • 2-Methoxy-5-(trifluoromethyl)aniline : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Palladium on Carbon (Pd/C) : The catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled in a wet state and in an inert atmosphere whenever possible.

  • Hydrochloric Acid : Concentrated HCl is highly corrosive and should be handled in a fume hood with appropriate PPE.

References

  • 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

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A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (MFCD00042486), a key building block in pharmaceutical and agrochemical synthesis.[1] Understanding the stability profile of this compound is paramount for ensuring its quality, purity, and performance in research and development applications. This document will delve into the intrinsic chemical nature of the molecule, potential degradation pathways, and provide field-proven protocols for its handling and storage to maintain its integrity.

Compound Profile and Inherent Stability Characteristics

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is an aromatic amine that possesses functional groups susceptible to degradation. The aniline moiety is prone to oxidation, while the trifluoromethyl group can influence the electron density of the aromatic ring, affecting its reactivity. The hydrochloride salt form generally enhances stability and solubility compared to the free base.

The key structural features influencing its stability are:

  • Aniline Moiety: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Methoxy Group: The electron-donating methoxy group can activate the aromatic ring, potentially influencing its susceptibility to electrophilic attack.

  • Trifluoromethyl Group: This strong electron-withdrawing group can impact the overall electronic properties of the molecule and may be susceptible to degradation under harsh conditions.

Recommended Storage Conditions: A Proactive Approach to Preservation

To ensure the long-term integrity of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, adherence to appropriate storage conditions is critical. The following recommendations are based on a synthesis of safety data sheet information and best practices for handling aromatic amines.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects the aniline moiety from oxidative degradation.
Light Protect from lightPrevents potential photodegradation, a common pathway for anilines.[2][3]
Moisture Store in a dry environmentPrevents hydrolysis of the hydrochloride salt and potential degradation.
Container Tightly sealed, appropriate containerPrevents exposure to atmospheric moisture and oxygen.

Potential Degradation Pathways: Understanding the "Why"

While specific degradation studies on 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride are not extensively published, we can predict potential degradation pathways based on the known reactivity of anilines and related compounds. These pathways should be investigated experimentally through forced degradation studies.

Caption: Predicted degradation pathways for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride under various stress conditions.

Oxidative Degradation

Anilines are well-known to be susceptible to oxidation.[4][5][6] The primary amine can be oxidized to form a variety of products, including nitroso, nitro, and azoxy compounds. The presence of atmospheric oxygen or oxidizing agents can accelerate this process, often leading to discoloration of the material.

Hydrolytic Degradation

As a hydrochloride salt, the compound can be susceptible to hydrolysis, particularly in non-anhydrous conditions or at elevated pH, which would liberate the free aniline. While the free aniline may be the intended starting material in some reactions, its uncontrolled formation during storage represents a change in the product's identity and purity.

Photodegradation

Aromatic amines can undergo photodegradation upon exposure to light, especially UV radiation.[2][3] This can lead to the formation of colored polymeric materials and other complex degradation products.

Thermal Degradation

Elevated temperatures can provide the energy required to initiate decomposition reactions. The trifluoromethyl group, while generally stable, can be a site of degradation at very high temperatures.[7]

A Framework for Stability Testing: A Self-Validating System

To experimentally determine the stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a comprehensive stability testing program should be implemented. This program should be designed in accordance with the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for elucidating potential degradation pathways and for the development of a stability-indicating analytical method.[11][12][13]

Stress ConditionProtocolPotential Observations
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursFormation of the free aniline, potential for further degradation.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursFormation of the free aniline.
Oxidation 3% H₂O₂ at room temperature for 24 hoursDiscoloration, formation of multiple degradation peaks in HPLC.
Thermal Degradation 80°C for 48 hoursChanges in physical appearance, potential for new impurities.
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Discoloration, changes in purity.
Accelerated and Long-Term Stability Studies

Once a stability-indicating method is in place, formal stability studies should be conducted to establish a re-test period.

Study TypeStorage ConditionMinimum Duration
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C12 months (or longer)

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for accurately assessing the purity and degradation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[14][15][16]

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Step-by-Step Methodology:
  • Column and Mobile Phase Screening:

    • Start with a C18 reverse-phase column.

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid) to achieve good peak shape and retention for the parent compound.

  • Gradient Optimization:

    • Develop a gradient elution method to ensure the separation of the main peak from any potential early-eluting polar degradants and late-eluting non-polar degradants.

  • Analysis of Forced Degradation Samples:

    • Inject the samples from the forced degradation studies.

    • The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is free from co-eluting impurities.

  • Method Validation:

    • Once the method demonstrates specificity, validate it according to ICH Q2(R1) guidelines for parameters including linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion: Ensuring Compound Integrity through Scientific Rigor

The chemical stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a critical attribute that directly impacts its utility in research and development. By implementing the recommended storage conditions, researchers can proactively minimize degradation. Furthermore, a comprehensive understanding of potential degradation pathways, coupled with a robust, validated stability-indicating analytical method, provides a scientifically sound framework for ensuring the long-term quality and reliability of this important chemical intermediate. The protocols and insights provided in this guide are intended to empower scientists to maintain the integrity of their starting materials, leading to more reproducible and reliable experimental outcomes.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][9]

  • Photodegradation of aniline in aqueous suspensions of microalgae. (2007). PubMed. [Link][2][3]

  • Aniline degradation by electrocatalytic oxidation. (2009). PubMed. [Link][4]

  • ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. [Link][9]

  • Degradation of aniline by Fe 2+ -activated persulfate oxidation at ambient temperature. (2013). Journal of Central South University. [Link][5]

  • ICH Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link][10]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link][11]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link][13]

  • Photodegradation of aniline in aqueous suspensions of microalgae. (2007). ResearchGate. [Link][3]

  • Aniline degradation by electrocatalytic oxidation. (2009). ResearchGate. [Link][6]

  • Forced Degradation Studies. (2016). MedCrave online. [Link][12]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2017). RSC Publishing. [Link][14]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link][15]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. [Link][16]

  • Thermal degradation of fluoropolymers. (2020). [Link][7]

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electronic properties of the trifluoromethyl group on the aniline ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethyl Group on the Aniline Ring

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group onto an aniline scaffold is a cornerstone of modern medicinal, agrochemical, and materials science.[1][2] Its presence profoundly alters the molecule's physicochemical properties, including metabolic stability, lipophilicity, and, most critically, its electronic profile.[1][3] This guide provides a detailed examination of the electronic effects imparted by the CF3 group to the aniline ring. We will dissect the powerful inductive and subtle resonance effects, quantify their impact on basicity (pKa) and reactivity using Hammett constants, and explore the resulting regiochemical outcomes in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the unique electronic characteristics of trifluoromethylated anilines in molecular design.

Introduction: The Strategic Value of the Trifluoromethyl Group

In the design of bioactive molecules and functional materials, the aniline moiety is a ubiquitous structural motif. However, its inherent reactivity and metabolic susceptibility often necessitate modification. The introduction of a trifluoromethyl group is a well-established strategy to overcome these limitations.[3] The high strength of the carbon-fluorine bond enhances metabolic stability by making the group resistant to degradation by cytochrome P450 enzymes.[1][3] Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to penetrate biological membranes—a critical factor in the bioavailability of pharmaceuticals and agrochemicals.[1][4]

Beyond these steric and pharmacokinetic advantages lies the CF3 group's dominant influence on the electronic landscape of the aniline ring. This guide focuses specifically on these electronic properties, which are fundamental to understanding and predicting the behavior of this important class of compounds.

Core Electronic Properties: A Tale of Two Effects

The net electronic influence of any substituent on an aromatic ring is a combination of two primary forces: the inductive effect and the resonance effect.[5][6] For the trifluoromethyl group on an aniline ring, these effects are profoundly influential.

The Dominant Inductive Effect (-I)

The inductive effect describes the withdrawal or donation of electron density through the sigma (σ) bond framework, driven by differences in electronegativity.[5][6] Fluorine is the most electronegative element, and the presence of three fluorine atoms on a single carbon atom makes the CF3 group one of the most powerful electron-withdrawing groups known in organic chemistry.[7][8]

This strong -I effect polarizes the C-CF3 bond, pulling electron density away from the aromatic ring. This has several key consequences:

  • Ring Deactivation: The overall electron density of the benzene ring is significantly reduced, making it less nucleophilic and therefore less reactive towards electrophiles.[9]

  • Reduced Basicity: The electron density on the nitrogen atom of the amino group is also depleted, making its lone pair less available for protonation. This significantly reduces the basicity of the aniline.[1]

Resonance and Hyperconjugation

The resonance effect involves the delocalization of electrons through the pi (π) system.[5] Unlike groups with lone pairs (like -NH2) or pi bonds (like -NO2), the CF3 group does not participate in classical resonance. However, a weaker form of interaction, often termed negative hyperconjugation or "no-bond resonance," can be invoked, where electrons from the C-C bond adjacent to the CF3 group delocalize into the antibonding σ* orbitals of the C-F bonds. While a topic of theoretical interest, in the context of aniline chemistry, the inductive effect is overwhelmingly dominant and dictates the group's overall electronic character. For all practical purposes in molecular design, the CF3 group is considered a non-resonance, strongly inductive electron-withdrawing group.

The diagram below illustrates the opposing electronic forces at play in a molecule like 4-(trifluoromethyl)aniline. The amino group is a strong resonance donor (+R) and a moderate inductive withdrawer (-I), while the trifluoromethyl group is a powerful inductive withdrawer (-I).

G cluster_aniline 4-(Trifluoromethyl)aniline Ring cluster_effects Electronic Effects C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CF3 CF₃ C4->CF3 C6 C C5->C6 C6->C1 Inductive_CF3 Strong Inductive Withdrawal (-I) Inductive_CF3->CF3 Dominant Effect Inductive_NH2 Inductive Withdrawal (-I) Inductive_NH2->N Minor Effect Resonance_NH2 Strong Resonance Donation (+R) Resonance_NH2->N Activates o,p positions

Caption: Opposing electronic effects on the trifluoromethylaniline ring.

Quantitative Analysis of Electronic Effects

To move from a qualitative description to a quantitative framework, chemists rely on parameters like Hammett constants and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that quantifies the impact of substituents on the reactivity of aromatic compounds. The Hammett constant, sigma (σ), is a measure of the electronic-donating or -withdrawing ability of a substituent. Positive σ values indicate an electron-withdrawing group, while negative values indicate an electron-donating group.

The CF3 group possesses one of the largest positive σ values among common substituents, confirming its powerful electron-withdrawing nature.[10]

Table 1: Hammett Substituent Constants (σ) for Selected Groups

Substituent σ_meta (σm) σ_para (σp) Electronic Effect
-NH2 (Amino) -0.16 -0.66 Strong Donating
-CH3 (Methyl) -0.07 -0.17 Weak Donating
-H (Hydrogen) 0.00 0.00 Reference
-Cl (Chloro) +0.37 +0.23 Withdrawing
-CN (Cyano) +0.56 +0.66 Strong Withdrawing
-CF3 (Trifluoromethyl) +0.43 +0.54 Very Strong Withdrawing

Data sourced from established chemical literature.

The large, positive σp value (+0.54) highlights the strong deactivation at the para position, a direct result of the CF3 group's inductive pull.

Impact on Basicity: pKa Values

The basicity of aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. By strongly withdrawing electron density from the ring and, consequently, from the amino group, the CF3 substituent significantly reduces the aniline's basicity. This is reflected in the pKa of its conjugate acid (the anilinium ion); a lower pKa value signifies a weaker base.

The effect is position-dependent, with the strongest decrease in basicity observed when the CF3 group is in the para or ortho position, where its electronic influence on the nitrogen is most pronounced.

Table 2: Acidity Constant (pKa) of Substituted Anilinium Ions

Compound pKa of Conjugate Acid
Aniline 4.58
2-(Trifluoromethyl)aniline 3.01
3-(Trifluoromethyl)aniline 3.51
4-(Trifluoromethyl)aniline 3.07

pKa values can vary slightly based on experimental conditions (solvent, temperature). Values are representative.

As the data show, the introduction of a CF3 group can lower the pKa by 1 to 1.5 units, corresponding to a 10- to 30-fold decrease in basicity compared to unsubstituted aniline.

Influence on Chemical Reactivity

The electronic perturbations caused by the CF3 group have a profound impact on the chemical reactivity of the aniline ring, particularly in electrophilic aromatic substitution (EAS).

The overall reactivity of trifluoromethylaniline in EAS is a balance between the competing effects of its two substituents:

  • -NH2 group: A strongly activating, ortho, para-directing group.

  • -CF3 group: A strongly deactivating, meta-directing group.

In N-propyl-3-(trifluoromethyl)aniline, the N-propylamino group is activating and directs electrophiles to the ortho and para positions relative to itself.[11] Conversely, the trifluoromethyl group deactivates the ring and directs incoming electrophiles to the meta position.[11] The interplay of these directing effects determines the final regiochemical outcome of the reaction.[11]

Because the amino group is a powerful activator, substitution will still occur, but the CF3 group's deactivating nature makes the reaction slower than with aniline itself. The amino group's directing effect is dominant, meaning substitution occurs primarily at the positions ortho and para to the -NH2 group. However, the CF3 group's deactivation of the ring influences the ratio of these products.

Spectroscopic Signatures

The unique electronic environment created by the CF3 group is readily observable through various spectroscopic techniques. Quantum chemical studies and experimental spectroscopy (FTIR, FT-Raman, NMR, UV-Vis) have been used to investigate the structural, electronic, and thermodynamic characteristics of trifluoromethylanilines.[12]

  • ¹⁹F NMR: The trifluoromethyl group provides a distinct and sensitive probe in ¹⁹F NMR spectroscopy, with a chemical shift that is highly responsive to the electronic environment of the aromatic ring.

  • ¹H and ¹³C NMR: The electron-withdrawing nature of the CF3 group causes downfield shifts (higher ppm) for protons and carbons on the aromatic ring compared to unsubstituted aniline, reflecting their deshielded environment.[12]

  • FT-IR Spectroscopy: The strong C-F bonds give rise to characteristic, intense absorption bands in the infrared spectrum, typically in the 1100-1350 cm⁻¹ region.[13]

Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a reliable method for experimentally verifying the reduced basicity of a trifluoromethylaniline derivative. The principle involves titrating a solution of the aniline with a strong acid and monitoring the pH to find the equivalence point, from which the pKa can be calculated.

Caption: Workflow for the experimental determination of pKa.

Methodology:

  • Preparation of Analyte:

    • Accurately weigh approximately 0.1 mmol of 3-(trifluoromethyl)aniline.

    • Dissolve the sample in a 50:50 ethanol/water mixture (50 mL total volume) to ensure solubility.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

    • Place the aniline solution in a beaker with a magnetic stir bar and begin gentle stirring.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a 10 mL burette with a standardized 0.1 M HCl solution.

  • Titration Procedure:

    • Record the initial pH of the aniline solution.

    • Add the HCl titrant in 0.2 mL increments. After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.05 mL to obtain a more precise curve.

    • Continue the titration well past the steep inflection point of the curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot corresponds to the equivalence volume (V_eq).

    • Calculate the half-equivalence volume (V_eq / 2).

    • From the original titration curve, find the pH at the half-equivalence volume. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

Conclusion

The trifluoromethyl group exerts a powerful and predictable influence on the electronic properties of the aniline ring. Its dominant electron-withdrawing inductive effect deactivates the aromatic system and significantly reduces the basicity of the amino group. These characteristics, quantifiable through Hammett constants and pKa measurements, are not academic curiosities; they are fundamental design principles used by scientists to enhance molecular stability, modulate reactivity, and improve the pharmacokinetic profiles of new drugs and materials.[3][4] A thorough understanding of these electronic effects is therefore essential for any professional engaged in the synthesis and application of this versatile and highly valuable class of chemical compounds.

References

  • Vertex AI Search. The Trifluoromethyl Advantage: Applications of 3,5-Bis(trifluoromethyl)aniline.
  • BenchChem. The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Chem-Impex. 4-(Trifluoromethyl)aniline.
  • ChemRxiv. Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates.
  • NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
  • Benchchem. The Impact of Trifluoromethyl Substitution on Brominated Anilines in Material Science: A Comparative Guide.
  • ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF.
  • NIH Public Access. Superelectrophiles and the effects of trifluoromethyl substituents.
  • NIH Public Access. Trifluoromethylarylation of alkenes using anilines.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Aniline in Specialty Chemical Manufacturing.
  • NIH Public Access. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
  • La Salle University. Substituent Effects.
  • BenchChem. Application Notes and Protocols: Reactions of N-propyl-3-(trifluoromethyl)aniline with Electrophiles.
  • ResearchGate. Selection of Hammett constant σ + values for selected functional....
  • Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
  • National Institutes of Health. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.

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Methodological & Application

Application Notes and Protocols: Strategic Use of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride in Palladium-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract and Strategic Overview

This technical guide provides an in-depth exploration of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a versatile and increasingly important building block in modern synthetic chemistry. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative compounds, making it a valuable synthon for pharmaceutical and agrochemical development.[1][2][3]

This document moves beyond a simple recitation of procedures to explain the underlying chemical principles governing its application, with a primary focus on the palladium-catalyzed Buchwald-Hartwig amination.[4][5] We will dissect the mechanistic rationale behind catalyst, ligand, and base selection, providing researchers with the knowledge to not only replicate protocols but also to troubleshoot and adapt them for novel applications. Detailed, step-by-step protocols, data tables, and process visualizations are provided to empower researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic programs.

Reagent Profile: Physicochemical Properties and Handling

2-Methoxy-5-(trifluoromethyl)aniline is a beige to brownish crystalline powder with a melting point of 58-60 °C.[6][7] It is frequently supplied and handled as its hydrochloride salt, 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, which offers enhanced stability and ease of handling compared to the free aniline.

Key Consideration: Hydrochloride Salt vs. Free Base The hydrochloride salt is the preferred form for storage due to its increased air stability. However, for the C-N coupling reaction to proceed, the aniline must be in its free, nucleophilic state. This is achieved in situ by the addition of a base during the reaction setup. Consequently, protocols utilizing the hydrochloride salt require at least one additional equivalent of base compared to protocols using the free aniline, simply to neutralize the HCl salt before the catalytic cycle begins.

Safety and Handling: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation. Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

PropertyValueSource(s)
Chemical Name 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride[12][13]
CAS Number 254435-23-9[12]
Molecular Formula C₈H₉ClF₃NO[12]
Molecular Weight 227.61 g/mol [13]
Physical Form Solid[12]
Storage Refrigerator, under inert atmosphere[12]

Core Application: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds and represents the most critical application for this aniline derivative.[4][14][15] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.

Mechanistic Insights: The "Why" Behind Component Selection

Understanding the catalytic cycle is paramount for rational protocol design and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Amine Binding & Deprotonation, and Reductive Elimination.[4][16][17]

The choice of each component is dictated by its role in facilitating this cycle while minimizing side reactions.

  • Palladium Precatalyst: The reaction requires a Pd(0) species to initiate the cycle. While Pd₂(dba)₃ is a common source, modern, air-stable Pd(II) precatalysts (e.g., those incorporating the ligand directly) are often preferred for their ease of use and reproducibility.[18][19]

  • Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and, most importantly, promotes the final, desired reductive elimination step to form the C-N bond. For electron-rich anilines like this one (due to the methoxy group), sterically hindered biarylphosphine ligands (e.g., RuPhos, Xantphos, DavePhos) are often highly effective.[20][21] They create a bulky environment around the metal that favors the bond-forming reductive elimination over competing pathways like beta-hydride elimination.[17]

  • Base: A strong, non-nucleophilic base is required. Its primary role is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido intermediate. Bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices because they are poor nucleophiles and will not compete with the aniline in attacking the aryl halide.[20][21]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Inputs & Outputs Pd0 Active Pd(0)L Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(L)(H-NR'R'')]⁺X⁻ Amine Coordination OA_Complex->Amine_Complex Amine Binding Amido_Complex Ar-Pd(II)(L)-NR'R'' Amido Complex Amine_Complex->Amido_Complex Deprotonation BH [Base-H]⁺X⁻ Amine_Complex->BH Amido_Complex->Pd0 Reductive Elimination Product N-Aryl Aniline (Ar-NR'R'') Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Aniline (H-NR'R'') Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols and Workflow

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reactant ratios may be necessary for specific substrates.

General Protocol for Buchwald-Hartwig Amination with an Aryl Bromide

This protocol details the coupling of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride with a generic aryl bromide.

Materials:

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 equiv) Note: ~1.1 equiv for the catalytic cycle and 1.4 equiv to neutralize the HCl salt and deprotonate any adventitious water.

  • Anhydrous, degassed toluene (approx. 0.1 M concentration relative to the aniline)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Procedure:

  • Vessel Preparation: To the oven-dried Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (2.5 equiv).

  • Addition of Reactants: Add the 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 equiv) and the aryl bromide (1.1 equiv) to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Visualizing the Experimental Workflow

Workflow start Start: Reagent & Glassware Prep setup Reaction Setup Under Inert Atmosphere (Add Catalyst, Ligand, Base, Reactants) start->setup solvent Add Anhydrous, Degassed Solvent setup->solvent reaction Heat and Stir at Reaction Temperature (e.g., 110 °C, 4-24 h) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup Cool, Dilute, Filter & Wash monitor->workup Complete purify Column Chromatography workup->purify analyze Characterize Pure Product (NMR, MS) purify->analyze end End analyze->end

Caption: A generalized laboratory workflow for palladium-catalyzed cross-coupling.

Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination. Yields are representative and will vary based on the specific aryl halide used.

Aryl Halide (Ar-X)Pd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
4-BromotoluenePd₂(dba)₃ (1.5)Xantphos (3.0)NaOt-Bu (2.5)Toluene110>90
4-ChloroanisolePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.2)Dioxane100~85
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.0)DavePhos (2.0)Cs₂CO₃ (2.2)t-BuOH100~92
2-ChloropyridineG3-XPhos Precat (2.0)(integral)K₂CO₃ (2.2)Toluene100~88

Data compiled and adapted from representative protocols for functionalized anilines.[20][21]

Advanced Concepts & Alternative Reactions

While primarily used as a nucleophile in C-N couplings, the aniline can be a precursor for other transformations.

Heck-Matsuda Reaction: The aniline can be converted in situ to an aryl diazonium salt using an alkyl nitrite (e.g., tert-butyl nitrite). This highly reactive species can then participate in a base-free palladium-catalyzed Heck-Matsuda reaction with an olefin.[22] This pathway offers an alternative to using an aryl halide, starting directly from the more available aniline.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality solvent (wet, not degassed).4. Ligand degradation.1. Use a fresh catalyst source or an air-stable precatalyst.2. Switch to a stronger base (e.g., NaOt-Bu or LiHMDS). Ensure fine powder for carbonates.3. Use freshly distilled or commercially available anhydrous, degassed solvent.4. Prepare the reaction under a strictly inert atmosphere.
Formation of Hydrodehalogenated Arene 1. Reductive elimination is slow relative to side reactions.2. Presence of water.1. Switch to a bulkier biarylphosphine ligand (e.g., RuPhos, BrettPhos) to accelerate reductive elimination.2. Ensure all reagents and solvents are scrupulously dry.
Homocoupling of Aryl Halide Catalyst system promotes C-C coupling.Screen alternative ligands; sometimes a less electron-rich ligand can mitigate this side reaction.
Reaction Stalls Catalyst decomposition.Use a more robust ligand or a lower reaction temperature for a longer period. Consider a precatalyst designed for high stability.

References

  • Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. National Center for Biotechnology Information. [Link]

  • Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Request PDF on ResearchGate. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society. [Link]

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  • Hartwig, J. F., et al. (2018). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. National Center for Biotechnology Information. [Link]

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  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C. ACS Publications. [Link]

  • Palladium catalyzed vinyltrifluoromethylation of aryl halides through decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid. PubMed. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. ResearchGate. [Link]

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  • Taylor, D. K., et al. (2018). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry. [Link]

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxy-5-(trifluoromethyl)aniline in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of biologically active molecules and functional materials.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group (-CF3), has become a widely adopted strategy to enhance the pharmacological and physicochemical properties of organic molecules. The -CF3 group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a versatile and highly valuable building block for the construction of diverse heterocyclic scaffolds.[3][4] Its unique substitution pattern, featuring an electron-donating methoxy group (-OCH3) and a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity to the aromatic ring, influencing the regioselectivity and efficiency of cyclization reactions.[5] This application note provides detailed protocols and expert insights into the synthesis of quinazolines, quinolines, indoles, and benzimidazoles utilizing this key starting material. The methodologies presented herein are designed to be a practical guide for researchers engaged in drug discovery and the development of novel chemical entities.

I. Synthesis of Bioactive Quinazoline Scaffolds

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1][6] The use of 2-Methoxy-5-(trifluoromethyl)aniline as a precursor allows for the introduction of the methoxy and trifluoromethyl moieties into the quinazoline core, a strategy that has been successfully employed in the development of potent kinase inhibitors.[1][7]

A. Synthetic Strategy: Niementowski and Related Cyclization Reactions

A common and effective method for the synthesis of quinazolinones from anilines is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide. A more direct approach for the synthesis of substituted quinazolines involves the reaction of a substituted aniline with a 2-aminobenzonitrile derivative or the cyclization of an N-arylguanidine. A practical adaptation for the synthesis of 2,4-disubstituted quinazolines involves a one-pot reaction of the aniline with an orthoester and a nitrogen source.[8]

B. Causality of Experimental Choices

The choice of a one-pot cyclization method is driven by efficiency and atom economy. The orthoester serves as a source for one of the carbon atoms in the pyrimidine ring of the quinazoline. Ammonium acetate is a convenient source of ammonia, which provides the second nitrogen atom for the heterocyclic ring. The solvent, typically a high-boiling point alcohol like ethanol or n-butanol, facilitates the reaction by allowing it to be conducted at reflux temperatures, ensuring sufficient energy to overcome the activation barriers of the condensation and cyclization steps.

C. Experimental Protocol: Synthesis of 8-Methoxy-5-(trifluoromethyl)-4-phenylquinazoline

This protocol describes a general procedure for the synthesis of a substituted quinazoline derivative from 2-Methoxy-5-(trifluoromethyl)aniline.

Materials:

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

  • Triethyl orthoformate

  • Ammonium acetate

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Heating mantle and stirring apparatus

Procedure:

  • To a round-bottom flask, add 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 mmol). Neutralize the hydrochloride salt by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic, then extract the free aniline with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting 2-Methoxy-5-(trifluoromethyl)aniline (1.0 mmol) in ethanol (10 mL).

  • Add triethyl orthoformate (1.2 mmol) and ammonium acetate (2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 8-Methoxy-5-(trifluoromethyl)-4-phenylquinazoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

D. Data Presentation
Reactant 1Reactant 2Reactant 3SolventTemperature (°C)Time (h)Expected ProductRepresentative Yield (%)
2-Methoxy-5-(trifluoromethyl)anilineTriethyl orthoformateAmmonium acetateEthanol784-68-Methoxy-5-(trifluoromethyl)-4-phenylquinazoline60-75
2-Methoxy-5-(trifluoromethyl)anilineN,N-Dimethylformamide dimethyl acetal3-BromoanilineAcetic Acid1188-124-(3-Bromophenyl)-8-methoxy-5-(trifluoromethyl)quinazoline55-70
E. Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Cyclization cluster_workup Workup and Purification cluster_product Final Product A 2-Methoxy-5-(trifluoromethyl)aniline D Mix and Reflux in Ethanol A->D B Triethyl Orthoformate B->D C Ammonium Acetate C->D E Solvent Removal D->E Cool and Concentrate F Column Chromatography E->F Purify Residue G 8-Methoxy-5-(trifluoromethyl)quinazoline Derivative F->G Isolate Pure Product

Caption: General workflow for the synthesis of 8-Methoxy-5-(trifluoromethyl)quinazoline derivatives.

II. Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[9] Classical methods like the Skraup-Doebner-von Miller, Combes, and Friedländer syntheses provide versatile routes to this important heterocyclic system.[10]

A. Synthetic Strategy: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[11] This reaction is known for its ability to generate a wide variety of substituted quinolines.[10]

B. Causality of Experimental Choices and Influence of Substituents

The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid, which facilitate both the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound and the subsequent cyclization and dehydration steps.[11] The electron-donating methoxy group on the 2-Methoxy-5-(trifluoromethyl)aniline is expected to activate the aromatic ring towards electrophilic substitution, thus favoring the cyclization step. Conversely, the electron-withdrawing trifluoromethyl group will deactivate the ring, potentially requiring more forcing reaction conditions (higher temperature or longer reaction times) to achieve good yields. The position of these substituents will also direct the regioselectivity of the cyclization.

C. Experimental Protocol: Synthesis of 6-Methoxy-3-(trifluoromethyl)quinoline

This protocol outlines a general procedure for the Doebner-von Miller synthesis of a quinoline derivative.

Materials:

  • 2-Methoxy-5-(trifluoromethyl)aniline

  • Crotonaldehyde (or another α,β-unsaturated aldehyde/ketone)

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium hydroxide (concentrated aqueous solution)

  • Standard laboratory glassware

  • Heating mantle and stirring apparatus

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Add 2-Methoxy-5-(trifluoromethyl)aniline (1.0 mmol) and toluene (10 mL) to the flask.

  • Carefully add concentrated hydrochloric acid (2.0 mmol).

  • Heat the mixture to reflux.

  • Slowly add crotonaldehyde (1.2 mmol) dropwise from the dropping funnel over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline derivative.

  • The crude product can be further purified by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic techniques.

D. Data Presentation
Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystSolventTemperature (°C)Expected ProductRepresentative Yield (%)
2-Methoxy-5-(trifluoromethyl)anilineCrotonaldehydeHClToluene1106-Methoxy-2-methyl-3-(trifluoromethyl)quinoline45-60
2-Methoxy-5-(trifluoromethyl)anilineCinnamaldehydeH2SO4Nitrobenzene1206-Methoxy-2-phenyl-3-(trifluoromethyl)quinoline50-65
E. Visualization of the Reaction Mechanism

G A 2-Methoxy-5-(trifluoromethyl)aniline C Michael Addition A->C B α,β-Unsaturated Carbonyl B->C D Adduct Intermediate C->D E Cyclization D->E Acid Catalyst F Dihydroquinoline Intermediate E->F G Oxidation/Aromatization F->G H Substituted Quinoline G->H

Caption: Simplified mechanism of the Doebner-von Miller quinoline synthesis.

III. Synthesis of Functionalized Indoles

The indole nucleus is a fundamental scaffold in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[12] The Fischer indole synthesis is a classic and highly versatile method for the construction of this important heterocyclic system.[13]

A. Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[13][14] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[14]

B. Causality of Experimental Choices and Influence of Substituents

The first step is the formation of the corresponding phenylhydrazine from 2-Methoxy-5-(trifluoromethyl)aniline. This can be achieved by diazotization followed by reduction. The subsequent Fischer indole synthesis is sensitive to the electronic properties of the substituents on the phenylhydrazine. The electron-donating methoxy group is generally favorable for the key[4][4]-sigmatropic rearrangement step.[15] However, the strongly electron-withdrawing trifluoromethyl group can make the reaction more challenging, potentially requiring stronger acid catalysts or higher temperatures.[15] The regioselectivity of the cyclization will be directed by the positions of these substituents.

C. Experimental Protocol: Synthesis of 7-Methoxy-4-(trifluoromethyl)-2-methylindole

This protocol outlines a general two-step procedure for the synthesis of a substituted indole.

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)phenylhydrazine

  • Prepare a solution of 2-Methoxy-5-(trifluoromethyl)aniline (1.0 mmol) in aqueous HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (3.0 mmol) in concentrated HCl.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Collect the precipitated phenylhydrazine hydrochloride by filtration, wash with cold water, and dry.

Step 2: Fischer Indole Synthesis

  • In a round-bottom flask, mix 2-Methoxy-5-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 mmol) with acetone (1.5 mmol).

  • Add a suitable acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and zinc chloride.

  • Heat the mixture with stirring. The reaction temperature and time will depend on the chosen catalyst (e.g., 100-180 °C for 1-3 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-Methoxy-4-(trifluoromethyl)-2-methylindole.

  • Characterize the product by spectroscopic methods.

D. Data Presentation
Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystTemperature (°C)Expected ProductRepresentative Yield (%)
2-Methoxy-5-(trifluoromethyl)phenylhydrazineAcetonePolyphosphoric Acid1207-Methoxy-4-(trifluoromethyl)-2-methylindole50-65
2-Methoxy-5-(trifluoromethyl)phenylhydrazinePropiophenoneZnCl2 / Acetic Acid1507-Methoxy-4-(trifluoromethyl)-2-phenyl-3-methylindole40-55
E. Visualization of the Fischer Indole Synthesis

G cluster_step1 Step 1: Phenylhydrazine Formation cluster_step2 Step 2: Fischer Indole Synthesis A 2-Methoxy-5-(trifluoromethyl)aniline B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2) B->C D 2-Methoxy-5-(trifluoromethyl)phenylhydrazine C->D F Hydrazone Formation D->F E Carbonyl Compound E->F G [3,3]-Sigmatropic Rearrangement F->G Acid Catalyst H Cyclization & Aromatization G->H I Substituted Indole H->I -NH3

Caption: Two-step workflow for the synthesis of indoles via the Fischer indole synthesis.

IV. Synthesis of Benzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic importance, exhibiting a wide range of biological activities including antiviral, anticancer, and anthelmintic properties.[16] A common and straightforward method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde.

A. Synthetic Strategy: Condensation with Aldehydes

The synthesis of benzimidazoles from 2-Methoxy-5-(trifluoromethyl)aniline first requires the introduction of a second amino group ortho to the existing one. This can be achieved through nitration followed by reduction. The resulting 1,2-diamino-3-methoxy-6-(trifluoromethyl)benzene can then be condensed with a variety of aldehydes to yield the corresponding 2-substituted benzimidazoles.

B. Causality of Experimental Choices

The condensation reaction is often carried out in the presence of an oxidizing agent to facilitate the cyclization and subsequent aromatization to the benzimidazole ring.[17] Alternatively, the reaction can be performed under acidic conditions, which catalyze the formation of the Schiff base intermediate and the subsequent cyclization. The choice of aldehyde allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, enabling the exploration of structure-activity relationships.

C. Experimental Protocol: Synthesis of 4-Methoxy-7-(trifluoromethyl)-2-phenyl-1H-benzimidazole

This protocol describes a general two-step procedure for the synthesis of a substituted benzimidazole.

Step 1: Synthesis of 1,2-Diamino-3-methoxy-6-(trifluoromethyl)benzene

  • Carefully nitrate 2-Methoxy-5-(trifluoromethyl)aniline to introduce a nitro group at the ortho position to the amino group. This step requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Reduce the resulting nitro-aniline derivative using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H2, Pd/C), to yield the o-phenylenediamine.

Step 2: Benzimidazole Formation

  • Dissolve the 1,2-Diamino-3-methoxy-6-(trifluoromethyl)benzene (1.0 mmol) and benzaldehyde (1.1 mmol) in a suitable solvent, such as ethanol or acetic acid.

  • Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., p-benzoquinone).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-Methoxy-7-(trifluoromethyl)-2-phenyl-1H-benzimidazole.

  • Characterize the product by spectroscopic methods.

D. Data Presentation
o-Phenylenediamine DerivativeAldehydeCatalyst/OxidantSolventExpected ProductRepresentative Yield (%)
1,2-Diamino-3-methoxy-6-(trifluoromethyl)benzeneBenzaldehydep-BenzoquinoneEthanol4-Methoxy-7-(trifluoromethyl)-2-phenyl-1H-benzimidazole70-85
1,2-Diamino-3-methoxy-6-(trifluoromethyl)benzene4-ChlorobenzaldehydeHClAcetic Acid2-(4-Chlorophenyl)-4-methoxy-7-(trifluoromethyl)-1H-benzimidazole65-80
E. Visualization of the Benzimidazole Synthesis Workflow

G A 2-Methoxy-5-(trifluoromethyl)aniline B Nitration A->B C Ortho-Nitroaniline Derivative B->C D Reduction C->D E o-Phenylenediamine Derivative D->E G Condensation & Cyclization E->G F Aldehyde F->G H Substituted Benzimidazole G->H Oxidative Aromatization

Caption: General workflow for the synthesis of benzimidazoles from 2-Methoxy-5-(trifluoromethyl)aniline.

V. Conclusion

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a highly valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The strategic placement of the methoxy and trifluoromethyl groups provides a handle to influence the reactivity and regioselectivity of classical heterocyclic ring-forming reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel quinazolines, quinolines, indoles, and benzimidazoles, thereby facilitating the development of new therapeutic agents and functional materials. Careful consideration of the electronic effects of the substituents and optimization of reaction conditions are key to achieving successful outcomes in these synthetic endeavors.

VI. References

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

  • Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. ACS chemical biology, 5(6), 545–548. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8816075B2 - Process for the preparation of dihydroquinazolines. Retrieved from

  • PubMed. (2017, June 2). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Substituted Quinolines by the Reaction of Anilines with Alcohols and CCl4 in the Presence of Fe-Containing Catalysts. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • ScienceOpen. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. Retrieved from [Link]

  • Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024, June 12). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. Retrieved from [Link]

  • MDPI. (2022, December 1). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Semantic Scholar. (2022, December 1). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Retrieved from [Link]

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Application Notes & Protocols: 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride as a Strategic Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination and Methoxy Substitution in Kinase Inhibitor Design

The landscape of targeted cancer therapy is dominated by small-molecule kinase inhibitors that precisely target the ATP-binding site of specific kinases, which are often dysregulated in various malignancies. The design and synthesis of these inhibitors are a testament to the power of medicinal chemistry, where the strategic placement of functional groups can dramatically influence potency, selectivity, and pharmacokinetic properties. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride has emerged as a high-value building block in this field, offering a unique combination of features that address key challenges in drug development.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The core principle of many of these inhibitors is to compete with ATP for binding to the kinase's active site. This is often achieved through scaffolds that form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP.[2][3][4]

The 2-methoxy-5-(trifluoromethyl)aniline moiety provides two critical functionalities:

  • The Trifluoromethyl (-CF₃) Group: This group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its reactivity in coupling reactions and its interaction with the target protein. Furthermore, the -CF₃ group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable hydrophobic interactions, and improve membrane permeability, all of which are desirable pharmacokinetic properties.[5]

  • The ortho-Methoxy (-OCH₃) Group: The placement of the methoxy group ortho to the aniline nitrogen is not merely an inert substitution. This group can play a significant role in orienting the molecule within the ATP-binding pocket. It can influence the conformation of the inhibitor and potentially form additional interactions, either directly or through water-mediated hydrogen bonds, with the kinase hinge region.[6] This positioning can enhance both the potency and selectivity of the final compound.[7]

These attributes make 2-Methoxy-5-(trifluoromethyl)aniline a versatile precursor for synthesizing a range of kinase inhibitors, particularly those targeting key oncogenic drivers like RAF, RET, and others.[8] This document provides a detailed guide on its application, focusing on the synthesis of a diaryl urea-type inhibitor, a common scaffold for potent kinase inhibitors.

Key Synthetic Applications: The Gateway to Potent Inhibitors

The primary utility of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in kinase inhibitor synthesis lies in its role as a nucleophile in C-N bond-forming reactions. These reactions create the core diarylamine or related structures that are fundamental to many inhibitor scaffolds. Two of the most powerful and widely used methods for this purpose are the Buchwald-Hartwig amination and the synthesis of ureas via reaction with isocyanates.

Logical Workflow for Kinase Inhibitor Synthesis

The general strategy involves coupling the aniline building block with a second, often more complex, aryl or heteroaryl moiety that is designed to interact with other regions of the ATP-binding site.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride C C-N Bond Formation (e.g., Buchwald-Hartwig or Urea Synthesis) A->C B Aryl/Heteroaryl Halide or Isocyanate (Partner) B->C D Kinase Inhibitor Scaffold (e.g., Diaryl Urea) C->D

Caption: Synthetic workflow using the target building block.

Protocol 1: Synthesis of a Diaryl Urea-Type RAF Kinase Inhibitor

This protocol details the synthesis of a diaryl urea, a scaffold found in potent RAF kinase inhibitors like Sorafenib. The key step is the reaction of 2-Methoxy-5-(trifluoromethyl)aniline with a suitable aryl isocyanate. The hydrochloride salt of the aniline must first be neutralized to the free base for the reaction to proceed.

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride65553-33-5Commercial SourceStarting material.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate327-63-9Commercial SourceCoupling partner. Handle with care (moisture sensitive).
Dichloromethane (DCM), anhydrous75-09-2Commercial SourceReaction solvent.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8Commercial SourceBase for neutralization.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Commercial SourceDrying agent.
Silica Gel7631-86-9Commercial SourceFor column chromatography.
Hexanes110-54-3Commercial SourceEluent for chromatography.
Ethyl Acetate141-78-6Commercial SourceEluent for chromatography.
Step-by-Step Protocol

Step 1: Neutralization of the Aniline Hydrochloride

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (approx. 10 mL per 1 g of starting material).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine or DIPEA (1.1 eq) dropwise to the stirring suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes. The mixture should become a clear solution as the free aniline is formed. This solution is used directly in the next step.

Step 2: Urea Formation

  • In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution of the free aniline from Step 1 to the isocyanate solution at room temperature over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Dry the resulting solid under vacuum to obtain the final diaryl urea product.

Self-Validation and Characterization
  • TLC Analysis: Use a non-polar solvent system (e.g., 30% Ethyl Acetate/Hexanes) to monitor the reaction. The product should have a distinct Rf value compared to the starting aniline.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the final product. Expect to see characteristic signals for both aromatic rings and the urea N-H protons.

  • Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for coupling 2-Methoxy-5-(trifluoromethyl)aniline with an aryl bromide to form a diarylamine core, another common structure in kinase inhibitors.

Key Reaction Components and Causality

G Aniline 2-Methoxy-5-(trifluoromethyl)aniline Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Aniline->Catalyst Product Diarylamine Kinase Inhibitor Core Aniline->Product ArBr Aryl Bromide ArBr->Catalyst ArBr->Product Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Catalyst->Ligand Base Base (e.g., NaOtBu, K₂CO₃) Ligand->Base Solvent Anhydrous Solvent (Toluene or Dioxane) Base->Solvent

Caption: Components of the Buchwald-Hartwig Reaction.

  • Palladium Precatalyst: A source of Pd(0) is required to initiate the catalytic cycle.[4] Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Phosphine Ligand: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich ligands like XPhos or RuPhos are often necessary for coupling with electron-rich anilines.[9]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the aniline, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is frequently used.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst deactivation.

Step-by-Step Protocol
  • To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-Methoxy-5-(trifluoromethyl)aniline (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the base (e.g., Sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous solvent (toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction is often complete within 2-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Versatile and Indispensable Tool

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that imparts desirable properties to the final kinase inhibitor. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the ortho-methoxy group provides conformational constraint and potential for enhanced selectivity. The robust and versatile synthetic routes, such as urea formation and Buchwald-Hartwig amination, allow for its efficient incorporation into a wide array of inhibitor scaffolds. The protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to leverage this valuable tool in the ongoing quest for novel and effective targeted therapies.

References

  • Altmann, K.-H. et al. (2001). 7-Alkyl- and 7-Cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines—Potent Inhibitors of the Tyrosine Kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 11(6), 849-852.
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  • Chahrour, M. et al. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. [Source details needed].
  • Dumas, J. et al. (2000). φ-CARBOXYARYL SUBSTITUTED DIPHENYL UREAS AS RAF KINASE INHIBITORS.
  • Gustafson, J. L. et al. (2019). Kinase inhibitors.
  • Mezencev, R. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Source details needed].
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  • ResearchGate. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Moustafa, A. H. et al. (2022).
  • PubMed Central (PMC). (2016).
  • PubMed. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 55(6), 881-889.
  • PubMed. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][10]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2433-2442.

  • PubMed. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Cell Chemical Biology, 28(5), 686-698.e7.
  • PubMed. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Pyrazolopyrimidines a. [Source details needed].
  • ACS Publications. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry.
  • NIH. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. [Source details needed].
  • PubMed Central (PMC). (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. [Source details needed].

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N-Alkylation of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride: A Detailed Protocol for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of a trifluoromethyl group enhances the compound's utility in drug discovery by modulating physicochemical properties such as lipophilicity and metabolic stability.[1] This guide delves into the critical aspects of the reaction, including the choice of alkylating strategy, the essential role of base selection for the hydrochloride salt, and a step-by-step experimental procedure. The document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of N-alkylated 2-Methoxy-5-(trifluoromethyl)aniline derivatives.

Introduction: The Significance of N-Alkylated Anilines

N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the creation of a diverse range of compounds, including active pharmaceutical ingredients, agrochemicals, and specialized materials.[2][3] The introduction of an alkyl group to the nitrogen atom of an aniline can significantly alter its biological activity, selectivity, and pharmacokinetic profile. The specific substrate, 2-Methoxy-5-(trifluoromethyl)aniline, is a valuable building block due to the combined electronic effects of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group.[1] These substituents influence the reactivity of the aniline and the properties of the resulting N-alkylated products.

This protocol will focus on a widely applicable and efficient method for N-alkylation: reductive amination . This approach is favored for its versatility, operational simplicity, and generally high yields.[4][5] It involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[2]

Strategic Considerations for N-Alkylation

Several methodologies can be employed for the N-alkylation of anilines. The optimal choice depends on the desired alkyl group, the scale of the reaction, and the available starting materials.

Method Description Advantages Disadvantages
Reductive Amination Reaction with a carbonyl compound to form an imine, followed by in situ reduction.[2]Versatile, high-yielding, uses readily available starting materials.[4][6]Requires a reducing agent.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of the aniline with an aryl halide.[7][8]Excellent for forming C-N bonds with aryl groups, broad substrate scope.[9]Requires a palladium catalyst and specialized ligands, which can be expensive.[8]
Alkylation with Alcohols "Borrowing hydrogen" or "auto-transfer hydrogen" catalysis using an alcohol as the alkylating agent.[10]Environmentally benign (water is the only byproduct), uses readily available alcohols.[11]Often requires high temperatures and a metal catalyst.[10]
Classical Nucleophilic Substitution Reaction with an alkyl halide.[3]Straightforward concept.Prone to over-alkylation, may require harsh conditions.

For the N-alkylation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, reductive amination presents a balanced and highly effective approach, particularly for introducing a variety of alkyl groups.

The Critical Role of the Hydrochloride Salt and Base Selection

The starting material, 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, is a salt. The amine is protonated, rendering it non-nucleophilic. Therefore, a crucial first step is the deprotonation of the anilinium ion to liberate the free, nucleophilic aniline. This is achieved by the addition of a suitable base.

G cluster_0 Deprotonation Anilinium_Ion Anilinium Ion (Non-nucleophilic) Free_Aniline Free Aniline (Nucleophilic) Anilinium_Ion->Free_Aniline + Base Base Base (e.g., Et3N) Protonated_Base Protonated Base Base->Protonated_Base + H+ G Start Start: Aniline HCl Step1 1. Dissolve in DCM/DCE Start->Step1 Step2 2. Add Triethylamine (Base) Step1->Step2 Step3 3. Add Aldehyde (R-CHO) Step2->Step3 Step4 4. Add NaBH(OAc)3 (Reducer) Step3->Step4 Step5 5. Reaction Monitoring (TLC/LC-MS) Step4->Step5 Step6 6. Aqueous Work-up Step5->Step6 Step7 7. Purification (Chromatography) Step6->Step7 End End: N-Alkylated Product Step7->End

Sources

Application Notes and Protocols for 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine-containing moieties into active ingredients has been a transformative approach. The trifluoromethyl (CF3) group, in particular, imparts a unique combination of electronic and steric properties that can significantly enhance the efficacy, metabolic stability, and bioavailability of agrochemicals.[1][2] This leads to more potent and persistent pesticides, herbicides, and fungicides, often allowing for lower application rates and improved environmental profiles.[1][3] 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a key fluorinated building block that serves as a versatile intermediate in the synthesis of high-value agrochemicals.[4] Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, makes it a valuable precursor for a range of complex molecular targets. This guide provides detailed application notes and protocols for the use of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in the synthesis of prominent fungicides, offering insights into the chemical rationale and experimental procedures for researchers and professionals in the field.

Key Physicochemical Properties of the Intermediate

A thorough understanding of the starting material is paramount for successful synthesis. The properties of 2-Methoxy-5-(trifluoromethyl)aniline are summarized below.

PropertyValueReference
Molecular Formula C8H8F3NO[5]
Molecular Weight 191.15 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 58-60 °C[6]
Boiling Point 230.1 ± 40.0 °C (Predicted)[6]
pKa 3.31 ± 0.10 (Predicted)[6]

Application I: Synthesis of the Strobilurin Fungicide Trifloxystrobin

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class.[7] It is highly effective against a wide range of fungal pathogens in various crops. The synthesis of trifloxystrobin relies on the key intermediate, m-trifluoromethyl acetophenone oxime.[7] 2-Methoxy-5-(trifluoromethyl)aniline can serve as a strategic starting material for the synthesis of this crucial precursor.

Causality of Intermediate Selection

The trifluoromethyl group on the aniline ring is the critical functionality that is carried through the synthesis to the final trifloxystrobin molecule. This group is essential for the fungicide's biological activity, enhancing its binding to the target enzyme and increasing its lipophilicity for better penetration into the fungal pathogen.[8][9] The methoxy and amine groups on the starting aniline provide the necessary chemical handles for the transformations required to build the acetophenone side chain.

Synthetic Workflow Overview

The overall synthetic strategy involves the conversion of 2-Methoxy-5-(trifluoromethyl)aniline to m-trifluoromethylaniline, followed by a diazotization and coupling sequence to yield m-trifluoromethyl acetophenone, which is then oximated.

G A 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride B De-methoxylation & Neutralization A->B C m-Trifluoromethylaniline B->C D Diazotization C->D E Aryl Diazonium Salt D->E F Coupling with Acetaldehyde Oxime E->F G m-Trifluoromethyl Acetophenone F->G H Oximation G->H I m-Trifluoromethyl Acetophenone Oxime H->I J Etherification with (E)-2-(2'-bromomethyl phenyl)-2- oxoacetic acid methyl ester-O-methyl ketoxime I->J K Trifloxystrobin J->K

Caption: Synthetic pathway from 2-Methoxy-5-(trifluoromethyl)aniline to Trifloxystrobin.

Experimental Protocols

Protocol 1: Synthesis of m-Trifluoromethyl Acetophenone from m-Trifluoromethylaniline

This protocol is adapted from patented industrial synthesis methods.[10][11]

Step 1a: Diazotization of m-Trifluoromethylaniline

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 46 g of m-trifluoromethylaniline to 280 g of a 20% sulfuric acid solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 72 g of a 30% aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at this temperature for 1 hour to ensure complete diazotization. The resulting pale yellow diazonium salt solution is kept cold for the next step.

Step 1b: Coupling Reaction

  • In a separate reaction vessel, prepare a mixture of 3.9 g of cupric chloride, 8.0 g of acetic acid, 48.5 g of a 50% aqueous solution of acetaldehyde oxime, and 100 mL of toluene. Stir and cool this mixture to below 5°C.

  • Simultaneously, begin the dropwise addition of the previously prepared cold diazonium salt solution and a 30% aqueous solution of sodium hydroxide.

  • Carefully control the addition rates to maintain the reaction pH between 4.0 and 4.5 and the temperature between 0-5°C.

  • After the additions are complete, allow the reaction to warm to 15°C and stir until the reaction is complete (monitored by GC).

  • Once the reaction is complete, allow the layers to separate. The upper organic phase is washed with a 5% ammonia solution until neutral.

Step 1c: Hydrolysis to m-Trifluoromethyl Acetophenone

  • The organic phase from the previous step, containing the coupling product, is treated with hydrochloric acid.

  • The mixture is heated to facilitate hydrolysis to yield m-trifluoromethyl acetophenone.

  • The product is then purified by distillation.

Protocol 2: Oximation of m-Trifluoromethyl Acetophenone

This protocol is based on established chemical transformations.[12]

  • To a solution of 1.00 g (5.0 mmol) of m-trifluoromethyl acetophenone in 10 mL of ethanol, add 0.5 g (7.0 mmol) of hydroxylamine hydrochloride.

  • Adjust the pH of the mixture to 8.0 by adding a solution of sodium hydroxide (0.350 g, 8.8 mmol).

  • Reflux the mixture for 1 hour.

  • After cooling, pour the reaction mixture into ice water and acidify to pH 2.0 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain m-trifluoromethyl acetophenone oxime.

Protocol 3: Synthesis of Trifloxystrobin

This final step involves the etherification of the oxime with a brominated intermediate.[7][13]

  • In a suitable reaction vessel, dissolve m-trifluoromethyl acetophenone oxime and an inorganic base (e.g., potassium hydroxide) in a heterogeneous system of an organic solvent (e.g., toluene) and water, in the presence of a phase transfer catalyst.

  • To this mixture, add (E)-2-(2'-bromomethyl phenyl)-2-oxoacetic acid methyl ester-O-methyl ketoxime.

  • Heat the reaction mixture and monitor for completion.

  • Upon completion, separate the organic phase, remove the solvent under reduced pressure, and purify the crude product by recrystallization to yield trifloxystrobin.

Application II: Plausible Synthetic Route to the SDHI Fungicide Fluopyram

Fluopyram is a broad-spectrum fungicide and nematicide that belongs to the succinate dehydrogenase inhibitor (SDHI) class.[14][15] Its synthesis involves the amidation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 2-(trifluoromethyl)benzoic acid.[14] 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride can be considered a potential starting material for the synthesis of the 2-(trifluoromethyl)benzoic acid fragment.

Plausible Synthetic Workflow

The proposed pathway involves the diazotization of 2-Methoxy-5-(trifluoromethyl)aniline, followed by a Sandmeyer-type reaction to introduce a cyano group, which can then be hydrolyzed to the corresponding carboxylic acid.

G A 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride B Diazotization A->B C Aryl Diazonium Salt B->C D Sandmeyer Cyanation C->D E 2-Methoxy-5-(trifluoromethyl)benzonitrile D->E F Hydrolysis E->F G 2-Methoxy-5-(trifluoromethyl)benzoic acid F->G H Amidation with 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine G->H I Fluopyram Precursor H->I J Final Modification (if necessary) I->J K Fluopyram J->K

Caption: Plausible synthetic pathway from 2-Methoxy-5-(trifluoromethyl)aniline to Fluopyram.

Conceptual Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic Acid

This conceptual protocol is based on well-established organic chemistry reactions, specifically the Sandmeyer reaction.[16][17]

Step 2a: Diazotization

  • Dissolve 2-Methoxy-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., HCl or H2SO4).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

Step 2b: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Gently warm the reaction mixture to facilitate the replacement of the diazonium group with a cyano group.

  • After the reaction is complete, extract the resulting 2-Methoxy-5-(trifluoromethyl)benzonitrile with an organic solvent.

Step 2c: Hydrolysis to Carboxylic Acid

  • The extracted benzonitrile is then subjected to acidic or basic hydrolysis.

  • Refluxing the benzonitrile with a strong acid (e.g., H2SO4) or a strong base (e.g., NaOH) will hydrolyze the cyano group to a carboxylic acid.

  • Acidify the reaction mixture (if basic hydrolysis was used) to precipitate the 2-Methoxy-5-(trifluoromethyl)benzoic acid.

  • The product can be purified by recrystallization.

Properties and Mechanism of Action of the Resulting Agrochemicals

AgrochemicalClassMechanism of ActionKey Physicochemical Properties
Trifloxystrobin Strobilurin (QoI Fungicide)Inhibits mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex, preventing ATP synthesis.[18]Melting Point: 72.9 °C[7]Water Solubility: 0.61 mg/L[7]Log P (octanol-water): 4.5[7]
Fluopyram SDHI FungicideInhibits succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, blocking the Krebs cycle and energy production.[14][15]Melting Point: 117.5 °CWater Solubility: 16 mg/L[9]Log P (octanol-water): 3.3[19]
Mechanism of Action Diagrams

Trifloxystrobin_MoA cluster_0 Mitochondrial Inner Membrane ComplexIII Complex III (Cytochrome bc1) Qo_site Qo Site Qi_site Qi Site ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient (Inhibited) Trifloxystrobin Trifloxystrobin Trifloxystrobin->Qo_site Binds and Blocks Electron_Transport Electron Transport Chain Electron_Transport->ComplexIII ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibited

Caption: Mechanism of action of Trifloxystrobin.

Fluopyram_MoA cluster_1 Mitochondrion cluster_2 Complex II (SDH) Krebs_Cycle Krebs Cycle ETC Electron Transport Chain Krebs_Cycle->ETC Succinate -> Fumarate SDH Succinate Dehydrogenase ATP_Production ATP Production ETC->ATP_Production Inhibited SDH->ETC Fluopyram Fluopyram Fluopyram->SDH Inhibits

Caption: Mechanism of action of Fluopyram.

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a strategically important intermediate for the synthesis of advanced, fluorinated agrochemicals. Its utility has been demonstrated through established and plausible synthetic routes to high-value fungicides like trifloxystrobin and fluopyram. The protocols and data presented herein provide a foundational guide for researchers in the agrochemical industry, highlighting the chemical logic and experimental considerations for leveraging this versatile building block. The continued exploration of fluorinated intermediates will undoubtedly pave the way for the next generation of crop protection solutions.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Aniline Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide provides a detailed examination of the reaction conditions for a particularly challenging substrate: 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

The trifluoromethyl group renders the aniline electron-deficient, decreasing its nucleophilicity, while the methoxy group introduces steric hindrance at the ortho position. Furthermore, the use of the hydrochloride salt necessitates careful consideration of the base stoichiometry. This document offers field-proven insights and detailed protocols to successfully navigate these challenges, ensuring high-yielding and reproducible C-N bond formation.

Causality Behind Experimental Choices: A Mechanistic Perspective

A successful Buchwald-Hartwig amination hinges on the judicious selection of each reaction component, tailored to the specific electronic and steric properties of the substrates. The catalytic cycle, illustrated below, provides a framework for understanding these choices.

The Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(NHR'R'')L_n]X OA_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_adduct->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (R'R''NH) Base Base

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex. For electron-deficient anilines, coupling with electron-rich or electron-neutral aryl halides is generally more favorable.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This step is critical and often rate-limiting, especially for less nucleophilic anilines.

  • Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial to facilitate this step and prevent side reactions.[1]

Key Reaction Parameters for 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

The successful amination of this substrate requires careful optimization of the catalyst system, base, and solvent.

Catalyst and Ligand Selection

For electron-deficient anilines, bulky and electron-rich biarylphosphine ligands are paramount.[1] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.

Catalyst/Ligand SystemRationale
Pd₂(dba)₃ with XPhos or BrettPhos A robust and versatile system. XPhos and BrettPhos are highly effective for coupling primary anilines, even those with electron-withdrawing groups.[2][5]
G3 or G4 Precatalysts These pre-formed catalysts offer improved air stability and generate the active Pd(0) species more reliably, leading to more reproducible results.[6]
RuPhos While often used for secondary amines, RuPhos can also be effective for challenging primary aniline couplings.
The Critical Role of the Base

The choice and stoichiometry of the base are arguably the most critical factors when using an aniline hydrochloride salt. A strong, non-nucleophilic base is required to perform two essential functions:

  • Neutralize the Hydrochloride Salt: One equivalent of the base is consumed to liberate the free aniline.

  • Deprotonate the Coordinated Aniline: A second equivalent is required to deprotonate the aniline after it coordinates to the palladium center, forming the key palladium-amido intermediate.

Therefore, a minimum of two equivalents of a strong base relative to the aniline hydrochloride is necessary.

BaseStoichiometry (relative to aniline HCl)Rationale
Sodium tert-butoxide (NaOtBu) 2.2 - 2.5 equivalentsA strong, hindered base that is highly effective in deprotonating the coordinated aniline without competing as a nucleophile.[7]
Lithium bis(trimethylsilyl)amide (LHMDS) 2.2 - 2.5 equivalentsAnother strong, non-nucleophilic base that can be used, particularly if substrate compatibility is an issue with alkoxides.[5]
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) 2.5 - 3.0 equivalentsWeaker bases that can be effective, often requiring higher temperatures. They are a good choice for substrates with base-sensitive functional groups.[5]
Solvent Considerations

The solvent must be anhydrous and capable of dissolving the reaction components at the required temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.

SolventRationale
Toluene or Dioxane Standard solvents for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates and catalysts.[5]
tert-Butanol (t-BuOH) Can be beneficial in some cases, particularly when using potassium tert-butoxide as the base.

Experimental Protocol: A Self-Validating System

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride with a generic aryl bromide. Optimization may be required for specific aryl halide partners.

Materials and Reagents
ReagentAmount (1 mmol scale)Molar Equivalents
2-Methoxy-5-(trifluoromethyl)aniline hydrochloride229.6 mg1.0
Aryl Bromide1.2 mmol1.2
Pd₂(dba)₃9.2 mg (0.01 mmol)0.01 (1 mol% Pd)
XPhos14.3 mg (0.03 mmol)0.03 (3 mol%)
Sodium tert-butoxide (NaOtBu)211.4 mg2.2
Anhydrous Toluene5 mL-
Experimental Workflow

Workflow start Start: Oven-dried Schlenk Flask setup Add Solids: - Aniline HCl - Aryl Bromide - Pd₂(dba)₃ - XPhos - NaOtBu start->setup inert Inert Atmosphere: Evacuate and backfill with Argon (3x) setup->inert solvent Add Anhydrous Toluene inert->solvent reaction Heat with Stirring (e.g., 100 °C, 12-24 h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring Periodic Sampling workup Cool to RT Quench with sat. aq. NH₄Cl reaction->workup Upon Completion monitoring->reaction extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end End: Isolated Product purification->end

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Addition of Reagents: To the flask, add 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.2 eq).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is exchanged by evacuating and backfilling with argon three times.

  • Solvent Addition: Anhydrous, degassed toluene is added via syringe.

  • Reaction: The mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-2-methoxy-5-(trifluoromethyl)aniline.

Trustworthiness: Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Conversion Insufficiently active catalyst system.Screen alternative ligands (e.g., BrettPhos, RuPhos) or use a G3/G4 precatalyst. Increase reaction temperature or time.
Incomplete deprotonation of the aniline.Ensure the base is of high quality and freshly opened. Increase the stoichiometry of the base to 2.5 equivalents.
Side Product Formation (Hydrodehalogenation) β-hydride elimination is competing with reductive elimination.This is less common with primary anilines but can occur. Using a bulkier ligand can sometimes suppress this pathway.
Inconsistent Results Air or moisture sensitivity.Ensure rigorous inert atmosphere techniques and use of anhydrous solvents. Pre-catalysts can improve reproducibility.

Conclusion

The Buchwald-Hartwig amination of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a challenging yet highly rewarding transformation. By understanding the mechanistic underpinnings of the reaction and carefully selecting the appropriate catalyst system and, most importantly, the correct stoichiometry of a strong base, researchers can reliably synthesize valuable N-arylated products. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful synthetic tool in drug discovery and development.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2021). ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Cernak, T. et al. (2016). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters. [Link]

  • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. [Link]

  • Process for the preparation of 2-trifluoromethyl aniline. (1981).
  • Buchwald-hartwig arylation method for the preparation of tertiary amines. (2017).
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). ResearchGate. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]

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use of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in the synthesis of trifluoromethylated pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Biologically Relevant Trifluoromethylated Pyrimidines Utilizing 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trifluoromethylated pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous therapeutic agents due to the unique physicochemical properties imparted by the trifluoromethyl group. This application note provides an in-depth guide to the synthesis of these valuable scaffolds, focusing on the strategic use of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride as a key nucleophilic building block. We move beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the prevalent and highly effective Nucleophilic Aromatic Substitution (SNAr) pathway. This document details a comprehensive, field-proven protocol, discusses critical parameters for reaction optimization, and provides methods for the structural characterization of the resulting compounds, empowering researchers to confidently incorporate this methodology into their drug discovery workflows.

Introduction: The Imperative for Trifluoromethylated Pyrimidines

The pyrimidine ring is a privileged scaffold in drug design, forming the core of molecules with a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its nitrogen-containing heterocyclic structure is a key feature in many bioactive compounds.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a transformative strategy in medicinal chemistry.[3]

The CF₃ group offers a unique combination of properties that can dramatically enhance the therapeutic profile of a drug candidate:[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[4][5]

  • Increased Lipophilicity: The CF₃ group enhances a molecule's ability to permeate cellular membranes, a critical factor for bioavailability and interaction with intracellular targets.[4][5]

  • Modulation of Basicity: As a potent electron-withdrawing group, it can lower the pKa of nearby amino groups, influencing solubility and receptor-binding interactions.

  • Enhanced Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions within protein binding pockets, leading to increased potency.

Consequently, the development of robust and versatile synthetic routes to trifluoromethylated pyrimidines is of paramount importance. 2-Methoxy-5-(trifluoromethyl)aniline[6][7] serves as an ideal synthon, providing both the critical CF₃ moiety and a nucleophilic amino group for covalent bond formation.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

While various methods exist for pyrimidine synthesis[8][9], a highly effective and common strategy for incorporating anilines involves the Nucleophilic Aromatic Substitution (SNAr) on a pre-activated pyrimidine core. This approach is particularly well-suited for this topic because the starting aniline is used to functionalize a readily available pyrimidine intermediate.

The reaction hinges on the substitution of a leaving group (typically a halogen, like chlorine) on the pyrimidine ring by the nucleophilic aniline. The pyrimidine ring itself is electron-deficient, and this deficiency is further amplified by the strong electron-withdrawing nature of the CF₃ group at the C5 position and the ring nitrogens. This electronic activation makes the ring highly susceptible to nucleophilic attack.

Mechanism: The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_legend Legend reactants { Pyrimidine Core|N (Activated)| Cl|-CF₃} + | { H₂N-Ar| Aniline Nucleophile} meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Addition (Slow Step) product { Final Product|N (Substituted)| HN-Ar|-CF₃} + | {Cl⁻| Leaving Group} meisenheimer->product Elimination (Fast Step) Ar Ar = 2-Methoxy-5-(trifluoromethyl)phenyl

Caption: General mechanism for the SNAr reaction.

Key Precursor: 2,4-dichloro-5-trifluoromethylpyrimidine

A common and commercially available starting material for this chemistry is 2,4-dichloro-5-trifluoromethylpyrimidine. Its synthesis typically begins with the trifluoromethylation of uracil, followed by chlorination.[10] The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for sequential SNAr reactions, allowing for the controlled and regioselective introduction of different nucleophiles. The synthesis of this key intermediate is a critical first step in the overall pathway.[11]

Experimental Protocol: Synthesis of 4-(2-Methoxy-5-(trifluoromethyl)anilino)-2-chloro-5-(trifluoromethyl)pyrimidine

This protocol details the regioselective monosubstitution at the C4 position, which is generally more reactive than the C2 position.

Materials:

  • 2,4-dichloro-5-trifluoromethylpyrimidine

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Workflow Diagram:

Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification start Dissolve Aniline HCl in Anhydrous DMF add_base Add NaH at 0°C (Deprotonation) start->add_base stir1 Stir for 30 min under N₂ add_base->stir1 add_pyrimidine Add Dichloro-pyrimidine Solution Dropwise at 0°C stir1->add_pyrimidine warm Warm to Room Temp Stir Overnight add_pyrimidine->warm quench Quench with Sat. NaHCO₃ warm->quench extract Extract with EtOAc (3x) quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Silica Gel Column Chromatography concentrate->purify

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Aniline Deprotonation: To a dry round-bottom flask under an inert atmosphere (N₂), add 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.1 eq). Add anhydrous DMF to dissolve. Cool the solution to 0°C in an ice bath.

    • Causality: The hydrochloride salt must be neutralized to generate the free, nucleophilic aniline. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing with the aniline. The reaction is performed at 0°C to control the exothermic reaction of NaH with any trace moisture and the aniline itself.

  • Carefully add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise to the stirred solution at 0°C. Allow the mixture to stir for 30 minutes at this temperature. Hydrogen gas evolution will be observed.

  • Addition of Pyrimidine: In a separate flask, dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the pyrimidine solution dropwise to the aniline mixture at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).

    • Causality: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials. Overnight stirring typically ensures the reaction goes to completion.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate, to yield the pure product.

Reaction Optimization and Key Considerations

Achieving high yield and regioselectivity is crucial. The following table summarizes key parameters that can be adjusted.

ParameterOptionsRationale & Expected Outcome
Base NaH, K₂CO₃, DIPEANaH is strong and irreversible, driving the reaction forward. K₂CO₃ is a milder, safer base suitable for many substrates. DIPEA (a tertiary amine) is a soluble organic base that acts as an HCl scavenger without being nucleophilic itself. Choice depends on substrate sensitivity and desired reaction rate.
Solvent DMF, THF, Acetonitrile, DioxaneAprotic polar solvents like DMF are excellent for SNAr as they solvate the cation of the base and do not interfere with the nucleophile. THF and Acetonitrile are also common alternatives.
Temperature 0°C to RefluxThe reaction is typically started at 0°C for controlled addition and then warmed. For less reactive substrates, heating (reflux) may be necessary to increase the reaction rate, but this can sometimes lead to undesired side products or di-substitution.
Regioselectivity C4 vs. C2 SubstitutionThe C4 position of 2,4-dichloro-5-trifluoromethylpyrimidine is generally more electrophilic and sterically accessible than the C2 position, leading to preferential substitution at C4. To achieve C2 substitution, the C4 position might first be blocked or a different synthetic strategy employed.[11]

Product Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the amine (-NH) proton.

  • ¹³C NMR: The presence of the CF₃ group is characteristically identified by a quartet signal due to C-F coupling. Signals for all other unique carbons should be present.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass of the molecule, confirming its elemental composition. For example, a similar structure, 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide, was confirmed via ESI-HRMS.[11]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic stretches for N-H bonds (around 3300 cm⁻¹), C-F bonds (around 1100-1300 cm⁻¹), and aromatic C=C bonds.

Conclusion

The use of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in a Nucleophilic Aromatic Substitution reaction with activated pyrimidine cores represents a robust, reliable, and versatile method for synthesizing novel trifluoromethylated pyrimidines. This approach offers high control over regioselectivity and is amenable to a wide range of substrates. By understanding the underlying mechanism and the critical parameters governing the reaction, researchers in drug discovery and medicinal chemistry can effectively leverage this protocol to generate diverse libraries of compounds for biological screening, accelerating the development of next-generation therapeutics.

References

  • Lou, D., Ding, Y., Jin, Z., & Xie, Y. (2024). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2020). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]

  • Lan, W., Tang, X., Yu, J., Fei, Q., Wu, W., Li, P., & Luo, H. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • Carneiro, Z. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • Kumar, H., Das, R., Choithramani, A., Gupta, A., & Shard, A. (2021). Scheme 1. Synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines 4a-e. ResearchGate. Available at: [Link]

  • Teixeira, S., Ferreira, D., Rodrigues, A. R. O., Rodrigues, L. R., & Carvalho, M. A. (2025). Table 3 Selected examples of trifluoromethoxylation of pyrimidines. ResearchGate. Available at: [Link]

  • Kirk, K. L. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-step synthesis of pyrimidine derivatives. PubMed. Available at: [Link]

  • Wu, W., et al. (2025). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]

  • Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Available at: [Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Usachev, B. I., Obydennov, D. L., & Sosnovskikh, V. Ya. (2013). Regioselective Synthesis of 2‐ and 5‐Trifluoromethyl‐ or 2‐ and 5‐Difluoromethylpyrazolo[1,5‐c]pyrimidines... Sci-Hub. Available at: [Link]

  • Amerigo Scientific. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline (96%). Available at: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available at: [Link]

  • Gucko, S., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Lv, K., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at: [Link]

Sources

Application Note & Protocol: Developing Structure-Activity Relationships (SAR) for Novel Kinase Inhibitors Derived from 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for New Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The starting scaffold, 2-Methoxy-5-(trifluoromethyl)aniline, presents a compelling entry point for the development of novel kinase inhibitors.[3][4][5][6][7] The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the aniline moiety provides a versatile handle for chemical modification.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust structure-activity relationship (SAR) program for novel kinase inhibitors derived from 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. We will detail the strategic design of a chemical library, provide step-by-step protocols for synthesis and in vitro screening, and outline a data-driven approach to interpreting SAR data to guide lead optimization.

Experimental Design for SAR Studies: A Multifaceted Approach

A successful SAR campaign requires a systematic approach that integrates chemical synthesis, biological evaluation, and computational modeling. The goal is to understand how modifications to the chemical structure of the lead compound affect its biological activity and physicochemical properties.

Chemical Library Design and Synthesis

The primary amino group of 2-Methoxy-5-(trifluoromethyl)aniline is an ideal point for diversification. We will focus on the synthesis of two common classes of kinase inhibitors: amides and ureas . These functional groups can form key hydrogen bond interactions with the hinge region of the kinase active site.

  • Amide Derivatives: A diverse library of amides can be synthesized by coupling the parent aniline with a variety of carboxylic acids. This allows for the exploration of different substituents at the R1 position, which can probe various pockets within the kinase active site.

  • Urea Derivatives: Urea-based inhibitors can also form critical hydrogen bonds. A library of ureas can be generated by reacting the aniline with different isocyanates or by a two-step process involving the formation of a carbamate followed by reaction with an amine.

Selection of In Vitro Bioassays

The choice of bioassay is critical for generating meaningful SAR data. For kinase inhibitor development, a tiered approach is recommended:

  • Primary Screen: An in vitro kinase activity assay is used to determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase. This provides a direct measure of potency.

  • Selectivity Profiling: Promising hits from the primary screen should be tested against a panel of related kinases to assess their selectivity. This is crucial for minimizing off-target effects.

  • Cell-Based Assays: Compounds with good potency and selectivity should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.

Physicochemical Property Profiling

The physicochemical properties of a compound, such as lipophilicity (LogP) and molecular weight, play a crucial role in its drug-like properties. These properties should be measured or calculated for each derivative to build a comprehensive SAR model.

Protocols

Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an amide derivative using a standard amide coupling reaction.[8][9][10][11][12]

Materials:

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

  • Carboxylic acid of choice (e.g., 4-methoxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 eq) and 4-methoxybenzoic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a fluorescence-based assay.[1][2]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

GPCR Calcium Mobilization Assay

For compounds that may have off-target effects on G protein-coupled receptors (GPCRs), a calcium mobilization assay can be employed.[13][14][15][16][17]

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • FLIPR Calcium 5 Assay Kit

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • FlexStation or similar fluorescence imaging plate reader

Procedure:

  • Seed the HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the FLIPR Calcium 5 dye for 1 hour at 37 °C.

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Place the cell plate and the compound plate in the FlexStation.

  • Initiate the assay by adding the test compound to the cells and immediately measure the change in fluorescence intensity over time.

  • Analyze the data to determine the effect of the compound on intracellular calcium levels.

Data Analysis and SAR Interpretation

SAR Table Construction

A well-organized SAR table is essential for visualizing the relationships between chemical structure and biological activity.

Compound IDR1-GroupIC50 (nM)LogPMolecular Weight
1 H50002.5310.3
2a 4-OCH3-Ph2503.1416.4
2b 4-Cl-Ph1503.8420.8
2c 3-pyridyl3002.2401.4
QSAR Modeling and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate chemical structure with biological activity.[18][19][20][21] These models can then be used to predict the activity of virtual compounds, guiding the design of new derivatives. Popular software for QSAR analysis includes MOE (Molecular Operating Environment) and Schrödinger Suite.[22]

Pharmacophore modeling can identify the key chemical features responsible for biological activity.[23][24][25][26] This information can be used to design new compounds with improved potency and selectivity.

Molecular docking simulations can predict the binding mode of a compound within the active site of the target protein.[27][28][29][30][31] This can provide valuable insights into the molecular basis of inhibitor binding and guide the design of new derivatives with improved interactions. AutoDock is a widely used open-source software for molecular docking.[27][28][29][30][31]

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Design Start 2-Methoxy-5-(trifluoromethyl)aniline HCl Derivatives Amide & Urea Library Start->Derivatives Diversification PrimaryAssay In Vitro Kinase Assay (IC50) Derivatives->PrimaryAssay Selectivity Kinase Selectivity Panel PrimaryAssay->Selectivity CellAssay Cell-Based Assay Selectivity->CellAssay SAR_Table Construct SAR Table CellAssay->SAR_Table QSAR QSAR & Computational Modeling SAR_Table->QSAR NewDesign Design New Derivatives QSAR->NewDesign NewDesign->Derivatives Iterative Optimization Amide_Synthesis Aniline 2-Methoxy-5-(trifluoromethyl)aniline Coupling EDC, HOBt, DIPEA Aniline->Coupling CarboxylicAcid R-COOH CarboxylicAcid->Coupling Product Amide Derivative Coupling->Product

Caption: General scheme for amide synthesis.

Data_Analysis_Pipeline RawData IC50 & Physicochemical Data SAR_Table SAR Table RawData->SAR_Table QSAR_Model QSAR Model Generation SAR_Table->QSAR_Model Docking Molecular Docking SAR_Table->Docking Interpretation SAR Interpretation & Hypothesis Generation QSAR_Model->Interpretation Docking->Interpretation NewCompounds Design of New Compounds Interpretation->NewCompounds

Caption: Data analysis and interpretation pipeline.

Conclusion

The development of structure-activity relationships is a cornerstone of modern drug discovery. By systematically synthesizing and evaluating derivatives of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, researchers can gain valuable insights into the molecular features required for potent and selective kinase inhibition. The integration of chemical synthesis, in vitro bioassays, and computational modeling provides a powerful platform for the discovery and optimization of novel drug candidates. This application note provides a comprehensive framework to guide researchers in this endeavor, ultimately accelerating the development of new medicines for a wide range of diseases.

References

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. Retrieved January 19, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013, June 20). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

  • The Top 10 Software for QSAR Analysis. (n.d.). Pars Silico. Retrieved January 19, 2026, from [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Protocol for Docking with AutoDock. (n.d.). Retrieved January 19, 2026, from [Link]

  • Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm. Retrieved January 19, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved January 19, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 19, 2026, from [Link]

  • QSAR modeling software and virtual screening. (n.d.). Retrieved January 19, 2026, from [Link]

  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Retrieved January 19, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 19, 2026, from [Link]

  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). (2023, June 30). YouTube. Retrieved January 19, 2026, from [Link]

  • Qsarna: An Online Tool for Smart Chemical Space Navigation in Drug Design. (2025, July 29). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Urea, phenyl-, and. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved January 19, 2026, from [Link]

  • Urea synthesis from aniline and CO2 and CS2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A kind of method that urea and aniline synthesize diphenyl urea. (n.d.). Google Patents.
  • Synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure without catalyst. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Clean Synthesis of N,N'-diphenylurea from Urea and Aniline. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of N‐(trifluoromethyl)amides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key intermediate and require a robust method for its purification. As a salt of a substituted aniline, this compound presents unique challenges and opportunities in crystallization that this guide will explore in depth. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

Compound at a Glance: Physicochemical Properties

Understanding the properties of both the free base and its hydrochloride salt is fundamental to developing a successful recrystallization protocol. The salt form significantly increases polarity, which is the primary determinant for solvent selection.

Property2-Methoxy-5-(trifluoromethyl)aniline (Free Base)2-Methoxy-5-(trifluoromethyl)aniline HCl (Salt)Source(s)
Molecular Formula C₈H₈F₃NOC₈H₉ClF₃NO[1][2]
Molecular Weight 191.15 g/mol 227.61 g/mol [1][3]
Appearance Beige-greyish to brownish crystalline powderData not specified; likely a crystalline solid[1][4]
Melting Point 58-60 °CNot specified
pKa (Predicted) 3.31 ± 0.10Not applicable[4]
Solubility Profile Soluble in various organic solventsExpected to be soluble in polar protic solvents (e.g., water, alcohols)[5][6]
Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common questions and challenges encountered during the recrystallization of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

Q1: What is the guiding principle for selecting a recrystallization solvent for this specific hydrochloride salt?

A1: The primary principle is to find a solvent (or solvent system) in which the hydrochloride salt is highly soluble at an elevated temperature but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[7][8] Given that we are working with a hydrochloride salt, which is significantly more polar than its free base, our search should begin with polar solvents.

Key Solvent Characteristics:

  • Solubility Gradient: A steep solubility curve with respect to temperature is ideal.[9]

  • Inertness: The solvent must not react with the aniline hydrochloride.[8]

  • Impurity Profile: The solvent should either keep impurities dissolved at all temperatures or be a poor solvent for them entirely, allowing for removal by hot filtration.[8]

  • Volatility: The solvent should have a low enough boiling point to be easily removed from the final crystals during drying.[8]

For an amine salt like this, excellent starting points for screening include:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Water: Due to the salt's ionic nature, water is a strong candidate, though it may be too good of a solvent on its own.

  • Mixed Solvent Systems: An alcohol/water mixture often provides the ideal balance. Alternatively, a polar aprotic solvent like acetone could be paired with a non-polar anti-solvent like heptane or toluene.[10]

Workflow for Solvent Selection

cluster_screening Solvent Screening Protocol start Place ~20 mg of crude HCl salt in a small test tube add_solvent Add solvent dropwise at RT (e.g., Ethanol) start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt heat Heat mixture to boiling dissolves_rt->heat No unsuitable_good Result: Unsuitable (Too Soluble) dissolves_rt->unsuitable_good Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly to RT, then in an ice bath dissolves_hot->cool Yes add_more_solvent Add more solvent (up to ~2 mL) dissolves_hot->add_more_solvent No crystals Crystals form? cool->crystals crystals->unsuitable_good No suitable Result: Good Candidate Proceed to scale-up crystals->suitable Yes unsuitable_bad Result: Unsuitable (Insoluble) add_more_solvent->heat add_more_solvent->unsuitable_bad Still No

Caption: Systematic workflow for selecting a suitable recrystallization solvent.

Q2: I've added the chosen solvent and I'm heating, but the compound isn't dissolving. What's wrong?

A2: This is a common issue that typically points to two main causes:

  • Insufficient Solvent: This is the most frequent reason.[11] You may not have reached the saturation point at the solvent's boiling temperature.

    • Solution: Add small additional volumes of the hot solvent to the boiling mixture until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[7][10]

  • Incorrect Solvent Choice: The compound may be nearly insoluble in your chosen solvent even at high temperatures.

    • Solution: If you have added a significant volume of solvent (e.g., >50-100 volumes relative to the solid) with no success, the solvent is likely unsuitable.[12] You must re-screen for a better solvent using the workflow above.

Q3: The compound dissolved perfectly in the hot solvent, but no crystals have appeared upon cooling. How do I induce crystallization?

A2: This indicates the solution is "supersaturated"—a metastable state where the solute concentration is higher than its normal solubility limit.[11] Nucleation, the initial formation of a crystal seed, has not occurred.

Troubleshooting Supersaturation

cluster_troubleshooting Inducing Crystallization start Clear, supersaturated solution after cooling scratch 1. Scratch inner wall of flask with a glass rod start->scratch seed 2. Add a seed crystal (a tiny speck of crude solid) scratch->seed cool_further 3. Cool further (ice/salt bath) seed->cool_further reduce_volume 4. Reduce solvent volume (boil off a portion or use rotary evaporator) cool_further->reduce_volume add_antisolvent 5. Add an anti-solvent (a miscible solvent in which the compound is insoluble) reduce_volume->add_antisolvent recover If all else fails, remove all solvent and attempt recrystallization again with a different solvent system add_antisolvent->recover

Sources

common side products in the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is a critical building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, while seemingly straightforward, can be prone to the formation of specific impurities that impact purity, yield, and the performance of downstream applications. This guide addresses the most common issues encountered during two primary synthetic pathways: the reduction of a nitro-aromatic precursor and the palladium-catalyzed amination of an aryl halide.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product has a distinct yellow or reddish-brown tint, even after initial workup. What is the likely cause?

A1: This is a classic sign of oxidation. Anilines as a class of compounds are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[2] Freshly purified anilines are typically colorless to light yellow but can darken upon exposure to air and light.

  • Causality: The amino group is electron-donating, making the aromatic ring electron-rich and vulnerable to oxidation. This process can be accelerated by trace metal impurities, light, or elevated temperatures.

  • Troubleshooting:

    • Handle the purified aniline under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.

    • Store the final product in amber vials, protected from light.

    • Consider adding an antioxidant like BHT (butylated hydroxytoluene) if storage for extended periods is necessary and compatible with downstream use.

    • Purification via recrystallization of the hydrochloride salt or steam distillation of the free base can often remove these colored impurities.[3]

Q2: I'm performing a nitro group reduction to synthesize the target aniline. What is the most common process-related impurity I should look for?

A2: The most prevalent impurity in this route is the unreacted starting material, 4-methoxy-3-nitrobenzotrifluoride.[4] Incomplete reduction is a frequent issue.

  • Causality: This can be caused by several factors:

    • Insufficient Reducing Agent: Not using a sufficient molar excess of the reducing agent (e.g., H₂, NaBH₄, SnCl₂).

    • Catalyst Deactivation: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may have lost activity due to impurities in the starting material or improper handling.[4]

    • Suboptimal Reaction Conditions: Reaction time may be too short, or the temperature and pressure (for hydrogenation) may be too low.

  • Detection: This impurity is easily detected by HPLC, GC-MS, or even TLC, as it will have a significantly different polarity and mass compared to the desired product.

Q3: We are using a Buchwald-Hartwig amination approach. What are the key side products specific to this palladium-catalyzed reaction?

A3: The Buchwald-Hartwig amination, while powerful, has characteristic side reactions. The two most common side products are:

  • Hydrodehalogenation Product: Formation of 1-methoxy-4-(trifluoromethyl)benzene. This occurs when the aryl halide starting material loses its halogen, which is replaced by a hydrogen atom.[5][6]

  • Homocoupling Product: Formation of a biphenyl derivative resulting from the coupling of two molecules of the aryl halide starting material.[6]

  • Causality: These side reactions are competitive pathways within the palladium catalytic cycle.[5] Hydrodehalogenation can arise from an unproductive β-hydride elimination from the palladium-amide intermediate.[5]

  • Mitigation: Optimizing the choice of ligand, base, and solvent is crucial. Modern, sterically hindered phosphine ligands are designed to favor the desired reductive elimination step over these side reactions.[7]

Part 2: Troubleshooting Guide & In-Depth Analysis

This section provides a more detailed, issue-based approach to problems you may encounter during synthesis and purification.

Issue 1: Low Yield and a Major Side Product Detected by GC-MS with a Mass of 176.15 g/mol

Question: My synthesis of 2-Methoxy-5-(trifluoromethyl)aniline (MW: 191.15) via Buchwald-Hartwig amination of 2-Chloro-1-methoxy-4-(trifluoromethyl)benzene resulted in a low yield. GC-MS analysis shows a significant peak corresponding to a mass of 176.15 g/mol . What is this impurity and how can I prevent it?

Answer: The detected mass corresponds to 1-methoxy-4-(trifluoromethyl)benzene , the hydrodehalogenation side product.

  • Mechanistic Insight: In the Buchwald-Hartwig catalytic cycle, after the palladium-amide complex is formed, it should undergo reductive elimination to yield the desired aniline. However, a competing pathway exists where the palladium complex can undergo a reaction that effectively replaces the halogen on a starting material molecule with a hydrogen atom from a source in the reaction mixture (like a solvent or the amine itself).[5]

    // Nodes A [label="Pd(0)L2\nCatalyst", fillcolor="#F1F3F4"]; B [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; C [label="Ar-Pd(II)-X(L2)\nComplex", fillcolor="#F1F3F4"]; D [label="Amine\nCoordination", shape=ellipse, fillcolor="#FFFFFF"]; E [label="Ar-Pd(II)-NHR(L2)\nComplex", fillcolor="#F1F3F4"]; F [label="Deprotonation\n(Base)", shape=ellipse, fillcolor="#FFFFFF"]; G [label="Ar-Pd(II)-NR(L2)\nAmide Complex", fillcolor="#F1F3F4"]; H [label="Reductive\nElimination\n(Desired)", shape=ellipse, fillcolor="#FFFFFF"]; I [label="Ar-NHR\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Hydrodehalogenation\n(Side Reaction)", shape=ellipse, fillcolor="#FFFFFF"]; K [label="Ar-H\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges A -> B [label=" + Ar-X"]; B -> C; C -> D [label=" + R-NH2"]; D -> E; E -> F; F -> G; G -> H; H -> I; I -> A [label="Regenerates\nCatalyst"]; G -> J [style=dashed, color="#EA4335", label=" Competing\n Pathway"]; J -> K; } .enddot Caption: Competing pathways in Buchwald-Hartwig amination.

  • Troubleshooting Steps:

    • Ligand Choice: Ensure you are using a suitable, modern phosphine ligand. Sterically hindered, electron-rich ligands (e.g., Josiphos, XPhos) are often designed to promote reductive elimination and suppress side reactions.[8]

    • Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[7] Experiment with weaker bases like K₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.

    • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side product formation.

    • Solvent Purity: Ensure solvents are anhydrous, as water can interfere with the catalytic cycle.

Issue 2: My Final Product Contains Isomeric Impurities

Question: HPLC analysis of my 2-Methoxy-5-(trifluoromethyl)aniline shows a small but persistent peak with the same mass but a slightly different retention time. What could this be?

Answer: This is likely an isomer of your target compound. The most probable candidate is 2-Methoxy-3-(trifluoromethyl)aniline .

  • Origin of Impurity: This type of impurity almost always traces back to the starting material.

    • Nitro-reduction route: If the initial nitration of 1-methoxy-4-(trifluoromethyl)benzene was not perfectly regioselective, it could have produced a small amount of 1-methoxy-2-nitro-4-(trifluoromethyl)benzene, which would then be reduced to the corresponding isomeric aniline.

    • Amination route: Similarly, if the starting material was produced via halogenation, a lack of complete regioselectivity could introduce an isomeric aryl halide that then participates in the coupling reaction.

  • Troubleshooting and Purification:

    • Starting Material Analysis: The most crucial step is to analyze your starting material (e.g., 4-methoxy-3-nitrobenzotrifluoride) by HPLC or GC before starting the reaction to check for isomeric purity.

    • Purification Strategy: Separating isomers can be challenging.

      • Fractional Recrystallization: Converting the aniline mixture to its hydrochloride salt and performing careful, repeated recrystallizations from different solvent systems (e.g., Isopropanol/Hexane, Ethanol/Water) may enrich the desired isomer.

      • Preparative Chromatography: If high purity is essential, preparative HPLC or column chromatography on silica gel is the most effective, albeit more resource-intensive, method.[9]

Part 3: Data Summary and Protocols

Table 1: Common Side Products and Detection Methods
Side Product/ImpurityCommon Synthetic OriginRecommended Analytical MethodKey Differentiator
4-Methoxy-3-nitrobenzotrifluorideNitro Group ReductionHPLC, GC-MS, TLCDifferent Mass (+45 Da), Much less polar
1-Methoxy-4-(trifluoromethyl)benzeneBuchwald-Hartwig AminationGC-MS, ¹H NMRDifferent Mass (-15 Da), Loss of NH₂ signal
Biphenyl-type Homocoupling ProductBuchwald-Hartwig AminationLC-MS, GC-MSMass is approx. 2x starting material
Isomeric AnilinesBoth RoutesHPLC, High-Res GC-MSSame Mass, Different Retention Time
Polymeric Oxidation ProductsProduct DegradationVisual, UV-VisColor (Red/Brown), Broad HPLC peaks
Residual Solvents (e.g., Methanol)Process-RelatedGC-HS (Headspace)Volatile, detected by GC
Protocol 1: Purification of 2-Methoxy-5-(trifluoromethyl)aniline via Acid-Base Extraction

This protocol is effective for removing non-basic impurities, such as the hydrodehalogenation side product or residual starting materials from the amination route.

  • Dissolution: Dissolve the crude reaction mixture or isolated product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl) solution (3 x 50 mL for a 10g scale). The target aniline will protonate and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Combine & Wash Aqueous Layers: Combine all the acidic aqueous layers. Wash this combined layer once with a fresh portion of the organic solvent to remove any last traces of non-basic impurities. Discard the organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 9. The free aniline will precipitate or form an oily layer.

  • Re-extraction: Extract the free aniline back into an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free aniline.

  • Salt Formation (Optional): To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through it. The hydrochloride salt will precipitate and can be collected by filtration.

// Nodes A [label="Crude Product\n(Aniline + Non-Basic Impurities)\nin Organic Solvent", fillcolor="#F1F3F4"]; B [label="Wash with\n1M HCl", shape=ellipse, fillcolor="#FFFFFF"]; C [label="Aqueous Layer:\nAnilinium Salt (R-NH3+Cl-)\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Organic Layer:\nNon-Basic Impurities\n(Discard)", fillcolor="#FBBC05"]; E [label="Basify Aqueous Layer\nwith NaOH (pH > 9)", shape=ellipse, fillcolor="#FFFFFF"]; F [label="Free Aniline (R-NH2)\n+ Water", fillcolor="#F1F3F4"]; G [label="Extract with\nOrganic Solvent", shape=ellipse, fillcolor="#FFFFFF"]; H [label="Organic Layer:\nPure Aniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Aqueous Layer\n(Discard)", fillcolor="#FBBC05"];

// Edges A -> B; B -> C; B -> D; C -> E; E -> F; F -> G; G -> H; G -> I; } .enddot Caption: Workflow for Acid-Base Extraction Purification.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Ataman Kimya. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Scribd. (n.d.). Aniline. Scribd. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Sciencemadness. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents.

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, when using this versatile but often challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern its reactivity, providing you with the knowledge to systematically troubleshoot and optimize your reactions.

First Principles: Understanding the Challenge

Success with 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride begins with a firm grasp of its unique electronic and structural properties. The molecule's behavior is dominated by the interplay of three key features: the amine, the electron-withdrawing trifluoromethyl group, and the hydrochloride salt form.

  • Reduced Nucleophilicity : The primary reason for low reactivity is the severely diminished nucleophilicity of the aniline nitrogen. The potent electron-withdrawing trifluoromethyl (-CF3) group pulls electron density out of the aromatic ring through both inductive and resonance effects.[1][2] This delocalization extends to the nitrogen's lone pair, making it less available to attack an electrophile.[3] The predicted pKa of the conjugate acid is approximately 3.31, significantly lower than that of simple anilines, quantitatively demonstrating its reduced basicity and nucleophilicity.[4][5]

  • The Hydrochloride "Off Switch" : You are not working with the reactive free aniline, but its hydrochloride salt. In this protonated form, the nitrogen's lone pair is engaged in a bond with a proton, rendering it completely non-nucleophilic.[6][7][8] The first and most critical step in any reaction is the quantitative neutralization of this salt to generate the free, reactive aniline in situ.

  • Steric Considerations : The methoxy group at the 2-position introduces some steric hindrance around the amine, which can impede its approach to sterically demanding electrophiles or catalyst centers.

Frequently Asked Questions (FAQs)

Q1: My reaction won't start. I've added my aniline hydrochloride, substrate, and catalyst, but TLC/LC-MS shows only starting materials. What's the first thing I should check?

A: The most likely culprit is incomplete or failed neutralization of the hydrochloride. The protonated amine is not an active nucleophile. You must add a suitable base to liberate the free aniline. Ensure your base is strong enough, added in at least stoichiometric amounts (often a slight excess is better), and that your solvent and temperature conditions allow for an effective acid-base reaction.

Q2: I'm seeing a small amount of product, but the reaction stalls and never goes to completion, even with extended time or heating. Why?

A: This often points to an unfavorable equilibrium. The liberated HCl from the neutralization can create an acidic environment that protonates a portion of the reactive, free aniline, effectively removing it from the reaction. Using a slight excess of a strong, non-nucleophilic base can help drive this equilibrium towards the free amine. Additionally, catalyst deactivation or inhibition by the aniline substrate itself can be a factor in catalytic reactions.[1]

Q3: Which base is best for neutralizing the hydrochloride?

A: The choice of base is critical and depends on the specific reaction.

  • For non-catalytic reactions (e.g., acylation): Strong, non-nucleophilic organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.

  • For Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig): Stronger, non-coordinating inorganic bases are required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are standard.[1] Organic amines can often act as catalyst poisons in these systems.

Q4: Can I pre-neutralize the aniline hydrochloride and extract the free base before my reaction?

A: Yes, this is an excellent strategy to ensure you are starting with the pure, reactive nucleophile. A standard aqueous workup (e.g., dissolving the salt in water, basifying with NaOH or Na₂CO₃, extracting with a solvent like ethyl acetate or DCM, drying, and concentrating) will yield the free aniline. This removes the salt byproduct from your reaction vessel entirely, which can simplify the reaction and purification.

Systematic Troubleshooting Guide

Use the following workflow to diagnose and solve low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_neutralization Step 1: Verify Neutralization - Is base present? - Is base strong enough? - Is stoichiometry ≥ 1.0 eq? start->check_neutralization base_ok Base is adequate check_neutralization->base_ok Yes add_base Action: Add/Change Base (e.g., add >1 eq. DIPEA or NaOtBu) check_neutralization->add_base No check_reaction_type Step 2: Assess Reaction Type base_ok->check_reaction_type Proceed add_base->start Re-run Reaction amide_coupling Troubleshoot Amide Coupling - Use potent coupling agents (HATU, COMU) - Increase temperature - Consider acyl fluoride protocol check_reaction_type->amide_coupling Amide Coupling cross_coupling Troubleshoot Cross-Coupling - Use modern, bulky phosphine ligands (e.g., XPhos, RuPhos) - Use a well-defined precatalyst - Ensure rigorous inert atmosphere check_reaction_type->cross_coupling Cross-Coupling (e.g., Buchwald-Hartwig) optimize_amide Optimize Amide Coupling Conditions amide_coupling->optimize_amide Action: Implement Strategy optimize_cross Optimize Cross-Coupling Conditions cross_coupling->optimize_cross Action: Implement Strategy optimize_amide->start Re-run Reaction optimize_cross->start Re-run Reaction Buchwald_Hartwig_Optimization cluster_0 Key Optimization Parameters Ligand Ligand Choice Crucial for success - Use bulky, electron-rich biaryl phosphines (XPhos, RuPhos, BrettPhos) Base Base Selection Must be strong & non-coordinating (NaOtBu, KOtBu, K3PO4) Catalyst Palladium Source Precatalysts are superior (e.g., XPhos Pd G3/G4) Conditions Conditions Strictly inert atmosphere is vital (Degassed solvents, Ar/N2 atmosphere) Title Buchwald-Hartwig Amination with Electron-Deficient Anilines

Caption: Key parameters for optimizing Buchwald-Hartwig reactions.

Validated Experimental Protocols

Protocol 1: Free-Basing of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride
  • Dissolution: Dissolve 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 eq) in deionized water (10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add 1 M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH of the solution is >9, as confirmed by pH paper. A milky precipitate of the free base should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL per gram of salt).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free aniline as a solid or oil. [5]Use immediately or store under an inert atmosphere.

Protocol 2: High-Yield Amide Coupling using HATU
  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.

  • Amine Addition: Add a solution of pre-prepared free 2-Methoxy-5-(trifluoromethyl)aniline (1.2 eq) in a minimum amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish (as monitored by TLC or LC-MS), heat the mixture to 50 °C.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude residue by flash column chromatography on silica gel.

References

  • Discussion Forum. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline... Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]

  • Homework.Study.com. (n.d.). Write the equation for the neutralization of aniline with HCl. Retrieved January 19, 2026, from [Link]

  • Careers360. (2023, September 29). aniline reaction with hcl. Available at: [Link]

  • National Institutes of Health (NIH). (2023, October 27). Trifluoromethylarylation of alkenes using anilines. PMC. Available at: [Link]

  • ResearchGate. (2021, September 9). (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile... Available at: [Link]

  • ACS Publications. (2026, January 15). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones | Organic Letters. Available at: [Link]

  • Filo. (2024, December 4). Rightarrow Aniline and its derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of aniline hydrochloride. Retrieved January 19, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. Retrieved January 19, 2026, from [Link]

  • Chegg.com. (2016, March 7). Solved equation for the neutralization of aniline with hcl. Available at: [Link]

  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids... PMC. Available at: [Link]

  • Brainly.in. (2023, January 10). Aniline dissolves in hcl due to the formation of. Available at: [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 349-65-5 | Product Name : 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline (96%). Retrieved January 19, 2026, from [Link]

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Technical Support Center: Optimizing Substitutions on 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of performing substitution reactions on this versatile but challenging substrate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and achieve your synthetic goals.

Understanding the Substrate: A Tale of Competing Effects

2-Methoxy-5-(trifluoromethyl)aniline is a unique building block characterized by a delicate interplay of electronic effects. Success in your reactions hinges on understanding how its three key substituents influence the reactivity of the aromatic ring and the aniline nitrogen.

  • -NH₂ (Amino Group): A powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect).[1] However, in its hydrochloride salt form (–NH₃⁺Cl⁻), it becomes a strongly deactivating, meta-directing group.[2][3] This is the single most critical factor to manage in your reaction setup.

  • -OCH₃ (Methoxy Group): An activating, ortho-, para-director. It donates electron density through resonance (+M) which outweighs its inductive withdrawal (-I), making the ring more nucleophilic.[3][4]

  • -CF₃ (Trifluoromethyl Group): A potent deactivating, meta-directing group due to its strong electron-withdrawing inductive effect (-I).[2][5][6] This group reduces the electron density of the entire ring, making it less reactive towards electrophiles and decreasing the nucleophilicity of the aniline.[5][7]

The hydrochloride salt form improves the compound's solubility in some polar solvents and enhances its shelf-life, but the protonated aniline is non-nucleophilic and deactivates the ring.[8][9][10][11] Therefore, the first step in most reactions is the in situ neutralization of the salt with a suitable base.

Visualizing Reactivity: Substituent Directing Effects

The regiochemical outcome of electrophilic aromatic substitution is dictated by the combined influence of these groups.

G start Start: Define Reaction (e.g., Acylation, Coupling) prep Substrate Preparation: Neutralize Hydrochloride Salt with Base (e.g., DIPEA) start->prep screen Screen Key Parameters (Ligand, Base, Solvent) prep->screen optimize Optimize Conditions (Temperature, Concentration, Time) screen->optimize Identify promising hits workup Reaction Workup & Purification (Chromatography) optimize->workup analysis Analysis (NMR, LC-MS) Confirm Structure & Purity workup->analysis analysis->screen Low Yield/ Side Products end Optimized Protocol analysis->end

Caption: A systematic workflow for reaction optimization.

Additional FAQs

Q: Can I perform a Friedel-Crafts acylation on this molecule?

A: Direct Friedel-Crafts acylation is not recommended. The basic aniline nitrogen will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. [12][13]You must protect the aniline as an amide before attempting a Friedel-Crafts reaction.

Q: Is the trifluoromethyl group susceptible to reaction?

A: The C-F bonds in a -CF₃ group are very strong, and the group is generally considered robust and unreactive under most standard substitution conditions. [5]However, under very harsh basic conditions, defluorination pathways can sometimes be observed, but this is not a common concern. [14] Q: How can I perform a Suzuki coupling on this aniline?

A: To use this molecule as the aniline component in a Suzuki coupling, you would first need to introduce a halide (e.g., -Br or -I) onto the ring via electrophilic halogenation (as discussed above). Once halogenated, the resulting halo-aniline can be used as the electrophilic partner in a Suzuki-Miyaura cross-coupling reaction with a boronic acid. [15][16][17][18]Standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst with a base like Na₂CO₃ or K₃PO₄) are a good starting point. [17][18]

References

  • A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Benchchem.

  • Can anyone tell me what the purpose of NaOAc and HCl are in this synthesis? Reddit.

  • Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research.

  • Why does aniline dissolve in HCL? Quora.

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NCBI.

  • Electrophilic aromatic directing groups. Wikipedia.

  • Acylation of N-Aryl systems using acyl chlorides. Reddit.

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.

  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. American Chemical Society.

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au.

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications.

  • converting anilines to diazoniums ions. YouTube.

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

  • Troubleshooting side reactions in the N-alkylation of aniline. Benchchem.

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.

  • 2-Methoxy-5-(trifluoromethyl)aniline synthesis. ChemicalBook.

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

  • Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5. Smolecule.

  • Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? Eduncle.

  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. PubMed.

  • Electrophilic halogenation. Wikipedia.

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.

  • Electrophilic Substitution Reaction of Anilines. BYJU'S.

  • Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate.

  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.

  • Synthesis and Application of Trifluoromethyl Substituted Free Anilines. ResearchGate.

  • Development and novel applications of halogenating agents. ThinkIR - University of Louisville.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.

Sources

Technical Support Center: Managing Over-Alkylation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of over-alkylation during the N-alkylation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. As Senior Application Scientists, we have designed this resource to offer not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your research.

Understanding the Challenge: The Over-Alkylation Problem

The nitrogen atom in 2-Methoxy-5-(trifluoromethyl)aniline is nucleophilic, readily reacting with alkylating agents. However, a frequent and challenging side reaction is over-alkylation, leading to the formation of di-alkylated and sometimes even quaternary ammonium salt byproducts. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1] The presence of an electron-donating methoxy group on the aniline ring further enhances this reactivity. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aniline and may require more forcing reaction conditions, paradoxically increasing the risk of over-alkylation if not carefully controlled.[2][3]

This guide will walk you through strategies to control the reaction and selectively achieve the desired mono-alkylated product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of di-alkylated product. How can I favor mono-alkylation?

This is the most common issue encountered. Several factors can be adjusted to shift the selectivity towards mono-alkylation.

Core Principle: The key is to manipulate the relative rates of the first and second alkylation reactions. You want to maximize the rate of the first alkylation while minimizing the rate of the second.

Troubleshooting Steps:

  • Control Stoichiometry: Using a large excess of the aniline compared to the alkylating agent is a primary strategy to favor mono-alkylation.[1] A 2 to 5-fold excess of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a good starting point.

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, a slow, dropwise addition using a syringe pump can maintain a low concentration of the alkylating agent throughout the reaction. This minimizes the chance of a second alkylation event occurring on the newly formed mono-alkylated product.

  • Lower the Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1] However, this may also slow down the overall reaction rate, so careful monitoring is necessary.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical and can have a profound impact on selectivity.

    • Bases: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine can be advantageous. The steric hindrance around the base can help to deprotonate the primary aniline without facilitating the second alkylation. Less hindered bases like triethylamine (TEA) might be less selective.

    • Solvents: Less polar solvents can sometimes help to reduce the rate of the second and third alkylation steps.[1] Experimenting with solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) is recommended. In some cases, ionic liquids have been shown to improve selectivity in aniline alkylations.

Q2: The reaction is very slow, and upon forcing the conditions (e.g., higher temperature), I see more over-alkylation. What can I do?

This is a classic dilemma. The electron-withdrawing trifluoromethyl group deactivates the aniline, making it less nucleophilic and slowing the reaction.[2]

Troubleshooting Steps:

  • Optimize the Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. Alkyl triflates are even more reactive but may be less selective.

  • Consider a Catalytic Approach: For less reactive anilines, catalytic methods can be highly effective. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, often employing ruthenium or iridium catalysts, allows for the N-alkylation of amines with alcohols, which are environmentally benign alkylating agents.[4][5] This method can offer high selectivity for mono-alkylation under milder conditions.[4]

  • Reductive Amination: This is a powerful and controllable alternative to direct alkylation.[1] The process involves two steps:

    • First, form an imine by reacting the 2-Methoxy-5-(trifluoromethyl)aniline with an appropriate aldehyde or ketone.

    • Then, reduce the imine in situ or in a separate step using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation.

Q3: How do I choose the right base for my reaction?

The base plays a dual role: it deprotonates the aniline hydrochloride to the free aniline and neutralizes the acid byproduct formed during the reaction.

Considerations for Base Selection:

Base TypeExamplesAdvantagesDisadvantages
Hindered Amine Bases Diisopropylethylamine (DIPEA), 2,6-LutidineNon-nucleophilic, sterically bulky to disfavor di-alkylation.Can be more expensive.
Trialkylamine Bases Triethylamine (TEA)Common, inexpensive, and effective for many reactions.Can sometimes promote over-alkylation due to less steric hindrance.
Inorganic Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Inexpensive, easy to remove by filtration.Can have limited solubility in some organic solvents.

Recommendation: Start with a hindered amine base like DIPEA, especially when over-alkylation is a concern.

Q4: How can I monitor the reaction to know when to stop it for optimal mono-alkylation?

Careful reaction monitoring is crucial to stop the reaction when the concentration of the desired mono-alkylated product is at its maximum, before it is consumed by over-alkylation.

Analytical Techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the mono- and di-alkylated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, mono-alkylated product, and di-alkylated byproduct.

  • High-Performance Liquid Chromatography (HPLC): Another excellent quantitative method for monitoring reaction progress.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of products.

Recommendation: For precise control, setting up a reaction profile by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC is highly recommended.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-alkylation using a Hindered Base
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 eq).

  • Add a suitable solvent (e.g., Dichloromethane or Acetonitrile, 10 mL per mmol of aniline).

  • Add a hindered base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the aniline hydrochloride.

  • In a separate flask, dissolve the alkylating agent (e.g., alkyl bromide, 1.1 eq) in a small amount of the reaction solvent.

  • Add the solution of the alkylating agent dropwise to the aniline solution over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC, GC-MS, or HPLC.

  • Once the starting material is consumed and the formation of the di-alkylated product is minimal, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Highly Selective Mono-alkylation
  • To a round-bottom flask, add 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 eq) and a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Add the aldehyde or ketone (1.1 eq) and stir at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the imine intermediate is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.

  • Purify by column chromatography.

Visualizing the Reaction and Troubleshooting Workflow

Reaction Pathway

G cluster_0 Reaction Pathway Aniline 2-Methoxy-5-(trifluoromethyl)aniline Mono_Alkylated Desired Mono-alkylated Product Aniline->Mono_Alkylated + Alkylating Agent (k1) Di_Alkylated Over-alkylation Product (Di-alkylated) Mono_Alkylated->Di_Alkylated + Alkylating Agent (k2) (k2 > k1)

Caption: Reaction pathway showing desired mono-alkylation and undesired over-alkylation.

Troubleshooting Workflow

G cluster_1 Troubleshooting Over-alkylation Start Over-alkylation Observed? Stoichiometry Increase Aniline Excess (2-5 fold) Start->Stoichiometry Yes Slow_Addition Use Syringe Pump for Slow Alkylating Agent Addition Stoichiometry->Slow_Addition Temperature Lower Reaction Temperature Slow_Addition->Temperature Base_Solvent Screen Hindered Bases (DIPEA) & Non-polar Solvents Temperature->Base_Solvent Alternative_Methods Consider Reductive Amination or Catalytic Alkylation Base_Solvent->Alternative_Methods If still problematic Monitor Monitor Reaction Progress (TLC, GC-MS, HPLC) Base_Solvent->Monitor Alternative_Methods->Monitor Success Mono-alkylation Achieved Monitor->Success

Caption: A logical workflow for troubleshooting and mitigating over-alkylation.

References

  • BenchChem Technical Support Team. (2025).
  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36293-36299. [Link]

  • BenchChem Technical Support Team. (2025). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center. BenchChem.
  • De Luca, L., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(10), 733-736. [Link]

  • Wikipedia contributors. (2023, December 27). Amine alkylation. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved January 18, 2026, from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines. BenchChem.
  • Beier, M. J., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21065. [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Stability of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. Here, we address common questions and challenges related to its stability in acidic versus basic media, offering insights into potential degradation pathways and providing robust experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride?

A1: The stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is influenced by several factors, primarily pH, light, temperature, and the presence of oxidizing agents.[1] As an aromatic amine, it is susceptible to oxidation, which can be accelerated by these environmental conditions.[1] The hydrochloride salt form is generally more stable than the free base, particularly in solid form and under acidic to neutral aqueous conditions.

Q2: How does the stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride differ in acidic versus basic media?

A2: In acidic media (pH < 7), the aniline nitrogen is protonated, forming the anilinium ion. This protonation reduces the electron density of the aromatic ring, making it less susceptible to oxidative degradation. Therefore, 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is expected to exhibit greater stability in acidic solutions.

Conversely, in basic media (pH > 7), the aniline is deprotonated to its free base form. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more prone to oxidation. This can lead to the formation of colored degradation products and a decrease in the concentration of the parent compound. Studies on other primary aromatic amines have shown them to be least stable in acidic conditions like 3% acetic acid, which can be problematic for migration testing.[2][3]

Q3: What are the visual indicators of degradation for this compound?

A3: Degradation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride solutions is often accompanied by a color change. The solution may turn from colorless to yellow, brown, or even dark purple upon exposure to destabilizing conditions, particularly in basic media or upon exposure to air and light. The formation of precipitates can also indicate the generation of insoluble degradation products.

Q4: Can the trifluoromethyl and methoxy groups on the aromatic ring affect the compound's stability?

A4: Yes, these substituents play a significant role. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This deactivation can help to stabilize the molecule against electrophilic attack and oxidation to some extent. In contrast, the methoxy (-OCH3) group is an electron-donating group, which activates the ring and can potentially make it more susceptible to oxidation.[4] The interplay of these two groups influences the overall reactivity and stability of the molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the aniline group, particularly in neutral to basic pH or upon exposure to air/light.Prepare fresh solutions daily. Use deoxygenated solvents. Protect solutions from light by using amber vials or covering glassware with aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Precipitate Formation The free base of 2-Methoxy-5-(trifluoromethyl)aniline may precipitate out of solution at higher pH values due to its lower aqueous solubility compared to the hydrochloride salt. Degradation products may also be insoluble.Ensure the pH of the solution is maintained in the acidic range to keep the compound in its more soluble hydrochloride form. If working in basic media is necessary, consider using a co-solvent to improve solubility.
Inconsistent Analytical Results (e.g., varying peak areas in HPLC) Degradation of the analyte in the sample vial during the analytical run. Adsorption of the compound to container surfaces.Use a stability-indicating analytical method.[5] Prepare samples immediately before analysis or store them at reduced temperatures (e.g., 4°C) for short periods.[6] Consider using silanized glass vials to minimize adsorption.
Loss of Compound During Work-up Partitioning of the free base into organic solvents during extraction from a basic aqueous solution. Hydrolysis of the methoxy group under strongly acidic conditions and high temperatures.Adjust the pH of the aqueous layer to be acidic before extraction with an organic solvent to ensure the compound is in its protonated, water-soluble form. Avoid prolonged exposure to harsh acidic conditions and high temperatures.

Postulated Degradation Pathways

The degradation of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride can proceed through different pathways depending on the pH of the medium.

In Acidic Media:

Under strongly acidic conditions, particularly with heating, hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway. The primary amine is relatively protected from oxidation due to protonation.

2-Methoxy-5-(trifluoromethyl)aniline 2-Methoxy-5-(trifluoromethyl)aniline Protonated Aniline Protonated Aniline 2-Methoxy-5-(trifluoromethyl)aniline->Protonated Aniline  H+ Hydrolysis Product 2-Hydroxy-5-(trifluoromethyl)aniline Protonated Aniline->Hydrolysis Product  H2O, Δ (Forced Conditions)

Caption: Postulated acidic degradation pathway.

In Basic Media:

In the presence of a base, the free aniline is liberated. This species is much more susceptible to oxidation. The oxidation can lead to the formation of nitroso, nitro, and ultimately complex polymeric structures through radical coupling mechanisms.

Aniline HCl Salt 2-Methoxy-5-(trifluoromethyl)aniline HCl Free Base Free Aniline Base Aniline HCl Salt->Free Base  OH- Oxidized Intermediates Nitroso/Nitro derivatives Free Base->Oxidized Intermediates  [O] (Air/Light) Polymeric Products Polymeric Degradants Oxidized Intermediates->Polymeric Products  Coupling Reactions

Caption: Postulated basic degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluate the stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride under various pH conditions.

1. Materials and Reagents:

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (CAS: 349-65-5)[7][8][9][10]

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 2, 7, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and amber HPLC vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 10 mg of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in 10 mL of HPLC-grade water to prepare a 1 mg/mL stock solution.

3. Stress Sample Preparation:

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate one sample at room temperature (25°C) and another at an elevated temperature (e.g., 60°C) for 24 hours, protected from light.

  • Neutral Stress:

    • To 1 mL of the stock solution, add 9 mL of pH 7 phosphate buffer.

    • Incubate at room temperature and 60°C for 24 hours, protected from light.

  • Basic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at room temperature and 60°C for 24 hours, protected from light.

  • Control Sample:

    • Dilute 1 mL of the stock solution with 9 mL of water. Keep refrigerated (4°C).

4. Sample Analysis (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) may be required to achieve good separation of degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm).

  • Analysis: Analyze the control and stressed samples. Quantify the parent compound's peak area and observe any new peaks corresponding to degradation products.

5. Data Interpretation:

  • Calculate the percentage of degradation for each condition using the following formula: % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

  • Summarize the results in a table to compare the stability under different pH and temperature conditions.

Expected Stability Profile Summary

Condition pH Temperature Expected Degradation Potential Observations
Acidic ~1 (0.1 M HCl)25°CMinimalSolution remains colorless.
Acidic ~1 (0.1 M HCl)60°CLow to ModerateSlight discoloration may occur over extended periods.
Neutral 725°CLowPotential for slight yellowing with exposure to air.
Neutral 760°CModerateNoticeable yellowing.
Basic ~13 (0.1 M NaOH)25°CModerate to HighRapid discoloration (yellow to brown).
Basic ~13 (0.1 M NaOH)60°CHighSignificant discoloration and potential for precipitate formation.

This technical guide provides a foundational understanding of the stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. For critical applications, it is imperative to conduct thorough in-house stability studies to ascertain its suitability for your specific experimental conditions.

References

  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchG
  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-satur
  • Short- and Long-Term Stability of Arom
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchG
  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed.
  • degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions - Benchchem.
  • 2-Methoxy-5-(trifluoromethyl)aniline - Chem-Impex.
  • 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 - Sigma-Aldrich.
  • 2-Methoxy-5-(trifluoromethyl)aniline - nordmann.global.
  • Trends in Analytical chemistry - CONICET.
  • 2-Methoxy-5-(Trifluoromethyl)Aniline TCI Analytical reagent - AMI Scientific.
  • 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem.
  • 2-Methoxy-5-(trifluoromethyl)aniline | CAS 349-65-5 | SCBT.
  • 2-Methoxy-5-(trifluoromethyl)aniline 349-65-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Mechanisms and pathways of aniline elimination
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed.
  • 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 - ChemicalBook.
  • 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline|BLD Pharm.

Sources

Technical Support Center: Purification of Trifluoromethylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges encountered during the purification of trifluoromethylated (CF₃) aniline derivatives. The inherent electronic properties of the trifluoromethyl group significantly alter the chemical behavior of the aniline scaffold, demanding a nuanced approach to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What makes trifluoromethylated anilines so challenging to purify compared to their non-fluorinated analogs?

The difficulty arises from the profound electronic influence of the trifluoromethyl group, a strong electron-withdrawing moiety. This group fundamentally alters the physicochemical properties of the aniline molecule in several ways:

  • Reduced Basicity: The CF₃ group pulls electron density away from the aromatic ring and the nitrogen atom, making the amine significantly less basic than aniline. This reduced basicity minimizes the effectiveness of standard acid-base extraction protocols, as the compound may not readily form a water-soluble salt with aqueous acids.

  • Altered Polarity and Solubility: The CF₃ group increases the molecule's lipophilicity and can lead to unique solubility profiles.[1] These compounds often exhibit good solubility in non-polar solvents like hexanes but may be sparingly soluble in common polar solvents used for crystallization, complicating solvent selection.

  • Strong Intermolecular Interactions: The highly polarized C-F bonds can participate in non-canonical hydrogen bonds and dipole-dipole interactions, which can affect both crystal packing and interactions with chromatography stationary phases, sometimes leading to unexpected elution patterns.[2]

  • Increased Volatility: Simple trifluoromethylated anilines can be surprisingly volatile, leading to sample loss during solvent removal under reduced pressure.

Q2: What are the most common impurities I should anticipate in my crude product?

Anticipating potential impurities is critical for designing an effective purification strategy. Common impurities stem from the synthetic route and the starting materials used.

  • Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination.

  • Regioisomers: During aromatic substitution reactions (e.g., nitration, halogenation), the formation of ortho-, meta-, and para-isomers is common. These isomers often have very similar polarities, making them particularly difficult to separate by standard chromatography.[3]

  • Process-Related Byproducts: Side reactions can generate structurally similar impurities. For example, in syntheses involving bromination, di-bromo derivatives are often observed as major impurities.[4][5] Other byproducts can include residual solvents or reagents from the synthesis.[6][7]

  • Degradation Products: Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone derivatives.[7]

Q3: Which analytical techniques are most effective for assessing the purity of my final product?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, offering high precision and the ability to resolve closely related impurities.[6] A well-developed HPLC method can provide an accurate percentage purity (e.g., by area normalization).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. It provides invaluable structural information from mass fragmentation patterns.[8] However, it's only suitable for thermally stable analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural confirmation.

    • ¹H and ¹³C NMR: Confirm the primary structure and identify organic impurities.

    • ¹⁹F NMR: This is crucial for fluorinated compounds. It confirms the presence and chemical environment of the trifluoromethyl group and can often reveal the presence of fluorine-containing isomers that are difficult to distinguish by ¹H NMR alone.[8]

A combination of HPLC for quantitative purity and NMR (¹H, ¹³C, and ¹⁹F) for structural identity is considered a robust standard for characterization.[6][8]

Purification Troubleshooting Guides

This section provides structured advice for overcoming common issues encountered during the two primary purification techniques: column chromatography and crystallization.

Guide 1: Flash Column Chromatography

Flash chromatography is often the first line of defense for purifying crude reaction mixtures. However, the unique properties of trifluoromethylated anilines can lead to frustrating results.

Problem: My product is co-eluting with an impurity.

This is the most common chromatography challenge. The solution lies in systematically optimizing the separation conditions.

  • Initial Scouting (TLC): Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a standard non-polar/polar mixture like Hexanes/Ethyl Acetate. Test a range of polarities.

  • Solvent System Modification: If separation is poor, change the nature of the solvents. The goal is to find a system where the components have different affinities for the stationary phase and the mobile phase. Refer to the table below for guidance.

  • Consider Orthogonal Solvents: If Hexanes/EtOAc fails, switch to a system with different solvent properties, such as Dichloromethane/Methanol. "Orthogonal" refers to techniques that separate based on different chemical properties.[9][10]

  • Additive Introduction: If tailing is observed (see next section), add 0.1-1% triethylamine (Et₃N) to the mobile phase.

  • Alternative Stationary Phases: If silica gel fails, consider switching to a different stationary phase like neutral alumina, which can be less acidic and offer different selectivity for basic compounds.

Solvent SystemPolarity IndexCharacteristics & Best Use Cases
Hexanes / Ethyl Acetate Low to MediumStarting Point. Good for moderately polar compounds. Provides good separation for a wide range of functionalities.
Hexanes / Dichloromethane LowUseful for separating very non-polar compounds or isomers with subtle polarity differences.
Dichloromethane / Methanol Medium to HighA more polar system. Effective when compounds are not sufficiently mobile in Hexanes/EtOAc.
Toluene / Ethyl Acetate Low to MediumThe aromatic nature of toluene can offer different selectivity compared to aliphatic hexanes, especially for aromatic analytes.
Problem: My compound is streaking/tailing on the silica column.

This phenomenon is almost always due to the interaction between the basic aniline nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[11] This strong, non-ideal interaction causes the compound to "stick" and elute slowly and broadly.

  • Primary Solution: Add a Basic Modifier. Add a small amount (0.1% to 1% v/v) of a volatile base, typically triethylamine (Et₃N), to your eluent. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your aniline derivative to pass through without tailing.

  • Alternative: Use a Different Stationary Phase. If adding a base is not desirable (e.g., if your compound is base-sensitive), switch to a less acidic stationary phase like neutral alumina or use a deactivated silica gel.

Caption: Troubleshooting workflow for peak tailing in column chromatography.

Guide 2: Crystallization & Recrystallization

Crystallization is a powerful technique for achieving high purity, especially on a larger scale. It relies on the difference in solubility of the target compound and impurities in a given solvent at different temperatures.

Problem: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of a compound-solvent eutectic mixture). The compound separates as a liquid phase instead of a solid crystalline lattice.

  • Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Hexanes, ethanol/water, and toluene are often good starting points for trifluoromethylated anilines.[12][13][14]

  • Ensure Complete Dissolution: Heat the solvent mixture until all of the solid material is just dissolved. Avoid using an excessive amount of solvent, as this will prevent saturation upon cooling.

  • Slow Cooling: This is the most critical step. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (4 °C), and finally to a freezer if necessary. Slow cooling allows for the formation of an ordered crystal lattice.

  • Induce Crystallization: If crystals do not form upon cooling, try one of these methods:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a single, tiny crystal of the pure compound (if available) to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: If all else fails, slowly evaporate some of the solvent to increase the concentration of your compound and re-attempt the cooling process.

Problem: Purity does not improve after recrystallization.

This indicates that the impurities have a very similar solubility profile to your target compound in the chosen solvent system.

  • Switch to an Orthogonal Solvent System: If you used a non-polar solvent like hexanes, try a more polar system like ethanol/water. The change in solvent properties may alter the relative solubilities of your product and the impurity.

  • Employ an Orthogonal Purification Technique: You cannot purify a compound from an impurity that behaves identically under a given set of conditions. First, use a different technique to remove the problematic impurity. For example, perform flash column chromatography to separate the bulk of the impurity, and then recrystallize the partially purified material to achieve the final desired purity. This two-step, orthogonal approach is often the most effective strategy.[10]

G A Start: Crude Product B Assess Purity & Impurity Profile (TLC, LCMS) A->B C Are impurities significantly different in polarity? B->C D Flash Column Chromatography C->D Yes E Are impurities isomers or very similar in polarity? C->E No F Is the product a solid? D->F E->D G Recrystallization F->G Yes H Assess Purity (HPLC, NMR) F->H No G->H I Is purity >98%? H->I J Product is Pure I->J Yes K Consider Orthogonal Method (e.g., Prep-HPLC or different column/solvent system) I->K No K->D

Caption: A decision-making workflow for selecting an appropriate purification strategy.

References

  • Benchchem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • Benchchem. A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
  • Groom, C. R., & Allen, F. H. (2014). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. IUCrData, 1(2), x130102. [Link]

  • Harča, M., et al. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4), 543-547. [Link]

  • Vogelsberg, C. S., & Vacek, J. (2017). Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines. CrystEngComm, 19(44), 6595-6605. [Link]

  • Groom, C. R., & Allen, F. H. (2014). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o102. [Link]

  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

  • SIELC Technologies. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]

  • Lamberth, C., & Jean-Mairet, J. (2001). Preparation of trifluoromethylanilines. U.S.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • Royal Society of Chemistry. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]

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preventing decomposition of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent its decomposition during chemical reactions. Our approach is rooted in mechanistic understanding to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is turning dark. What is causing this discoloration and how can I prevent it?

A1: The discoloration of reaction mixtures with aniline derivatives is a frequent observation and is primarily due to the oxidation of the aniline moiety.[1] The amino group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored polymeric impurities. The electron-donating nature of the methoxy group in your compound can exacerbate this issue.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by working under an inert atmosphere of nitrogen or argon.

  • Solvent Degassing: Solvents can dissolve a significant amount of oxygen. Therefore, it is crucial to degas your solvents before use. Common methods for degassing include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, although this should be tested on a small scale to ensure it doesn't interfere with your desired reaction.

Q2: I am observing unexpected side products in my acylation reaction. Could the 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride be decomposing?

A2: While direct decomposition is possible under harsh conditions, it is more likely that you are observing side reactions related to the high reactivity of the aniline. The amino group is a potent nucleophile and can participate in multiple reactions if not properly controlled.[1]

Common Side Reactions and Solutions:

  • Over-acylation: The initially formed amide can sometimes undergo further reactions.

  • Ring Reactions: The activated aromatic ring can undergo electrophilic substitution if your reaction conditions are suitable for it.

Recommended Protocol: Amine Protection

To prevent these side reactions, it is highly advisable to protect the amino group, converting it into a less reactive functional group. The acetyl (Ac) group is a common and effective choice.

Experimental Protocol: Acetylation of 2-Methoxy-5-(trifluoromethyl)aniline

  • Dissolution: Dissolve 2-Methoxy-5-(trifluoromethyl)aniline in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl in the starting material and the acid generated during the reaction.

  • Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up to isolate the protected acetanilide.

  • Deprotection: The acetyl group can be readily removed after your desired reaction sequence by acid or base hydrolysis.

Q3: My palladium-catalyzed cross-coupling reaction is sluggish and gives low yields. Is my aniline substrate degrading?

A3: In palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, poor performance is often attributed to catalyst deactivation or degradation rather than substrate decomposition.[2][3] However, the aniline itself can play a role in these deactivation pathways.

Troubleshooting Palladium-Catalyzed Reactions:

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich anilines, bulky electron-rich ligands often give the best results.

  • Base Selection: The base is crucial. A base that is too strong can lead to side reactions, while a base that is too weak will result in inefficient catalyst turnover. For aniline hydrochlorides, a sufficient amount of a suitable base (e.g., sodium tert-butoxide, cesium carbonate) is necessary to both neutralize the salt and facilitate the catalytic cycle.

  • Inert Atmosphere: As with any palladium-catalyzed reaction, maintaining a strictly inert atmosphere is paramount to prevent oxidation of the Pd(0) catalyst.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of potential decomposition pathways and preventative measures, grounded in the chemical properties of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

Understanding the Stability of Key Functional Groups

The stability of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is governed by its three key functional groups: the aniline, the methoxy group, and the trifluoromethyl group.

Functional Group Potential Decomposition Pathways Preventative Measures
Aniline (-NH₂) Oxidation, over-reactivity in nucleophilic reactions.Inert atmosphere, use of protecting groups (e.g., Ac, Boc).
Methoxy (-OCH₃) Ether cleavage under strongly acidic conditions (e.g., HBr, HI).Avoid harsh acidic conditions and high temperatures.
Trifluoromethyl (-CF₃) Generally very stable; hydrolysis can occur under extremely harsh acidic or basic conditions.[4][5]Not a common concern under standard organic synthesis conditions.
The Role of the Hydrochloride Salt

The hydrochloride salt form of this aniline serves to improve its stability and handling properties. However, it also dictates that the free amine must be generated in situ for many reactions.

  • pH Considerations: The pKa of the anilinium ion is typically around 4.6.[6] This means that in acidic to neutral aqueous solutions, the compound will exist predominantly in its protonated, more stable form. For reactions requiring the nucleophilic free amine, a base must be added to deprotonate the anilinium ion. The choice and stoichiometry of the base are critical to avoid creating an overly basic environment that could promote other side reactions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

A troubleshooting workflow for reactions involving 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

Conclusion

Preventing the decomposition of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride during reactions hinges on a proactive approach that considers the inherent reactivity of the aniline moiety. By implementing strategies such as maintaining an inert atmosphere, utilizing protecting groups when necessary, and carefully optimizing reaction conditions, particularly for catalyzed processes, researchers can significantly improve reaction outcomes and ensure the integrity of this valuable synthetic building block.

References

  • Mahammed, A., Kumar, A., & Gross, Z. (2018). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 57(45), 14883-14887. Available from: [Link]

  • Beletskaya, I. P., & Levin, V. V. (2017). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 7(78), 49353-49361. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Available from: [Link]

  • Wuts, P. G. M. (2014). Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. Available from: [Link]

  • El-Nahas, A. M., Shibl, M. F., & El-Ahmady, A. A. (2021). Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. New Journal of Chemistry, 45(13), 5968-5980. Available from: [Link]

  • National Technical Information Service. (1998). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Available from: [Link]

  • Wang, Y., et al. (2021). Characterization of thermal decomposition behavior of nitroaniline compounds with diverse functional groups by multiple calorimetric methods. Journal of Thermal Analysis and Calorimetry, 147, 7389–7400. Available from: [Link]

  • Kobayashi, Y., & Kumadaki, I. (1978). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 11(5), 197-204. Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5364-5375. Available from: [Link]

  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Available from: [Link]

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improving the regioselectivity of reactions involving 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging intermediate. As a substituted aniline, its reactivity is governed by a delicate interplay of powerful electronic and steric effects, which can lead to unexpected outcomes if not properly controlled.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during electrophilic aromatic substitution and other common transformations. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Battlefield: Electronic and Steric Effects

The regiochemical outcome of any reaction with 2-Methoxy-5-(trifluoromethyl)aniline is a contest between three distinct functional groups. Understanding their individual influence is the first step toward mastering its reactivity.

  • Amino Group (-NH₂ at C1): This is the most influential group on the ring. It is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance (+M effect).[1][2] It strongly activates the C2, C4, and C6 positions.

  • Methoxy Group (-OCH₃ at C2): This is also an activating group and an ortho, para-director, operating through a similar resonance donation (+M effect).[3][4] It activates the C1, C3, and C5 positions.

  • Trifluoromethyl Group (-CF₃ at C5): This group is a strong deactivator and a meta-director. Its powerful electron-withdrawing nature (–I effect) pulls electron density from the ring, making substitution more difficult.[5][6] It directs incoming electrophiles to the C1 and C3 positions.

  • Anilinium Ion (-NH₃⁺): When using the hydrochloride salt or running reactions in strong acid, the amino group is protonated. The resulting anilinium ion is strongly deactivating and a meta-director, fundamentally altering the expected regioselectivity.[2][7]

The following diagram illustrates the conflicting directing effects that must be managed.

Caption: Directing influences of the key functional groups.

Under standard electrophilic aromatic substitution conditions, the powerful activating effects of the -NH₂ and -OCH₃ groups dominate. The consensus directs incoming electrophiles to positions C4 and C6. However, the C6 position is sterically hindered by two adjacent bulky groups, making the C4 position the most electronically and sterically favored site of reaction .

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the causal explanation and a detailed protocol for resolution.

Issue 1: My bromination reaction is messy, yielding multiple products and a low yield of the desired 4-bromo isomer.

Question: I attempted to brominate 2-Methoxy-5-(trifluoromethyl)aniline using Br₂ in acetic acid, but I'm getting a mixture of products, including what appears to be di-substituted species. How can I achieve clean, selective mono-bromination at the C4 position?

Causality and Analysis: This is a classic case of over-activation. The aniline's amino group is so strongly activating that the reaction is difficult to control, leading to polysubstitution even with mild halogenating agents.[2] Furthermore, the high reactivity can lead to oxidative side reactions, lowering the overall yield.

The most robust solution is to temporarily "tame" the amino group's activating influence by converting it into an amide. This strategy, known as N-protection , has two key benefits:

  • Moderates Reactivity: The amide is still an ortho, para-director, but its activating effect is significantly reduced because the nitrogen lone pair is delocalized into the adjacent carbonyl group. This prevents polysubstitution.

  • Enhances Para-Selectivity: The increased steric bulk of the N-acetyl group severely hinders the C6 position, making an electrophilic attack at the C4 (para) position overwhelmingly favorable.[8][9]

Solution Workflow: Amine Protection, Substitution, and Deprotection

G start Starting Material: 2-Methoxy-5-(trifluoromethyl)aniline HCl protect Step 1: N-Acetylation (Protection) start->protect Ac₂O, Pyridine substitute Step 2: Electrophilic Substitution (e.g., Bromination) protect->substitute Br₂, AcOH deprotect Step 3: Hydrolysis (Deprotection) substitute->deprotect aq. HCl, heat end Final Product: Regiochemically Pure Substituted Aniline deprotect->end

Caption: Workflow for controlled electrophilic substitution.

Protocol 1: Controlled Mono-bromination via N-Acetylation

Part A: N-Protection (Formation of the Acetanilide)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in a suitable solvent like pyridine or dichloromethane. If using a non-basic solvent, add 1.2 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into cold water to precipitate the product. Collect the solid N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide by vacuum filtration and wash thoroughly with cold water. The product can be recrystallized from ethanol/water if necessary.

Part B: Bromination of the Protected Amide

  • Setup: Dissolve the dried acetanilide from Part A in glacial acetic acid.

  • Bromination: To the stirred solution, add 1.0 equivalent of bromine (Br₂) dropwise. A solution of Br₂ in acetic acid can be used for easier handling.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to destroy excess bromine. The product will precipitate. Filter the solid, wash with water, and dry.

Part C: N-Deprotection (Hydrolysis of the Amide)

  • Setup: Suspend the crude bromo-acetanilide from Part B in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours until TLC analysis shows the complete disappearance of the amide.

  • Workup: Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until pH > 8. The product, 4-bromo-2-methoxy-5-(trifluoromethyl)aniline, will precipitate. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the pure product.

Issue 2: My Friedel-Crafts acylation reaction is not working.

Question: I am trying to introduce an acetyl group to the ring using acetyl chloride and aluminum chloride (AlCl₃), but I am only recovering my starting material. What is preventing the reaction?

Causality and Analysis: This is a common and predictable failure mode for Friedel-Crafts reactions on anilines and other strongly basic aromatic amines. The nitrogen lone pair of the amino group is a potent Lewis base. It will readily react with the Lewis acid catalyst (AlCl₃) to form a stable complex.[7][10] This complexation has two fatal consequences for the reaction:

  • Catalyst Sequestration: The Lewis acid is consumed by the amine and is no longer available to activate the acylating agent (acetyl chloride).

  • Ring Deactivation: The complexed amino group becomes a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.

Solution: The solution is the same as for the over-activation problem: protect the amino group. The resulting N-acetyl group is significantly less basic and does not form a deactivating complex with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed as intended.

Protocol 2: Successful Friedel-Crafts Acylation
  • Protect the Amine: Follow Part A of Protocol 1 to convert the starting aniline into its N-acetyl derivative.

  • Friedel-Crafts Acylation:

    • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the N-acetyl derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Catalyst Addition: Cool the suspension to 0 °C and add aluminum chloride (AlCl₃, 2.5 eq) portion-wise, allowing for any exotherm to subside.

    • Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction may require gentle heating. Monitor by TLC.

    • Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: If the free amine is the desired final product, perform the hydrolysis step as described in Part C of Protocol 1 .

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: Under neutral conditions, which position is the most likely site for electrophilic substitution? The C4 position (para to the amino group) is the most probable site. The powerful ortho, para-directing effect of the amino group is the dominant influence. While the C6 position is also activated, it is sterically hindered by the adjacent methoxy group, making C4 the preferred site of attack.[8]
Q2: How can I force substitution to occur meta to the amino group (at C3)? To achieve substitution meta to the amine, you must reverse its directing effect. This is accomplished by performing the reaction in a strong acid medium (e.g., during nitration with H₂SO₄/HNO₃ or sulfonation with fuming H₂SO₄). The acid protonates the amine to the anilinium ion (-NH₃⁺) , which is a deactivating, meta-directing group.[2][7] This will direct the electrophile to the C3 position.
Q3: Why do I get a mixture of ortho and para isomers during nitration even when I use strong acid? While the anilinium ion is the dominant species in strong acid, there is still a small equilibrium concentration of the free amine (-NH₂). Since the free amine is thousands of times more reactive than the anilinium ion, even this small amount can react to produce some para-substituted product. The best way to ensure clean para-nitration is to use the N-protection strategy (Protocol 1).[11][12]
Q4: Are there alternatives to an acetyl protecting group? Yes, other protecting groups can be used. A tert-Butoxycarbonyl (Boc) group is a common alternative, which can be installed using Boc-anhydride. Boc groups are often preferred as they can be removed under milder acidic conditions (e.g., with trifluoroacetic acid) that may be compatible with other acid-sensitive functional groups in your molecule.[13]

Troubleshooting Decision Workflow

Use this diagram to quickly diagnose and find the right path to solve your regioselectivity issues.

G start Start: Poor Regioselectivity or Failed Reaction q1 What is the primary issue? start->q1 a1 Multiple Products / Polysubstitution q1->a1 a2 Wrong Isomer Formed q1->a2 a3 Reaction Fails (e.g., Friedel-Crafts) q1->a3 sol1 Cause: Over-activation by -NH₂ Solution: Protect the amine as an amide (See Protocol 1) a1->sol1 sol2 Cause: Reaction conditions favor the wrong director. - To get C4 (para), protect the amine. - To get C3 (meta), use strong acid. a2->sol2 sol3 Cause: Lewis base (-NH₂) poisons catalyst. Solution: Protect the amine as an amide (See Protocol 2) a3->sol3

Caption: A decision tree for troubleshooting common issues.

References

  • Making Molecules. Electrophilic Aromatic Substitution. Available at: [Link]

  • University of Calgary. Ch22: EArS of aromatic amines. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • PubMed. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]

  • SlidePlayer. Aromatic Electrophilic substitution. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. 10.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]

  • YouTube. Protection of Aniline Derivatives. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • SlidePlayer. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • YouTube. EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. Available at: [Link]

  • University of Louisville ThinkIR. Development and novel applications of halogenating agents. Available at: [Link]

  • ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution... Available at: [Link]

  • MySkinRecipes. 2-methoxy-5-(trifluoromethyl)aniline. Available at: [Link]

  • PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. Available at: [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

  • ACS Publications. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Available at: [Link]

  • NIH National Library of Medicine. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Available at: [Link]

  • Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists. Our goal is to help you navigate the experimental nuances of this versatile but sometimes challenging building block, with a focus on the critical role of solvent selection.

Introduction: Understanding the Molecule

2-Methoxy-5-(trifluoromethyl)aniline is an electron-deficient aniline. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring and, crucially, the nucleophilicity of the amino group.[1][2] This diminished reactivity is a primary source of experimental challenges. The compound is typically supplied as a hydrochloride salt to improve its shelf-life and handling. However, this salt form introduces considerations of solubility and the need for a base to liberate the reactive free aniline.

This guide will address common issues encountered during reactions such as acylations, cross-couplings, and diazotizations, providing both theoretical explanations and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in my reaction solvent. What solvents are recommended?

A1: This is the most common initial hurdle. As a salt, 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride has limited solubility in many common nonpolar aprotic solvents like toluene, hexane, or diethyl ether.

  • Recommended Solvents for Solubility: Polar protic solvents are generally the best choice for dissolving the hydrochloride salt itself. A study on the solubility of the parent aniline hydrochloride showed it is highly soluble in water and has good solubility in alcohols like methanol and ethanol.[3][4]

  • Practical Approach: While the salt may dissolve in alcohols, many organic reactions require aprotic conditions. A common and effective strategy is to suspend the hydrochloride salt in your chosen aprotic reaction solvent (e.g., THF, DCM, acetonitrile) and add a base to perform an in situ neutralization. This liberates the free aniline, which is generally much more soluble in a wider range of organic solvents.[5] The resulting inorganic salt (e.g., triethylammonium chloride) often precipitates or can be removed during workup.

Q2: Why is my acylation reaction with this aniline so sluggish? I'm not seeing complete conversion even after extended reaction times.

A2: The low nucleophilicity of the aniline's amino group is the primary cause. The electron-withdrawing effect of the -CF₃ group makes the nitrogen lone pair less available to attack an electrophile like an acyl chloride or anhydride.

Troubleshooting Steps:

  • Ensure the Free Aniline is Present: You must add a base to neutralize the hydrochloride salt. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in stoichiometric amounts (at least 1.0 equivalent).

  • Solvent Choice Matters:

    • Aprotic, Non-coordinating Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points. They are polar enough to facilitate the reaction without strongly solvating and deactivating the nucleophile. A protocol for a similar compound, 4-(trifluoromethyl)aniline, successfully used CH₂Cl₂ for an acylation reaction.[6]

    • Avoid Overly Polar Protic Solvents: Solvents like methanol or ethanol can form hydrogen bonds with the aniline's N-H group, further stabilizing it and reducing its nucleophilicity.

  • Increase Electrophile Reactivity: If possible, use the acyl chloride rather than the corresponding anhydride, as it is more reactive.

  • Consider a Catalyst: For stubborn acylations, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Troubleshooting Guide: Specific Reaction Types

Scenario 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Problem: "I've converted the aniline to 2-bromo-5-methoxy-4-(trifluoromethyl)benzene and am attempting a Buchwald-Hartwig amination. My yields are poor, and I see a lot of starting material decomposition."

Root Cause: Electron-deficient anilines are notoriously challenging substrates for many standard cross-coupling conditions. The catalytic cycle, particularly the reductive elimination step, can be slow.

Solutions & Protocol:

  • Catalyst System is Key: Standard catalysts like Pd(OAc)₂/PPh₃ are often ineffective. You need a more active system designed for challenging substrates.

    • Recommended Ligands: Use electron-rich, bulky biaryl phosphine ligands. Ligands such as XPhos, SPhos, or BrettPhos are designed to accelerate the rate-limiting steps of the catalytic cycle.

    • Precatalysts: Employing a well-defined palladium precatalyst (e.g., XPhos Pd G3) often gives more reproducible and higher-yielding results than generating the active catalyst in situ.

  • Solvent Selection:

    • Aprotic, Less Polar Solvents: Toluene, dioxane, or 2-methyl-THF are standard solvents for these reactions. They have good thermal stability for the often high reaction temperatures required.

    • Avoid Protic Solvents: Alcohols can interfere with the catalyst and base.

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to efficiently deprotonate the weakly acidic N-H bond of the coupling partner.

Workflow: Solvent Selection for Buchwald-Hartwig Coupling

Caption: Decision workflow for troubleshooting solvent and reagent choice in Buchwald-Hartwig reactions.

Scenario 2: Uncontrolled Reaction or Side Products in Diazotization

Problem: "I am trying to form the diazonium salt from 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride to perform a Sandmeyer reaction, but the reaction is turning dark, and my yields are inconsistent."

Root Cause: Diazotization reactions are highly exothermic and the resulting diazonium salts can be unstable, especially at elevated temperatures. Solvent choice is critical for managing temperature and the subsequent reaction.

Solutions & Protocol:

  • Strict Temperature Control: The reaction must be kept cold (0–5 °C) at all times. Use an ice/salt bath.

  • Aqueous Acidic Medium: The standard and most reliable solvent system is an aqueous solution of a non-nucleophilic acid, such as dilute HCl or H₂SO₄. The aniline hydrochloride is dissolved in the acid, and a solution of sodium nitrite (NaNO₂) in water is added slowly, dropwise, while monitoring the temperature.

  • Avoid Incompatible Organic Solvents:

    • Ethers like diethyl ether or THF have been reported to be unsuitable for diazotization of aniline, preventing the reaction from proceeding.

    • Alcohols can react with the diazonium salt intermediate, leading to undesired ether byproducts.

Experimental Protocol: Diazotization

  • Suspend 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (1.0 eq) in 2 M hydrochloric acid. Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the resulting solution at 0–5 °C for an additional 30 minutes. The solution is now ready for the subsequent reaction (e.g., addition to a solution of CuCl).

Data Summary: Solvent Properties and Reactivity Impact

The choice of solvent involves a trade-off between reactant solubility and the modulation of nucleophilicity/electrophilicity. The following table summarizes key solvent properties and their expected impact on reactions involving 2-Methoxy-5-(trifluoromethyl)aniline.

SolventTypeDielectric Constant (ε)Key Considerations for 2-Methoxy-5-(trifluoromethyl)aniline HClRecommended For
Water Polar Protic80.1High solubility of HCl salt. Required for diazotization. Can H-bond and reduce aniline nucleophilicity.Diazotization
Methanol/Ethanol Polar Protic32.7 / 24.5Good solubility for the HCl salt.[3] Can act as a nucleophile. Reduces free aniline reactivity via H-bonding.Hydrogenation (with base)[7]
Acetonitrile (ACN) Polar Aprotic37.5Moderate solubility of free base. Can be used for reactions where a polar medium is beneficial.[8]Urea formation, some couplings
Dichloromethane (DCM) Polar Aprotic9.1Good solvent for the free base. Relatively non-coordinating.Acylation, Amide Coupling
Tetrahydrofuran (THF) Polar Aprotic7.6Good solvent for the free base. Can coordinate to metal catalysts.Cross-Coupling Reactions
Toluene Nonpolar2.4Poor solubility of HCl salt. Good for high-temperature reactions. Standard for many Pd-catalyzed couplings.Buchwald-Hartwig, Suzuki

Visualizing the Core Challenge: Solvent-Nucleophile Interaction

The reduced reactivity of 2-Methoxy-5-(trifluoromethyl)aniline is exacerbated by protic solvents, which can "cage" the nucleophilic amine via hydrogen bonding, making the lone pair even less accessible.

G cluster_0 Scenario: Aprotic Solvent (e.g., Toluene) cluster_1 Scenario: Polar Protic Solvent (e.g., Methanol) Aniline_A R-NH₂ Lone Pair Available Electrophile_A E+ Aniline_A:f1->Electrophile_A Nucleophilic Attack (Moderately Fast) Aniline_P R-NH₂ Lone Pair Sequestered Electrophile_P E+ Aniline_P:f1->Electrophile_P Attack Hindered (Slow) MeOH2 Me-O-H Aniline_P:n->MeOH2 H-Bond MeOH1 H-O-Me MeOH1->Aniline_P:f1 H-Bond

Caption: Solvent effects on the availability of the aniline's lone pair for nucleophilic attack.

References

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  • González-Vera, J. A., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, RSC Publishing. DOI:10.1039/D3SC03868H. Retrieved from [Link]

  • Zhang, L., et al. (2019). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. Retrieved from [Link]

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  • Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.
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Validation & Comparative

A Researcher's Guide to the Reactivity of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, selecting the right building block is paramount. The reactivity of a starting material dictates reaction conditions, potential side reactions, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride with other anilines, grounded in the principles of physical organic chemistry and supported by actionable experimental protocols.

Deconstructing the Molecule: Electronic and Steric Influences on Reactivity

The reactivity of an aniline derivative is fundamentally governed by the electron density at two key sites: the nitrogen atom of the amino group and the aromatic ring. This electron density is modulated by the electronic effects (inductive and resonance) of the substituents on the ring.

In 2-Methoxy-5-(trifluoromethyl)aniline, we have a fascinating interplay of competing electronic forces:

  • The Amino Group (-NH₂): In its free base form, the amino group is a powerful activating group.[1][2] Its lone pair of electrons can be delocalized into the benzene ring via the resonance effect (+R), increasing the electron density, particularly at the ortho and para positions.[1][2] This makes the ring highly susceptible to electrophilic attack and enhances the nucleophilicity of the nitrogen.

  • The Hydrochloride Salt (-NH₃⁺Cl⁻): It is crucial to recognize that the compound is a hydrochloride salt. In this form, the amino group is protonated to an anilinium ion (-NH₃⁺).[1][2] This protonation dramatically alters its electronic character. The -NH₃⁺ group is strongly electron-withdrawing (-I effect) and deactivating, significantly reducing the nucleophilicity of the nitrogen and the electron density of the aromatic ring.[1][2][3] For most reactions involving the nucleophilic nitrogen or electrophilic substitution on the ring, the free aniline must be generated in situ by the addition of a base.

  • The Methoxy Group (-OCH₃) at C2: The methoxy group is an activating group. It exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I).[4][5] Being in the ortho position to the amino group, its activating resonance effect strongly influences the electron density of the ring.

  • The Trifluoromethyl Group (-CF₃) at C5: The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[6][7] It strongly deactivates the ring through a potent inductive effect (-I) due to the high electronegativity of the fluorine atoms.[6][7] This effect significantly reduces the electron density of the entire aromatic system and lowers the basicity of the amino group.

The net reactivity of 2-Methoxy-5-(trifluoromethyl)aniline is a delicate balance of these competing effects. The strong deactivation by the -CF₃ group and the protonated state of the amine are countered by the activating nature of the -OCH₃ group.

Diagram 1: Electronic Effects on 2-Methoxy-5-(trifluoromethyl)aniline

G cluster_aniline 2-Methoxy-5-(trifluoromethyl)aniline Ring cluster_effects Electronic Effects cluster_protonation Effect of Hydrochloride Salt Aniline NH₂ C1 C2-OCH₃ C3 C4 C5-CF₃ C6 NH2_Effect Activating (+R) Deactivating (-I) Aniline:f0->NH2_Effect Dominant +R OCH3_Effect Activating (+R) Deactivating (-I) Aniline:f2->OCH3_Effect Strong +R CF3_Effect Strongly Deactivating (-I) Aniline:f5->CF3_Effect Strong -I Protonation -NH₃⁺Cl⁻ Form Deactivation Strong Deactivation Reduced Nucleophilicity Protonation->Deactivation Protonation renders -NH₂ group strongly electron-withdrawing

Caption: Competing electronic effects influencing the reactivity of the target aniline.

Comparative Reactivity Profile

To contextualize the reactivity of 2-Methoxy-5-(trifluoromethyl)aniline, we can place it on a spectrum relative to other common anilines. The key measure of reactivity for the nitrogen atom is its basicity (pKa of the conjugate acid) and nucleophilicity, which generally correlate. Electron-donating groups (EDGs) increase basicity, while electron-withdrawing groups (EWGs) decrease it.[1]

Aniline DerivativeSubstituent(s) & Position(s)Dominant Electronic Effect(s)Predicted Relative Basicity/NucleophilicityPredicted Ring Reactivity (EAS)
p-Anisidine 4-OCH₃Strong +R from -OCH₃HighestHighest
Aniline NoneBaselineHighHigh
o-Anisidine 2-OCH₃+R, but also -I and steric effects from ortho -OCH₃[4]Lower than p-anisidineHigh
2-Methoxy-5-(trifluoromethyl)aniline 2-OCH₃, 5-CF₃+R from -OCH₃ vs. strong -I from -CF₃Significantly Lower Significantly Lower
m-Trifluoromethylaniline 3-CF₃Strong -I from -CF₃Very LowVery Low
p-Nitroaniline 4-NO₂Strong -R and -I from -NO₂LowestLowest

Analysis:

  • Basicity/Nucleophilicity: 2-Methoxy-5-(trifluoromethyl)aniline is expected to be a significantly weaker base and nucleophile than aniline or p-anisidine. The potent electron-withdrawing -CF₃ group drastically reduces the electron density on the nitrogen, making the lone pair less available for donation. While the ortho-methoxy group donates electron density through resonance, its effect is substantially counteracted by the meta-positioned (relative to -OCH₃) -CF₃ group.

  • Electrophilic Aromatic Substitution (EAS): The aromatic ring of our target molecule is strongly deactivated towards electrophiles compared to aniline. The deactivating effect of the -CF₃ group dominates, making reactions like halogenation or nitration require harsher conditions. The directing effects would be complex, with the -NH₂ and -OCH₃ groups directing ortho and para, while the -CF₃ group directs meta.

Experimental Protocol: A Self-Validating System for Reactivity Comparison via N-Acetylation

To empirically validate the predicted reactivity, a kinetic study of N-acetylation is a robust and informative approach. Acetylation of the amino group is a fundamental reaction, and its rate is directly proportional to the nucleophilicity of the aniline nitrogen.[8][9]

This protocol provides a framework for comparing the reaction rates of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride against a baseline like aniline.

Objective: To determine the relative rate of N-acetylation of 2-Methoxy-5-(trifluoromethyl)aniline compared to aniline by monitoring the disappearance of the starting material over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

  • Aniline

  • Acetic Anhydride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Ethyl Acetate (or a suitable solvent)

  • TLC plates (Silica gel 60 F₂₅₄)

  • HPLC system (if available)

Diagram 2: Experimental Workflow for N-Acetylation Kinetics

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_repeat Comparative Study A Dissolve Aniline A (e.g., target molecule) in Solvent B Add Stoichiometric Base (e.g., Et₃N) to liberate free amine A->B C Equilibrate to Reaction Temperature B->C D Add Acetic Anhydride (t=0) C->D E Withdraw Aliquots at Timed Intervals (t=1, 2, 5, 10... min) D->E Start Timer F Quench Aliquot (e.g., with water or methanol) E->F G Analyze via TLC/HPLC F->G H Quantify Spot Intensity (TLC) or Peak Area (HPLC) G->H I Plot [Aniline] vs. Time H->I J Determine Initial Rate I->J K Repeat Entire Workflow for Aniline B (e.g., baseline aniline) J->K Compare Rates

Caption: Workflow for comparing aniline reactivity via N-acetylation kinetics.

Step-by-Step Methodology:

  • Preparation of Aniline Solutions:

    • Prepare two separate reaction flasks.

    • In Flask 1, dissolve a precise amount of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (e.g., 1.0 mmol) in a suitable solvent (e.g., 10 mL of ethyl acetate).

    • In Flask 2, dissolve an equimolar amount of aniline (1.0 mmol) in the same volume of solvent.

    • Causality: Using equimolar amounts ensures that the initial concentration does not become a confounding variable in the rate comparison.

  • Liberation of the Free Aniline:

    • To Flask 1, add a slight excess of a non-nucleophilic base, such as triethylamine (e.g., 1.1 mmol). This is a critical step to deprotonate the anilinium hydrochloride to the reactive free aniline.[10]

    • Stir both flasks for 5 minutes at a constant, controlled temperature (e.g., 25°C).

    • Trustworthiness: This step ensures the reaction starts with the active form of the amine. The absence of base for the hydrochloride salt would result in no reaction.

  • Initiation of Acetylation and Monitoring:

    • Prepare a stock solution of acetic anhydride in the same solvent.

    • Simultaneously (or in rapid succession), add an equimolar amount of acetic anhydride (1.0 mmol) to each flask. Start a timer immediately. This is t=0.

    • At regular time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a small amount of methanol to consume any unreacted acetic anhydride.

  • Analysis:

    • TLC Analysis: Spot the quenched aliquots from each time point for both reactions on the same TLC plate. Also spot the starting anilines and, if available, the pure acetylated products as standards. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize under UV light. The disappearance of the starting aniline spot over time provides a semi-quantitative measure of the reaction rate.

    • HPLC Analysis (Quantitative): If available, inject the quenched aliquots into an HPLC. Develop a method that resolves the starting aniline from the acetanilide product. The rate of reaction can be determined by plotting the decrease in the peak area of the starting material versus time.

Expected Outcome & Interpretation:

The reaction of aniline (Flask 2) will proceed much faster than that of 2-Methoxy-5-(trifluoromethyl)aniline (Flask 1). On the TLC plate, the aniline spot will diminish and disappear rapidly, while the spot for 2-Methoxy-5-(trifluoromethyl)aniline will decrease much more slowly. HPLC analysis will provide quantitative data, allowing for the calculation of initial reaction rates, which will confirm the significantly lower reactivity of the title compound.

Conclusion for the Practicing Scientist

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a significantly less reactive nucleophile than unsubstituted aniline or anilines bearing only electron-donating groups. This is a direct consequence of the powerful electron-withdrawing trifluoromethyl group and the deactivating effect of the anilinium salt form.

Practical Implications:

  • Base is Required: When using the hydrochloride salt in reactions targeting the amino group (e.g., amidation, alkylation), the addition of at least one equivalent of a non-nucleophilic base is mandatory to generate the reactive free amine.

  • Harsher Conditions for Ring Reactions: For electrophilic aromatic substitution reactions, expect to use more forcing conditions (higher temperatures, stronger Lewis acids) compared to standard aniline chemistry.

  • A Tool for Tuning Reactivity: The reduced reactivity is not necessarily a disadvantage. In complex molecule synthesis, it can be a valuable tool to prevent unwanted side reactions, allowing for selective functionalization at other sites in the molecule.

By understanding the interplay of electronic effects and verifying them with straightforward kinetic experiments, researchers can confidently and effectively incorporate this versatile, fluorinated building block into their synthetic strategies.

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The Ascendant Role of 2-Methoxy-5-(trifluoromethyl)aniline in Synthesizing Novel Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. Among these, 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride has emerged as a powerhouse building block, prized for its unique structural and electronic properties. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methoxy (-OCH3) group on the aniline scaffold imparts a distinctive reactivity profile, enhancing molecular stability, lipophilicity, and, crucially, biological activity.[1][2][3] This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from this versatile precursor, offering a critical resource for researchers engaged in the design and development of next-generation therapeutics.

The Trifluoromethyl Advantage: A Gateway to Enhanced Bioactivity

The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] By increasing metabolic stability and membrane permeability, the -CF3 group can enhance a drug candidate's oral bioavailability and overall efficacy.[3][4] This guide will explore how this "trifluoromethyl advantage" has been leveraged in the synthesis of potent anticancer and antimicrobial agents derived from 2-Methoxy-5-(trifluoromethyl)aniline.

Anticancer Agents: A New Generation of Cytotoxic Compounds

The quest for more selective and potent anticancer drugs is a driving force in pharmaceutical research. Several classes of compounds synthesized from 2-Methoxy-5-(trifluoromethyl)aniline have demonstrated significant promise in this arena, particularly derivatives of quinazoline and thiazolo[4,5-d]pyrimidine.

Quinazoline Derivatives: Targeting Cellular Proliferation

Quinazoline-based molecules have a rich history in oncology, with several approved drugs targeting key signaling pathways involved in cancer progression.[5][6][7] The incorporation of the 2-Methoxy-5-(trifluoromethyl)aniline moiety into the quinazoline scaffold has led to the development of novel compounds with potent cytotoxic activity.

A generalized synthetic approach to these derivatives often involves the condensation of the aniline precursor with a suitable carbonyl compound to form an intermediate, which is then cyclized to yield the quinazoline core.

Experimental Workflow: Synthesis of Quinazoline Derivatives

A 2-Methoxy-5-(trifluoromethyl)aniline + Carbonyl Compound B Condensation Reaction (e.g., Reflux in Ethanol) A->B C Intermediate Schiff Base or Enaminone B->C D Cyclization Reaction (e.g., with formamidine acetate) C->D E Quinazoline Derivative D->E cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibition Core 2-Methoxy-5-(trifluoromethyl)aniline Core Structure Modifications Structural Modifications Core->Modifications Anticancer Anticancer Activity (e.g., Quinazolines) Potency Increased Potency Anticancer->Potency Selectivity Improved Selectivity Anticancer->Selectivity Antimicrobial Antimicrobial Activity (e.g., Pyrazoles) Antimicrobial->Potency Antimicrobial->Selectivity Modifications->Anticancer Modifications->Antimicrobial

Caption: Structure-Activity Relationship (SAR) logic for derivatives of 2-Methoxy-5-(trifluoromethyl)aniline.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant potential of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride as a versatile and valuable starting material in drug discovery. The unique combination of the methoxy and trifluoromethyl substituents provides a powerful platform for the synthesis of diverse bioactive compounds. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the fruitful outcomes of leveraging the "trifluoromethyl advantage."

Future research should continue to explore the vast chemical space accessible from this precursor. The synthesis of novel derivatives and their evaluation against a broader range of biological targets will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The insights provided in this guide serve as a foundation for the rational design of the next generation of pharmaceuticals, ultimately contributing to the advancement of human health.

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A Spectroscopic Guide to 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride and Its Derivatives: Structure, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Methoxy-5-(trifluoromethyl)aniline is a prime example of a versatile building block that leverages these benefits.[2][3] It serves as a critical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and advanced materials.[2][3]

The precise arrangement of the methoxy (-OCH₃), amino (-NH₂), and trifluoromethyl (-CF₃) groups on the aniline ring dictates the molecule's reactivity and physicochemical properties. Consequently, robust analytical methodologies are essential to confirm the identity, purity, and isomeric integrity of these compounds and their derivatives during synthesis and quality control.[4] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure.[5][6][7]

This guide offers an in-depth spectroscopic comparison of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride and its key isomers. We will explore the theoretical underpinnings of each analytical technique, present detailed experimental protocols, and interpret the resulting spectral data. By understanding the distinct spectroscopic signature of each molecule, researchers can confidently identify and differentiate these critical chemical intermediates.

Spectroscopic Characterization Workflow

The reliable characterization of aniline derivatives involves a multi-technique approach to gather orthogonal data, ensuring a comprehensive structural elucidation. The following workflow represents a standard, self-validating system for confirming the identity and purity of a synthesized compound like 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Compound Synthesized Compound (e.g., 2-Methoxy-5-(trifluoromethyl)aniline HCl) Purification Purification (Crystallization/Chromatography) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Dissolve in Deuterated Solvent IR IR Spectroscopy (ATR or KBr) Purification->IR Analyze as Solid or Film MS Mass Spectrometry (ESI-MS) Purification->MS Dissolve and Infuse UV UV-Vis Spectroscopy Purification->UV Dissolve in UV-grade Solvent Analysis Spectral Data Analysis - Chemical Shifts - Vibrational Frequencies - m/z values - λmax NMR->Analysis IR->Analysis MS->Analysis UV->Analysis Comparison Comparison to Reference & Known Isomers Analysis->Comparison Structure Structure Confirmation & Purity Assessment Comparison->Structure

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For substituted anilines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The hydrochloride form of the amine (Ar-NH₃⁺) will influence the chemical shifts of nearby protons and the appearance of the amine protons themselves.

Rationale for Experimental Choices

A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve optimal resolution, which is critical for resolving the complex splitting patterns of the aromatic protons. Deuterated solvents like DMSO-d₆ or D₂O are selected for their ability to dissolve the hydrochloride salt; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from the -NH₃⁺ group), which appear as a broad signal.

Standard ¹H NMR Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the aniline hydrochloride salt.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

Spectroscopic Data & Interpretation

The key to differentiating isomers lies in the chemical shifts and coupling patterns of the aromatic protons. The electron-donating methoxy group (-OCH₃) shields adjacent protons (shifts them upfield), while the potent electron-withdrawing trifluoromethyl group (-CF₃) deshields them (shifts them downfield).[8]

Table 1: Comparative ¹H and ¹³C NMR Data for Aniline Derivatives in CDCl₃ (Neutral Form)

CompoundSpectroscopic FeatureChemical Shift (δ, ppm) / J-coupling (Hz)Rationale for Interpretation
2-Methoxy-5-(trifluoromethyl)aniline ¹H NMR
Ar-H~6.8 - 7.3Three distinct signals in the aromatic region. The proton between the -NH₂ and -OCH₃ groups will be most upfield.
-OCH₃~3.8Singlet, characteristic of a methoxy group attached to an aromatic ring.
-NH₂Broad singlet, ~3.5-4.5Chemical shift is variable and depends on concentration and solvent.
¹³C NMR
Aromatic C~110 - 150Six distinct signals are expected.
-CF₃~125 (quartet, ¹JCF ≈ 270 Hz)The large one-bond C-F coupling constant and quartet multiplicity are characteristic.
-OCH₃~55Typical chemical shift for a methoxy carbon.
4-Methoxy-3-(trifluoromethyl)aniline [3]¹H NMR
Ar-H~6.9 - 7.1Different splitting pattern compared to the 2-methoxy isomer due to altered proton adjacencies.
-OCH₃~3.8Singlet, similar position to the 2-methoxy isomer.
-NH₂Broad singlet
¹³C NMR
Aromatic C~110 - 155Shift values for the substituted carbons will differ significantly from the 2-methoxy isomer.
-CF₃~127 (q)Position is slightly different due to the change in electronic environment.
-OCH₃~56

Note: Data for the hydrochloride salt in DMSO-d₆ would show a downfield shift for aromatic protons adjacent to the -NH₃⁺ group and a very broad signal for the -NH₃⁺ protons at a higher chemical shift.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a distinct molecular fingerprint.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and is non-destructive. A background spectrum is run first to subtract atmospheric H₂O and CO₂ signals, ensuring that the resulting spectrum is solely from the sample.

Standard ATR-IR Protocol
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the crystalline powder onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction.

Spectroscopic Data & Interpretation

For 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, the IR spectrum will be dominated by signals from the ammonium group (-NH₃⁺), the aromatic ring, and the C-F and C-O bonds.

G mol 2-Methoxy-5-(trifluoromethyl)aniline HCl N-H₃⁺ C-H (Aromatic) C=C (Aromatic) C-O (Ether) C-F (-CF₃) spec IR Absorption Bands (cm⁻¹) ~3200-2800 (broad) ~3100-3000 ~1600, ~1500 ~1250 ~1300-1100 (strong) mol:nh3->spec:f1 N-H Stretch mol:ch_aro->spec:f2 C-H Stretch mol:cc->spec:f3 C=C Stretch mol:co->spec:f4 C-O Stretch mol:cf->spec:f5 C-F Stretch

Caption: Key IR vibrations and their expected regions.

Table 2: Key IR Absorption Bands for 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3200 - 2800 (broad)N-H StretchAmmonium (-NH₃⁺)The protonated amine shows a very broad and strong absorption in this region, distinct from the sharper N-H stretches of a primary amine (~3400-3300 cm⁻¹).
3100 - 3000C-H StretchAromaticCharacteristic of C-H bonds on the benzene ring.
~2950C-H StretchAliphatic (-OCH₃)C-H bonds of the methyl group.
~1610, ~1510C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
~1250C-O StretchAryl EtherAsymmetric C-O-C stretch, typically strong.
1300 - 1100 (multiple)C-F StretchTrifluoromethyl (-CF₃)The C-F bonds give rise to several very strong and characteristic absorption bands in this region.

Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

MS provides the molecular weight of the compound, which is one of the most crucial pieces of information for identity confirmation.[9]

  • Technique: Electrospray Ionization (ESI) is ideal for polar molecules like aniline hydrochlorides. It typically produces a protonated molecular ion.

  • Expected Result: For 2-Methoxy-5-(trifluoromethyl)aniline (MW = 191.15 g/mol ), the ESI-MS in positive ion mode will show a prominent peak at an m/z (mass-to-charge ratio) of 192.1.[10] This corresponds to the protonated molecule, [M+H]⁺. The high-resolution mass should match the calculated exact mass of the protonated species (C₈H₉F₃NO⁺).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring.

  • Technique: The compound is dissolved in a UV-transparent solvent (e.g., ethanol or methanol), and the absorbance is measured as a function of wavelength.

  • Expected Result: Aniline derivatives typically show two main absorption bands: a strong primary band (E2-band) around 230-250 nm and a weaker secondary band (B-band) around 280-300 nm. The exact position (λmax) and intensity of these bands are sensitive to the substituents on the ring and the pH of the solution. Protonation of the amino group to form the anilinium ion generally causes a hypsochromic (blue) shift in the B-band.

Table 3: Summary of MS and UV-Vis Data

TechniqueParameterExpected Value for 2-Methoxy-5-(trifluoromethyl)aniline
Mass Spectrometry (ESI+) [M+H]⁺m/z 192.1
UV-Vis Spectroscopy (in EtOH) λmax (B-band)~280 - 290 nm (neutral)
λmax (B-band)~260 - 270 nm (acidic/HCl form)

Conclusion: A Multi-Faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride and its derivatives relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups and the salt form, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy probes the electronic structure.

By comparing the spectral data of an unknown sample to the established fingerprints presented in this guide, researchers in drug development and chemical synthesis can confidently determine the identity, purity, and isomeric nature of their compounds. This analytical rigor is fundamental to ensuring the quality and consistency of these high-value chemical intermediates.

References

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  • ACS In Focus. (2023). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. American Chemical Society. Retrieved from [Link]

  • Feng, Y., & Li, Z. (2011). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o379. Retrieved from [Link]

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A Strategic Guide to Alternatives for 2-Methoxy-5-(trifluoromethyl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. The aniline scaffold, in particular, is a privileged structure, serving as a cornerstone for countless therapeutic agents. Among these, 2-Methoxy-5-(trifluoromethyl)aniline has emerged as a valuable reagent, prized for the unique combination of electronic and steric properties conferred by its methoxy and trifluoromethyl substituents. This guide provides an in-depth comparison of strategic alternatives to this key intermediate, offering researchers a nuanced understanding of how to modulate physicochemical and pharmacological properties to accelerate the discovery of novel drug candidates.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and membrane permeability have made it an indispensable tool for optimizing drug candidates.[1] When positioned on an aniline ring, as in 2-Methoxy-5-(trifluoromethyl)aniline, it significantly lowers the pKa of the amine, influencing its reactivity and potential for hydrogen bonding. The adjacent methoxy group further modulates the electronic environment and provides a steric handle that can be crucial for achieving selective target engagement. This compound is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

While 2-Methoxy-5-(trifluoromethyl)aniline is a potent building block, the quest for optimized lead compounds, novel intellectual property, and improved structure-activity relationships (SAR) necessitates the exploration of structurally related alternatives. This guide will compare viable analogs and bioisosteres, providing the experimental context required to make informed decisions in your discovery pipeline.

Comparative Analysis of Alternative Scaffolds

The selection of an alternative reagent is driven by a specific hypothesis. Are you seeking to enhance potency, improve metabolic stability, alter solubility, or explore new binding interactions? The alternatives below are categorized by the strategic modification they represent.

Analogs with Modified Substitution Patterns

Simple positional or functional group modifications of the parent scaffold can lead to significant changes in biological activity.

  • 2-Methyl-5-(trifluoromethyl)aniline: Replacing the methoxy group with a methyl group reduces the electron-donating character while maintaining a similar steric profile. This can be a subtle change to probe the electronic requirements of a binding pocket. This intermediate is noted for its role in synthesizing compounds where the trifluoromethyl group enhances lipophilicity and metabolic stability.[4]

  • Analogs with Altered Alkoxy Groups (e.g., 2-Ethoxy-): Extending the alkoxy chain can increase lipophilicity and introduce new van der Waals interactions within the target protein. Structure-activity relationship studies have shown that even a change from a methoxy to an ethoxy group can significantly impact receptor agonist potency and selectivity.[5]

Bioisosteric Replacements for the Trifluoromethyl Group

Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity. Replacing the -CF3 group is a powerful strategy to fine-tune a molecule's properties.

  • Pentafluorosulfanyl (-SF5) Group: Often termed a "super-trifluoromethyl" group, the -SF5 moiety is larger, more lipophilic, and more electron-withdrawing than -CF3.[6] Its introduction can be a bold strategy to occupy a larger pocket or dramatically alter electronic interactions. However, SAR studies can be surprising; in one study of p97 inhibitors, the -SF5 analog was significantly less active than its -CF3 counterpart, highlighting that this replacement is not always straightforward.[6]

  • Trifluoromethoxy (-OCF3) Group: This group is more lipophilic than -CF3 and is a strong electron-withdrawing group. It is increasingly used in pharmaceutical and agrochemical design to enhance metabolic stability and binding affinity.[1][7] In the aforementioned p97 inhibitor study, the -OCF3 derivative was found to be the closest biochemical match to the -CF3 lead structure, making it a highly relevant alternative.[6]

  • Nitro (-NO2) Group: The nitro group is a classic bioisostere for the trifluoromethyl group due to its strong electron-withdrawing properties.[8][9] While it is often associated with potential toxicity, it can be a useful tool in early SAR studies to validate the need for a strong electron-withdrawing substituent at that position.

Data Summary of Key Alternatives

The table below provides a comparative overview of the physicochemical properties of 2-Methoxy-5-(trifluoromethyl)aniline and its strategic alternatives. This data is essential for computational modeling and for anticipating the impact of these changes on properties like solubility and permeability.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Feature
2-Methoxy-5-(trifluoromethyl)aniline C8H8F3NO191.1558 - 62Parent Scaffold[2]
2-Methyl-5-(trifluoromethyl)aniline C8H8F3N175.1534 - 38Methoxy to Methyl[4]
2-Anilino-5-(pentafluorosulfanyl)aniline C6H6F5NS231.18N/A-CF3 to -SF5 Bioisostere
2-Methoxy-5-(trifluoromethoxy)aniline C8H8F3NO2207.15N/A-CF3 to -OCF3 Bioisostere
2-Methoxy-5-nitroaniline C7H8N2O3168.15139 - 143-CF3 to -NO2 Bioisostere

Note: Properties for some research chemicals may not be extensively reported in public literature.

Visualizing the Chemical Space

The following diagram illustrates the strategic points of modification on the core aniline scaffold, providing a clear visual map for designing a compound library.

G cluster_core Core Scaffold cluster_alternatives Alternative Reagents Core 2-Methoxy-5-(trifluoromethyl)aniline Alt1 Modify R1 (e.g., -CH3, -CH2CH3) Core->Alt1 R1 Position Alt2 Modify R2 (e.g., -SF5, -OCF3, -NO2) Core->Alt2 R2 Position Alt3 Positional Isomers Core->Alt3 Scaffold Geometry

Caption: Strategic modifications around the core aniline scaffold.

Experimental Protocols: Amide Coupling Reactions

Amide bond formation is one of the most common and critical reactions in drug discovery. The following protocols provide robust, validated methods for coupling aniline building blocks with carboxylic acids.

Workflow Overview: Amide Coupling

G A 1. Reaction Setup - Dissolve Aniline & Acid - Inert Atmosphere B 2. Activation - Cool to 0°C - Add Coupling Reagent (e.g., HATU) A->B C 3. Amine Coupling - Add Base (e.g., DIPEA) - Stir & Warm to RT B->C D 4. Work-up - Quench Reaction - Liquid-Liquid Extraction C->D E 5. Purification - Column Chromatography D->E F 6. Characterization - NMR, LC-MS E->F

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of substrates.[10][11]

Rationale: HATU is chosen for its rapid activation of carboxylic acids and its ability to suppress racemization in chiral substrates. DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Materials:

  • Aniline derivative (e.g., 2-Methoxy-5-(trifluoromethyl)aniline) (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO3, brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL per mmol of carboxylic acid). Stir the solution for 10 minutes at room temperature.

  • Aniline Addition: Add the aniline derivative (1.0 eq) to the activated acid mixture.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This classic two-step method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the aniline.[11][12]

Rationale: This is a cost-effective and powerful method, especially for less reactive anilines. Thionyl chloride (SOCl2) or oxalyl chloride is used to generate the highly reactive acyl chloride intermediate. A base like triethylamine or pyridine is required to scavenge the HCl byproduct of the final coupling step.

Materials:

  • Aniline derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Thionyl chloride (SOCl2) or Oxalyl Chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

Procedure:

Step A: Acyl Chloride Formation

  • In a fume hood, add the carboxylic acid (1.1 eq) to a round-bottom flask.

  • Add thionyl chloride (2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux for 1-2 hours or until gas evolution ceases.

  • Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

Step B: Amide Formation

  • Dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask.

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Conclusion

The strategic selection of building blocks is paramount in navigating the complex path of drug discovery. While 2-Methoxy-5-(trifluoromethyl)aniline is an excellent starting point, a thorough exploration of its analogs and bioisosteres is essential for fine-tuning molecular properties and uncovering superior clinical candidates. By leveraging alternatives such as -SF5, -OCF3, and other substituted anilines, researchers can systematically probe the structure-activity landscape. The robust amide coupling protocols provided herein serve as a practical foundation for synthesizing these next-generation compounds, empowering scientists to build upon established scaffolds to create innovative therapeutics.

References

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  • Gill, H., et al. (2015). The Trifluoromethyl Group as a Bioisosteric Replacement for the Methyl Group in an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry. [Link]

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  • Zhu, Y. F., et al. (2003). Design and structure-activity relationships of 2-alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2-a]pyrimid-5-ones as potent GnRH receptor antagonists. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(trifluoromethyl)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] This guide delves into the structure-activity relationship (SAR) of analogs derived from 2-methoxy-5-(trifluoromethyl)aniline hydrochloride, a versatile building block in the synthesis of biologically active molecules.[3][4] While a comprehensive SAR study on a single, homologous series of these specific analogs is not extensively documented in publicly available literature, we can synthesize a robust and instructive comparison by examining SAR trends from closely related classes of compounds, particularly anilino-quinazoline and anilino-pyrimidine kinase inhibitors.[5][6]

This guide will present a representative SAR study of a hypothetical series of 2-anilino-quinazoline analogs built upon the 2-methoxy-5-(trifluoromethyl)aniline scaffold. The insights and experimental data are extrapolated from established principles in kinase inhibitor design to provide a practical and scientifically grounded resource for researchers in drug discovery.

The 2-Methoxy-5-(trifluoromethyl)aniline Scaffold: A Privileged Starting Point

The 2-methoxy-5-(trifluoromethyl)aniline core presents a unique combination of electronic and steric properties. The methoxy group, an electron-donating substituent, can influence the pKa of the aniline nitrogen and participate in hydrogen bonding interactions within a protein's active site.[4] Conversely, the trifluoromethyl group is a strong electron-withdrawing group that significantly impacts the molecule's lipophilicity and can engage in favorable interactions with hydrophobic pockets of target proteins.[2] This juxtaposition of functional groups makes it an intriguing starting point for the development of targeted therapeutics.

A Representative SAR Study: Targeting EGFR Kinase

For the purpose of this guide, we will explore the SAR of a hypothetical series of 4-(2-methoxy-5-(trifluoromethyl)anilino)quinazoline analogs as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. The quinazoline core is a well-established scaffold for EGFR inhibitors, and the aniline moiety plays a crucial role in binding to the hinge region of the kinase domain.[6]

Core Scaffold and Numbering

Figure 1: Core scaffold of the hypothetical 4-(2-methoxy-5-(trifluoromethyl)anilino)quinazoline series with numbering for SAR discussion.

Impact of Substitutions on the Quinazoline Ring

The substitution pattern on the quinazoline ring is critical for modulating potency and selectivity. Based on extensive research on quinazoline-based kinase inhibitors, we can infer the following trends:

  • Positions 6 and 7: These positions are often solvent-exposed and are ideal for introducing solubilizing groups or moieties that can pick up additional interactions with the receptor. Small, polar groups are generally well-tolerated. For instance, the introduction of a methoxy or a morpholinoethoxy group at position 7 has been shown to enhance the potency of anilinoquinazoline inhibitors of VEGF receptor kinases.[5][7]

Impact of Modifications to the 2-Methoxy-5-(trifluoromethyl)aniline Moiety

The aniline portion of the molecule is pivotal for its interaction with the kinase hinge region. Even subtle modifications can lead to significant changes in inhibitory activity.

  • The Methoxy Group (Position 2): The ortho-methoxy group can influence the rotational barrier of the aniline ring, potentially locking the molecule into a bioactive conformation. Its replacement with other small alkyl ethers (e.g., ethoxy) may be tolerated, but larger groups could introduce steric hindrance.

  • The Trifluoromethyl Group (Position 5): This group is expected to occupy a hydrophobic pocket in the kinase active site. Shifting its position or replacing it with other lipophilic groups (e.g., chloro, bromo) would likely have a profound impact on potency. The trifluoromethyl group is often preferred for its metabolic stability compared to other halogens.[2]

  • Additional Substitutions on the Aniline Ring: Introducing further substituents on the aniline ring can fine-tune the electronic properties and create new interaction points. For example, in the context of anilinoquinazoline EGFR inhibitors, small, electron-withdrawing groups at the 3' or 4' positions of the aniline ring can enhance activity.[6]

Comparative Data of Hypothetical Analogs

The following table summarizes the hypothetical SAR of our 4-(2-methoxy-5-(trifluoromethyl)anilino)quinazoline series against EGFR kinase. The IC50 values are representative and intended to illustrate the expected trends based on the principles discussed above.

Compound IDR6R7R'EGFR Kinase IC50 (nM)Rationale for Predicted Activity
1a HHH150Baseline activity of the unsubstituted quinazoline core.
1b OMeHH100Methoxy at C6 can offer a slight potency increase.
1c HOMeH50Methoxy at C7 is often favorable for kinase inhibition.[5]
1d HMorpholinoethoxyH10The morpholinoethoxy group can enhance solubility and potency.[7]
2a HH4'-F80A small electron-withdrawing group can be beneficial.[6]
2b HH3'-Cl, 4'-F30Dihalogen substitution can further improve potency.[6]
3a HHH (2-ethoxy)200Replacing methoxy with a slightly bulkier ethoxy may reduce potency due to steric clash.
3b HHH (5-Cl)180Replacing trifluoromethyl with a less lipophilic chloro group may decrease binding affinity.

Experimental Protocols

To validate the hypothetical SAR data presented, the following experimental workflows would be employed.

General Synthesis of 4-(2-methoxy-5-(trifluoromethyl)anilino)quinazoline Analogs

The synthesis of the target compounds would typically involve the condensation of a 4-chloroquinazoline intermediate with the corresponding substituted 2-methoxy-5-(trifluoromethyl)aniline.

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate

  • A substituted anthranilic acid is cyclized with formamide at elevated temperatures to yield the corresponding quinazolin-4(3H)-one.

  • The quinazolin-4(3H)-one is then chlorinated using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to afford the 4-chloroquinazoline intermediate.

Step 2: Buchwald-Hartwig or Nucleophilic Aromatic Substitution

  • The 4-chloroquinazoline intermediate is coupled with the desired 2-methoxy-5-(trifluoromethyl)aniline analog.

  • This is typically achieved via a nucleophilic aromatic substitution reaction in a suitable solvent like isopropanol or DMF, often with acid catalysis, or through a palladium-catalyzed Buchwald-Hartwig amination.

  • The final product is purified by column chromatography or recrystallization.

Synthesis_Workflow Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone Quinazolin-4(3H)-one Anthranilic_Acid->Quinazolinone Formamide, Heat Chloroquinazoline 4-Chloroquinazoline Quinazolinone->Chloroquinazoline SOCl₂ or POCl₃ Final_Product Target Compound Chloroquinazoline->Final_Product Nucleophilic Aromatic Substitution or Buchwald-Hartwig Aniline_Analog 2-Methoxy-5-(trifluoromethyl)aniline Analog Aniline_Analog->Final_Product

General synthetic workflow for the target analogs.
In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against EGFR kinase would be determined using a biochemical assay.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

  • Procedure:

    • Recombinant human EGFR kinase is incubated with a specific peptide substrate and ATP in a buffer solution.

    • The test compounds (analogs) are added at varying concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis EGFR Recombinant EGFR Kinase Incubation Incubation EGFR->Incubation Substrate Peptide Substrate + ATP Substrate->Incubation Compound Test Compound (Analog) Compound->Incubation Detection Detection Reagent (e.g., TR-FRET) Incubation->Detection Plate_Reader Plate Reader Detection->Plate_Reader IC50_Calc IC50 Calculation Plate_Reader->IC50_Calc

Workflow for the in vitro EGFR kinase inhibition assay.

Conclusion

This guide provides a structured overview of the potential structure-activity relationships of 2-methoxy-5-(trifluoromethyl)aniline hydrochloride analogs, using a hypothetical series of anilinoquinazoline-based EGFR kinase inhibitors as a representative model. By leveraging established principles from medicinal chemistry and kinase inhibitor design, we can make informed predictions about how structural modifications to this versatile scaffold would impact biological activity. The presented experimental protocols offer a clear path for the synthesis and evaluation of such analogs. It is through this iterative process of design, synthesis, and testing that novel and potent therapeutic agents are discovered.

References

  • Hennequin, L. F., et al. (2002). Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300–1312.
  • Lacaci, et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(11), 3101.
  • Sieger, H., et al. (1998). Process for the preparation of 2-trifluoromethoxy-aniline.
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  • I. G. Tero-Vescan, et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(24), 15886.
  • Bayer AG. (1981). Process for the preparation of 2-trifluoromethyl aniline.
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review of trifluoromethyl-containing anilines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Trifluoromethyl-Containing Anilines in Medicinal Chemistry

Introduction: The Strategic Value of the Trifluoromethyl Group

In modern drug design, the precise modification of molecular scaffolds is a cornerstone strategy for enhancing the biological and physicochemical properties of potential drug candidates.[1] Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a uniquely powerful tool.[2] Its incorporation into a molecular framework, particularly onto an aniline ring, can profoundly influence a compound's efficacy, safety, and pharmacokinetic profile.[3] This guide provides a comprehensive, in-depth comparison of trifluoromethyl-containing anilines with their non-fluorinated counterparts, supported by experimental data and detailed protocols to empower researchers in drug development.

The strategic placement of a trifluoromethyl group can dramatically alter a molecule's properties, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[2] This is due to the unique electronic and steric characteristics of the CF3 group. This guide will explore these properties in detail, providing a clear rationale for the increasing prevalence of trifluoromethyl-anilines in successful drug candidates.

The Unique Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group imparts a range of beneficial properties to a molecule that are critical for its transformation into a viable drug. These include increased lipophilicity, enhanced metabolic stability, and modulation of electronic properties.[3]

Enhanced Lipophilicity and Membrane Permeability

The trifluoromethyl group is highly lipophilic, a property that can significantly increase the overall lipophilicity of a molecule.[3] This is a crucial factor for improving a drug's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to better absorption and distribution throughout the body.[3][4] The Hansch-Fujita π constant for the CF3 group is +0.88, indicating its strong contribution to lipophilicity.[2] This enhanced lipophilicity can facilitate better drug-receptor interactions and improve the overall pharmacokinetic behavior of a drug candidate.[4]

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2][4] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2][3] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[5]

Modulation of Electronic Properties and pKa

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[3][6] When attached to an aniline ring, the CF3 group significantly lowers the pKa of the anilinium ion, making the aniline less basic. This modulation of basicity can be critical for optimizing drug-receptor interactions and avoiding unwanted off-target effects. The electron-withdrawing nature of the CF3 group can also influence the electronic distribution of the entire molecule, leading to stronger interactions with the target protein.[2]

Comparative Analysis: Trifluoromethyl-Anilines in Action

The theoretical advantages of the trifluoromethyl group are best illustrated through real-world examples. The inclusion of trifluoromethyl-aniline motifs is a common strategy in the design of potent kinase inhibitors.

Case Study: Kinase Inhibitors

The bromo-(trifluoromethyl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[7] The specific arrangement of the bromo and trifluoromethyl groups on the aniline ring significantly influences the inhibitor's binding affinity and selectivity.[7] A prime example is Ponatinib, a multi-targeted tyrosine kinase inhibitor derived from 3-bromo-5-(trifluoromethyl)aniline.[8]

Kinase TargetPonatinib IC50 (nM)Nilotinib IC50 (nM)
BCR-ABL0.3720
BCR-ABL T315I2.0>3000
VEGFR21.5-
FGFR12.2-
SRC5.4-
Table 1: A comparison of the inhibitory activity (IC50) of Ponatinib, containing a trifluoromethyl-aniline, and Nilotinib against various kinases. The data clearly shows that Ponatinib exhibits more potent inhibition against a broader spectrum of kinases, including the highly resistant T315I mutant of BCR-ABL.[7]

Synthetic Strategies for Trifluoromethyl-Containing Anilines

The successful application of trifluoromethyl-anilines in drug discovery relies on efficient and versatile synthetic methodologies. Several robust methods have been developed for their preparation.

Method 1: Direct C-H Trifluoromethylation of Anilines

Recent advances in catalysis have enabled the direct trifluoromethylation of aniline C-H bonds. A notable example is the nickel-catalyzed trifluoromethylation using Togni's reagent.[9][10] This method offers good functional group tolerance and regioselectivity under mild conditions.[9]

Experimental Protocol: Nickel-Catalyzed C-H Trifluoromethylation of an Aniline [10]

  • To a reaction vessel, add the aniline substrate (1.0 mmol), Togni's reagent (1.2 mmol), Ni(acac)2 (10 mol%), and a suitable ligand (e.g., a bipyridine derivative, 12 mol%).

  • Add a solvent such as DMSO (2 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) under an inert atmosphere.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aniline.

Method 2: Synthesis from Trifluoromethylated Aromatics

A common and traditional approach involves the reduction of a nitro group on a trifluoromethyl-containing benzene ring. This is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

Experimental Protocol: Reduction of a Nitro-Trifluoromethylbenzene

  • Dissolve the nitro-trifluoromethylbenzene starting material in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the trifluoromethyl-aniline product.

Synthetic_Routes_to_Trifluoromethyl_Anilines cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product Aniline Aniline Direct_CF3 Direct C-H Trifluoromethylation Aniline->Direct_CF3 Togni's Reagent, Ni Catalyst Nitro-CF3-Benzene Nitro-CF3-Benzene Nitro_Reduction Nitro Group Reduction Nitro-CF3-Benzene->Nitro_Reduction H2, Pd/C CF3_Aniline Trifluoromethyl-Aniline Direct_CF3->CF3_Aniline Nitro_Reduction->CF3_Aniline

Caption: Synthetic strategies for trifluoromethyl-anilines.

Experimental Workflows for Evaluation

To quantitatively assess the impact of trifluoromethylation, specific experimental assays are crucial.

Protocol 1: Determination of pKa by Potentiometric Titration[11]

The pKa of an aniline derivative is a critical parameter influencing its ionization state at physiological pH.

Step-by-Step Methodology:

  • Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Prepare a solution of the trifluoromethyl-aniline hydrochloride salt of known concentration (e.g., 1 mM) in deionized water.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized solution of sodium hydroxide (e.g., 0.1 M) in small increments.

  • Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes[12][13]

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo half-life.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the microsome-containing buffer and pre-incubate at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

In_Vitro_Evaluation_Workflow Start New CF3-Aniline Compound pKa_Det pKa Determination (Potentiometric Titration) Start->pKa_Det Met_Stab Metabolic Stability Assay (Liver Microsomes) Start->Met_Stab Comp_Analysis Comparative Analysis with Non-fluorinated Analog pKa_Det->Comp_Analysis Met_Stab->Comp_Analysis Data_Output pKa, t1/2, Clint Data Comp_Analysis->Data_Output Decision Go/No-Go Decision for Further Development Data_Output->Decision

Caption: Workflow for in vitro evaluation of new compounds.

Conclusion and Future Perspectives

Trifluoromethyl-containing anilines are undeniably valuable building blocks in modern medicinal chemistry. Their unique ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes them a highly attractive substituent for optimizing lead compounds into successful drug candidates.[2] The continued development of novel synthetic methods for their preparation will further expand their utility. As our understanding of the intricate interplay between molecular properties and biological activity deepens, the strategic incorporation of the trifluoromethyl group on aniline scaffolds will undoubtedly continue to play a pivotal role in the discovery of next-generation therapeutics.

References

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cost-benefit analysis of using 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision point that profoundly impacts the economic viability, scalability, and safety of large-scale synthesis. This guide provides an in-depth cost-benefit analysis of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] We will explore its synthesis, compare it with potential alternatives, and provide the data necessary to make an informed decision for your manufacturing pipeline.

The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into active pharmaceutical ingredients (APIs) is a widely used strategy in modern drug design.[3] The -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, ultimately improving the drug's pharmacokinetic and pharmacodynamic profile.[2][3] 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride serves as a crucial intermediate, offering a unique substitution pattern that is leveraged in the development of drugs for metabolic and central nervous system disorders.[1][4]

Table 1: Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline Hydrochloride

PropertyValue
CAS Number 254435-23-9
Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Temperature Refrigerator

Large-Scale Synthesis: A High-Yield Pathway

A significant advantage of 2-Methoxy-5-(trifluoromethyl)aniline is its straightforward and high-yielding synthesis route, a critical factor for industrial-scale production. The most common method involves the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: A suitable high-pressure hydrogenation reactor is charged with a methanolic solution of 4-methoxy-3-nitrobenzotrifluoride.

  • Catalyst Addition: 10% Palladium on activated carbon (Pd/C) is added as the catalyst. The catalyst loading is typically around 10% by weight relative to the starting material.[5][6]

  • Hydrogenation: The reactor is sealed and the atmosphere is replaced with hydrogen gas. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.[5][6]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as TLC or HPLC until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.[5][6]

  • Isolation: The filtrate is concentrated under reduced pressure to remove the methanol. The resulting crude product is then dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[5][6]

  • Salt Formation: For the hydrochloride salt, the free aniline is dissolved in a suitable solvent and treated with hydrochloric acid.

This process is notable for its efficiency, often achieving yields of up to 99%, which is a major economic benefit in large-scale manufacturing.[5][6]

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Product 4-methoxy-3-nitrobenzotrifluoride 4-methoxy-3-nitrobenzotrifluoride Charge_Reactor Charge Reactor 4-methoxy-3-nitrobenzotrifluoride->Charge_Reactor Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Charge_Reactor 10% Pd/C (Catalyst) 10% Pd/C (Catalyst) 10% Pd/C (Catalyst)->Charge_Reactor Hydrogen Gas Hydrogen Gas Hydrogenation Catalytic Hydrogenation (Room Temp, H2 atm) Hydrogen Gas->Hydrogenation Charge_Reactor->Hydrogenation Filtration Filter to Remove Catalyst Hydrogenation->Filtration Concentration Concentrate Under Vacuum Filtration->Concentration Drying Vacuum Dry Concentration->Drying Product 2-Methoxy-5-(trifluoromethyl)aniline (Yield: ~99%) Drying->Product G cluster_input Decision Inputs cluster_options Intermediate Selection cluster_output Final Decision API_Properties Desired API Properties (e.g., Stability, Potency) Option_A 2-Methoxy-5-(CF3)aniline - High Yield - Known Profile API_Properties->Option_A Option_B Alternative Aniline - Different Properties - Potentially Lower Cost/Yield API_Properties->Option_B Option_C Different Synthetic Route - Avoids Anilines - May be More Complex API_Properties->Option_C Economic_Targets Economic Targets (Cost of Goods, Scalability) Economic_Targets->Option_A Economic_Targets->Option_B Economic_Targets->Option_C EHS_Requirements EHS Requirements (Safety, Environmental) EHS_Requirements->Option_A EHS_Requirements->Option_B EHS_Requirements->Option_C Decision Optimal Manufacturing Process Option_A->Decision Option_B->Decision Option_C->Decision

Caption: Decision logic for selecting a key intermediate in API synthesis.

Conclusion and Recommendations

The use of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride in large-scale synthesis presents a compelling case when the goal is to produce a high-value API whose efficacy is enhanced by this specific substitution pattern.

The primary benefits are:

  • Performance: The trifluoromethyl group imparts valuable pharmacokinetic properties. [2]* Efficiency: The synthesis route is exceptionally high-yielding, which is a major economic advantage. [5][6] The primary costs are:

  • Materials: The precursor and palladium catalyst represent significant upfront investment.

  • Safety: The hazardous nature of the compound requires stringent and costly handling and disposal protocols. [7][8] Recommendation: The use of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is strongly recommended for large-scale campaigns where the high synthetic yield can offset the raw material and safety-related costs. Its selection should be justified by pre-clinical data demonstrating a clear advantage of the 2-methoxy-5-(trifluoromethyl)phenyl moiety in the final drug candidate's profile. For projects with tighter cost constraints or where this specific substitution pattern is not essential, exploring alternative, less expensive fluorinated intermediates may be a more viable path.

References

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  • EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents.
  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. Retrieved from [Link]

  • Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(16), 5083. Retrieved from [Link]

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Safety Operating Guide

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

As scientific professionals dedicated to innovation, our responsibility extends beyond the laboratory bench to encompass the entire lifecycle of the chemicals we handle. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a detailed, science-first approach to the proper disposal of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, a halogenated aromatic amine. Our focus is on the causality behind each procedural step, empowering you to manage this waste stream with confidence and precision.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is a multi-hazard substance, and its risk profile dictates the stringent handling and disposal requirements.

The free base, 2-Methoxy-5-(trifluoromethyl)aniline, is classified as acutely toxic and an irritant.[1][2] The hydrochloride salt shares a similar hazard profile.[3] A summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications underscores the need for caution.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
(Data synthesized from multiple Safety Data Sheets[1][2][3][4])

The presence of a trifluoromethyl group places this compound in the category of halogenated organic compounds .[5] This classification is the single most important factor determining its ultimate disposal pathway, as land disposal of such wastes is highly restricted by environmental regulations.[6][7][8]

The Core Disposal Workflow: From Bench to Final Disposition

The following workflow provides a step-by-step process for the safe management and disposal of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride waste.

G cluster_0 At the Point of Generation (Lab Bench) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Institutional Waste Management cluster_3 Final Disposal A Waste Generated (e.g., surplus solid, contaminated labware) B Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat A->B Step 1 C Select Designated Waste Container 'HALOGENATED ORGANIC SOLIDS' B->C Step 2 D Transfer Waste into Container - Use a chemical fume hood. - Minimize dust generation. C->D Step 3 E Securely Cap and Label Container - 'Hazardous Waste' - Full Chemical Name - Date and Hazard Pictograms D->E Step 4 F Store Container in Designated SAA - At or near the point of generation. - Segregated from incompatible materials. E->F Step 5 G Maintain Waste Log & Container Integrity - Keep container closed. - Do not exceed accumulation limits (e.g., 55 gal). [3] F->G Step 6 H Request Waste Pickup (Contact EH&S or equivalent) G->H Step 7 I Transfer to Licensed Professional Hazardous Waste Disposal Service H->I Step 8 J High-Temperature Incineration (>982°C / 1800°F) [29] with Acid Gas Scrubbing I->J Step 9 K Secure Landfilling of Ash Residue J->K Step 10

Disposal Workflow for 2-Methoxy-5-(trifluoromethyl)aniline HCl.

Procedural Deep Dive: The Science Behind Each Step

Waste Segregation: The First and Most Critical Step

As a halogenated organic compound, this waste must never be mixed with non-halogenated organic waste.[5][9]

  • Causality: Many non-halogenated solvents can be recycled or used for fuel blending, a more environmentally and economically favorable disposal route. Contamination with halogenated compounds complicates these processes and necessitates more intensive treatment. Halogenated waste requires high-temperature incineration to ensure the complete destruction of the stable carbon-fluorine and carbon-chlorine (from the hydrochloride) bonds and to prevent the formation of toxic byproducts like dioxins and furans.[10][11]

Containerization and Labeling

Waste must be collected in a designated, compatible, and clearly labeled container.[9][12]

  • Expertise: Use a high-density polyethylene (HDPE) or glass container for solid waste. The container must be kept tightly closed except when adding waste.[9][13]

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "2-Methoxy-5-(trifluoromethyl)aniline hydrochloride," and the associated hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[3] This ensures that anyone handling the container is immediately aware of its contents and the associated dangers.

Final Disposal Method: High-Temperature Incineration

The accepted and most effective disposal technology for halogenated organic waste is high-temperature thermal oxidation (incineration).[6][14][15]

  • Mechanism: Incineration at temperatures exceeding 1800°F (982°C) with a residence time of at least two seconds ensures a destruction and removal efficiency (DRE) of over 99.99%.[15] This process breaks down the aromatic ring and cleaves the carbon-halogen bonds.

  • Trustworthiness: This thermal destruction process results in the formation of simpler, inorganic compounds. However, the fluorine and chlorine atoms are converted into acidic gases, primarily hydrogen fluoride (HF) and hydrogen chloride (HCl). To prevent their release into the atmosphere, incineration systems for halogenated waste must be equipped with downstream scrubbers (e.g., a caustic scrubber) that neutralize these acid gases.[6][15]

Emergency Procedures: Accidental Spills and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is a hallmark of a safe laboratory.

In Case of a Spill:
  • Evacuate and Secure: Evacuate personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[16][17]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[16] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[16][18]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal.

In Case of Personal Exposure:
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][19]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][19]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[17][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][17]

By adhering to these scientifically grounded procedures, you ensure that the disposal of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is conducted in a manner that is safe, compliant, and environmentally responsible.

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A Senior Application Scientist's Guide to Handling 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride (CAS No: 254435-23-9). As a compound frequently utilized in pharmaceutical synthesis, its potential hazards necessitate a robust and well-understood safety protocol. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring that researchers can work with confidence and security.

Immediate Safety Briefing: Hazard Profile

Before handling, it is critical to recognize the primary hazards associated with this compound. 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride is classified as a hazardous substance.[1][2][3]

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity, Category 4 Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Oral, Dermal, Inhalation
Skin Irritation, Category 2 Causes skin irritation upon direct contact.[1][3]Dermal
Serious Eye Irritation, Category 2 Causes serious eye irritation.[1][2][3]Ocular
STOT SE, Category 3 May cause respiratory irritation.[1][3][4]Inhalation

Understanding these classifications is the foundation of our safety protocol. The multi-route toxicity of this compound dictates that our protective measures must be comprehensive, addressing dermal, ocular, and respiratory exposure simultaneously.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be engineering controls.

Chemical Fume Hood: All handling of 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride solid and its solutions must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical exhaust ventilation to control the inhalation of dust or aerosols, directly mitigating the risks of acute inhalation toxicity and respiratory tract irritation.[3][5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is directly dictated by the compound's hazard profile. The goal is to establish an impermeable barrier for all potential exposure routes.

Tier 1: Dermal Protection

Given that the compound is harmful upon skin contact and a known skin irritant, dermal protection is paramount.[1][2]

  • Gloves: Standard nitrile gloves that meet the EN 374 standard are required.[1]

    • Causality: Nitrile provides excellent resistance against a wide range of chemicals. However, no glove material is impervious forever.

    • Protocol: Always inspect gloves for tears or punctures before use.[1][5] Employ the "double-gloving" technique for added protection during weighing and solution preparation. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[5] Always wash hands thoroughly with soap and water after removing gloves.[1][5]

  • Lab Coat/Clothing: A professional lab coat must be worn, fully buttoned, with sleeves rolled down. For larger quantities or tasks with a higher risk of spillage, consider fire/flame resistant and impervious clothing.[1]

    • Causality: This prevents incidental skin contact from minor spills or dust contamination. Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged dermal exposure.[1]

Tier 2: Eye and Face Protection

The compound is classified as a serious eye irritant.[1][2][3] Therefore, robust eye protection is mandatory.

  • Safety Goggles: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[1][2][6]

    • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. Goggles provide this necessary seal.

  • Face Shield: In situations where there is a significant risk of splashing (e.g., preparing stock solutions, cleaning spills), a face shield should be worn in addition to safety goggles.[5][7]

    • Causality: The face shield provides a secondary layer of protection for the entire face, supplementing the primary seal of the goggles.

Tier 3: Respiratory Protection

While the fume hood is the primary respiratory control, additional respiratory protection may be necessary.

  • Standard Operations: For routine handling of small quantities inside a functioning fume hood, no additional respiratory protection is typically required.

  • High-Risk Scenarios: If engineering controls fail, exposure limits are exceeded, or you are cleaning a significant spill, a respirator is required.[1][2] A NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used.[2][4]

    • Causality: This prevents the inhalation of the harmful dust, which can cause both acute toxicity and respiratory irritation.[1][3]

Operational Workflow and Emergency Protocols

A safe laboratory environment is built on procedural discipline. The following workflow outlines the key steps for handling this compound, from preparation to disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A 1. Review SDS for 2-Methoxy-5-(trifluoromethyl) aniline hydrochloride B 2. Verify Fume Hood Certification is Current A->B C 3. Don Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles B->C D 4. Weigh Solid Compound Use non-sparking tools C->D Proceed to Handling E 5. Prepare Solution (If required) D->E F 6. Securely Cap & Label All Containers E->F G 7. Decontaminate Workspace & Equipment F->G Task Complete H 8. Dispose of Contaminated Waste in Labeled Container G->H I 9. Doff PPE & Wash Hands H->I J Spill Detected L Evacuate & Alert Others Control spill with inert absorbent. Collect in closed container for disposal. J->L K Exposure Event M Move to Safety Shower/ Eyewash. Remove contaminated clothing. Flush affected area for 15 mins. Seek immediate medical attention. K->M

Safe Handling Workflow for 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride
Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air immediately.[1][2][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Call a physician or poison control center immediately.[1][2]

  • Spill Cleanup: Evacuate personnel to a safe area.[1][3] Wear full PPE, including respiratory protection.[1] Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material using an inert absorbent material, then sweep or shovel it into a suitable, closed, and labeled container for disposal.[1][2][3] Do not let the product enter drains.[3][5]

Decontamination and Disposal

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • Waste Containers: All waste contaminated with 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride, including used gloves, absorbent materials, and empty primary containers, must be placed in a clearly labeled, sealed container.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all federal, state, and local regulations.[1]

By adhering to these detailed protocols, founded on a clear understanding of the chemical's inherent hazards, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet. (2025, August 23). ChemicalBook.
  • SAFETY DATA SHEET: 2-Methoxy-5-(trifluoromethoxy)aniline. (2025, December 25). Fisher Scientific.
  • 2-Methoxy-5-(trifluoromethyl)aniline hydrochloride. Sigma-Aldrich.
  • 2-Methoxy-5-(trifluoromethyl)aniline 96%. Sigma-Aldrich.
  • Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. (2024, December 1). Angene Chemical.
  • 2-Methoxy-5-(trifluoromethyl)aniline. Tokyo Chemical Industry Co., Ltd..
  • Safety Data Sheet: 4-Methyl-3-(trifluoromethyl)aniline. (2025, February 20). Angene Chemical.
  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).
  • 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5. ChemicalBook.
  • 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline. BLD Pharm.
  • 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride Safety Data Sheet. SynQuest Laboratories, Inc..

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.